3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-carboxy-2-methylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-6-10(14(17)18)3-4-11(8)9-2-5-12(15(19)20)13(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBHNCNUKWHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690919 | |
| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-10-6 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3′-fluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronic materials.[1] The targeted functionalization of this scaffold allows for the fine-tuning of steric and electronic properties, which is critical for modulating biological activity or material performance. The title compound, this compound, is a highly functionalized building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid groups provide handles for further derivatization, such as amide bond formation.[2] The methyl group introduces specific steric hindrance, influencing the dihedral angle between the phenyl rings.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug development. The strategy centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[3][4] We will dissect the synthesis of the requisite precursors, detail the core coupling reaction, and outline the final deprotection and purification steps, providing expert rationale for the chosen methodologies.
Section 1: Retrosynthetic Analysis and Strategic Overview
The most logical and efficient approach to constructing the biphenyl core is through a cross-coupling reaction. The Suzuki-Miyaura reaction is selected for its mild conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic, easily removable byproducts.[3]
The retrosynthetic disconnection of the central carbon-carbon bond of the biphenyl system leads to two key synthons: an arylboronic acid (or its ester equivalent) and an aryl halide. This strategy segregates the synthetic challenges of each substituted ring into independent, parallel precursor syntheses.
Caption: Retrosynthetic analysis of the target molecule.
This approach necessitates the synthesis of two key intermediates:
-
Synthon A: A boronic acid or ester derivative of 2-methyl-4-bromobenzoic acid. We will target the pinacol boronate ester for its enhanced stability and ease of purification compared to the free boronic acid.
-
Synthon B: An aryl halide derivative of 2-fluorobenzoic acid. 4-Bromo-2-fluorobenzoic acid is a readily accessible starting point.[5][6]
To prevent unwanted side reactions with the carboxylic acid groups during the palladium-catalyzed coupling, both acid functionalities will be protected as methyl esters. The final step of the synthesis will be a tandem hydrolysis to yield the target diacid.
Section 2: Synthesis of Key Precursors
Pathway to Boronic Ester Precursor (A)
The synthesis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate begins with the commercially available 4-bromo-2-methylbenzoic acid.
Step 2.1.1: Esterification of 4-bromo-2-methylbenzoic acid
The carboxylic acid is first protected to ensure compatibility with the subsequent borylation conditions. Fischer esterification is a classic and cost-effective method.[7]
-
Protocol:
-
To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-methylbenzoate, which is often pure enough for the next step.
-
Step 2.1.2: Miyaura Borylation
The aryl bromide is converted to a boronate ester using bis(pinacolato)diboron in a palladium-catalyzed reaction. This is a highly efficient and widely used transformation.[8]
-
Protocol:
-
In an oven-dried flask under a nitrogen atmosphere, combine methyl 4-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Add anhydrous dioxane as the solvent and degas the mixture.
-
Heat the reaction to 80-90 °C and stir for 8-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the pure boronic ester precursor A .
-
| Parameter | Step 2.1.1: Esterification | Step 2.1.2: Borylation |
| Key Reagents | Methanol, Sulfuric Acid | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |
| Solvent | Methanol | Dioxane |
| Temperature | Reflux (~65 °C) | 80-90 °C |
| Typical Yield | >95% | 80-90% |
Pathway to Aryl Halide Precursor (B)
The synthesis of methyl 4-bromo-2-fluorobenzoate starts from 2-fluoro-4-bromotoluene.
Step 2.2.1: Oxidation of 2-fluoro-4-bromotoluene
The methyl group is oxidized to a carboxylic acid. Oxidation with potassium permanganate is a robust and scalable method for this transformation.[6]
-
Protocol:
-
Suspend 2-fluoro-4-bromotoluene (1.0 eq) in a 1:1 mixture of pyridine and water.
-
Heat the mixture to 90 °C and add potassium permanganate (KMnO₄, ~4.0 eq) portion-wise, maintaining the temperature.
-
Stir vigorously at 90 °C for 3-4 hours.
-
Cool to room temperature and filter the mixture through Celite to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the product.
-
Collect the solid by vacuum filtration and dry to yield 4-bromo-2-fluorobenzoic acid.[9]
-
Step 2.2.2: Esterification of 4-bromo-2-fluorobenzoic acid
The resulting carboxylic acid is protected via the same Fischer esterification method described in Step 2.1.1 to yield the aryl halide precursor B .[10]
| Parameter | Step 2.2.1: Oxidation | Step 2.2.2: Esterification |
| Key Reagents | Potassium Permanganate, Pyridine | Methanol, Sulfuric Acid |
| Solvent | Pyridine/Water | Methanol |
| Temperature | 90 °C | Reflux (~65 °C) |
| Typical Yield | 75-85% | >95% |
Section 3: Core Suzuki-Miyaura Coupling Reaction
This step constitutes the central bond-forming event, uniting the two previously synthesized fragments to construct the biphenyl core.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (B ), inserting into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The boronate ester (A ) coordinates to the Pd(II) complex. In the presence of a base, the aryl group from the boron center is transferred to the palladium, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
-
Protocol:
-
To a flask, add the boronic ester precursor A (1.0 eq), the aryl halide precursor B (1.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent system, such as a 4:1 mixture of DME and water.[4]
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 6-12 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to isolate dimethyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate.
-
| Parameter | Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ or other Pd(0)/Pd(II) sources |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ |
| Solvent | DME/Water, DMF/Water, Toluene/Ethanol/Water[11] |
| Temperature | 80-90 °C |
| Typical Yield | 70-85% |
Section 4: Final Hydrolysis and Purification
The final step is the deprotection of the methyl esters to reveal the dicarboxylic acid functionalities.
-
Protocol:
-
Dissolve the purified diester from the previous step in a mixture of THF (or methanol) and water.
-
Add an excess of sodium hydroxide (NaOH, ~4.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.[12]
-
A precipitate will form. Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under high vacuum to yield the final product, This compound . Recrystallization may be performed if further purification is needed.
-
Overall Synthetic Scheme
Caption: Overall synthesis pathway for the target molecule.
Conclusion
The synthesis of this compound is reliably achieved through a convergent strategy hinged on a Suzuki-Miyaura cross-coupling. By protecting the carboxylic acid functionalities as methyl esters, the key C-C bond formation proceeds efficiently. The synthesis of the necessary boronic ester and aryl bromide precursors is accomplished through standard, high-yielding organic transformations. This modular approach not only provides a clear path to the target compound but also offers flexibility, as variations in the starting materials could be used to generate a library of related biphenyl analogues for structure-activity relationship studies. The protocols described herein are robust and scalable, making them suitable for both academic research and industrial drug development applications.
References
- BenchChem. (2025).
- ChemicalBook. 4-Bromo-2-fluorobenzoic acid synthesis.
- MDPI. (2017).
- Glentham. (n.d.).
- LookChem. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory.
- Baltus, C. B. (2010).
- BenchChem. (2025).
- Google Patents. (2017). Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 12. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the integrity of research outcomes. The strategic incorporation of a fluorine atom and a methyl group onto the biphenyl dicarboxylic acid scaffold suggests a nuanced modulation of properties such as lipophilicity, electronic distribution, and metabolic stability, making this compound a subject of significant interest.[1][2]
While specific experimental data for this particular molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization. It details the theoretical underpinnings and proven experimental methodologies for determining its key physicochemical parameters, drawing upon established protocols for analogous aromatic carboxylic acids and biphenyl derivatives.
Molecular Structure and Key Chemical Features
This compound possesses a biphenyl core, a structural motif prevalent in many pharmacologically active compounds. The two phenyl rings are connected by a single bond, allowing for rotational flexibility. The molecule is functionalized with two carboxylic acid groups, a fluorine atom, and a methyl group.
| Property | Value | Source |
| CAS Number | 1261964-10-6 | [1][2] |
| Molecular Formula | C15H11FO4 | [1][2] |
| Formula Weight | 274.24 g/mol | [1] |
| IUPAC Name | This compound | [2] |
Acidity (pKa)
The acidity of the carboxylic acid groups, quantified by the pKa value(s), is a critical determinant of the molecule's ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. For a dicarboxylic acid, two distinct pKa values are expected. The electronic properties of the substituents on the biphenyl rings will significantly impact these values. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the adjacent carboxylic acid, while the electron-donating methyl group may have a slight acid-weakening effect.
Experimental Determination of pKa
A standard and reliable method for pKa determination is potentiometric titration.[3]
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., water/methanol or water/DMSO).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed on the titration curve. The first pKa is the pH at half the volume of the first equivalence point, and the second pKa is the pH at the midpoint between the first and second equivalence points.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility
Solubility is a crucial parameter for drug development, affecting absorption and bioavailability. The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid groups. In its neutral form (at low pH), the molecule is likely to have low aqueous solubility. As the pH increases and the carboxylic acid groups deprotonate to form carboxylates, the aqueous solubility is expected to increase significantly.
Experimental Determination of Solubility
The equilibrium solubility can be determined using the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution at each pH.
Caption: Experimental workflow for solubility determination by the shake-flask method.
Thermal Properties
The melting point and thermal stability of a compound are important for manufacturing, storage, and formulation. These properties are typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Determination of Thermal Properties
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-5 mg) into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The DSC thermogram will show endothermic or exothermic events. The melting point is determined from the onset or peak of the melting endotherm.[4][5]
-
TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The TGA thermogram will show the mass of the sample as a function of temperature, indicating decomposition temperatures.
| Thermal Analysis Technique | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluoro, methyl, and carboxyl substituents. The carboxylic acid protons will typically appear as broad singlets at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents. The carbonyl carbons of the carboxylic acid groups will appear at a characteristic downfield position (δ > 165 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its coupling to neighboring protons can provide further structural confirmation.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and interpret the resulting spectra to assign the signals to the corresponding nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the region of 1600-1450 cm⁻¹.
-
C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.
General Protocol for FTIR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺): A peak corresponding to the exact mass of the molecule.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups such as -COOH, -H₂O, and potentially cleavage of the biphenyl bond.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide outlines the critical physicochemical properties of this compound and provides a comprehensive framework of established experimental protocols for their determination. A thorough characterization of these properties is a foundational step in the research and development pipeline, enabling informed decisions in medicinal chemistry, formulation science, and preclinical studies. The strategic combination of substituents on the biphenyl scaffold warrants a detailed investigation to fully unlock the potential of this compound.
References
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded at heating rates (HR) of 0.5, 2, or 5 °C min −1 using open (TGA), perforated (p), or sealed (s) pans. ResearchGate. [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded at heating rates (HR) of 0.5, 2, or 5 °C min −1 using open (TGA), perforated (p), or sealed (s) pans. ResearchGate. [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect. [Link]
-
FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd. [Link]
Sources
- 1. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 2. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
structure elucidation of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
This guide provides a comprehensive, field-proven methodology for the unequivocal . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It presents a logical, self-validating workflow that mirrors the scientific discovery process, explaining the causality behind each experimental choice and demonstrating how orthogonal analytical techniques are synergistic in confirming a molecular structure.
The target molecule, with the CAS Number 1261964-10-6, possesses a molecular formula of C₁₅H₁₁FO₄ and a molecular weight of 274.24 g/mol .[1][2] Its substituted biphenyl scaffold is a common motif in materials science and medicinal chemistry, making the ability to definitively characterize such structures a critical skill.
Part 1: The Initial Hypothesis - Molecular Formula and Mass Confirmation
The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a highly accurate mass measurement that severely constrains the possibilities for the elemental composition.
Expertise & Rationale: Choosing the Right Ionization Technique
For a molecule containing two carboxylic acid groups, Electrospray Ionization (ESI) is the preferred method. The acidic protons are readily lost in solution, making the molecule ideal for analysis in negative ion mode, where it will primarily form the [M-H]⁻ or [M-2H]²⁻ ions. This approach is highly sensitive and specific for dicarboxylic acids.[3][4][5]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture. Serially dilute to a final concentration of ~10 µg/mL.
-
Chromatography: Inject 5 µL of the sample onto a C18 UPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any potential impurities.
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or TOF instrument.
-
Ionization Mode: ESI, Negative.
-
Scan Range: m/z 50-750.[6]
-
Resolution: Set to >70,000 to allow for accurate mass determination.[6]
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion and use software to calculate the most plausible elemental composition.
-
Data Presentation: Mass Verification
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₁₅H₁₁FO₄ | - | - |
| Exact Mass | 274.0641 | - | - |
| [M-H]⁻ Ion (m/z) | 273.0569 | 273.0571 | < 1.0 |
A deviation of less than 5 ppm between the theoretical and observed mass provides strong confidence in the proposed molecular formula.
Caption: Workflow for Molecular Formula Confirmation.
Part 2: Assembling the Framework - 1D and 2D NMR Spectroscopy
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. This is a multi-step process that builds the structural picture from the ground up.
Expertise & Rationale: A Multi-Nuclear Approach
A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis of this molecule.
-
¹H NMR reveals the number and environment of protons, with splitting patterns (J-coupling) indicating adjacent protons.
-
¹³C NMR provides the carbon backbone, showing the number of unique carbon environments.
-
¹⁹F NMR is crucial for confirming the presence and connectivity of the fluorine atom, a key feature of the molecule.
-
2D NMR (COSY, HSQC, HMBC) experiments are then used to correlate these nuclei and unambiguously establish the bonding framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the dicarboxylic acid and to allow observation of the acidic carboxyl protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters for the expected signal dispersion.
Data Analysis & Interpretation
1. Predicted 1D NMR Data: The structure is asymmetric, so we expect to see distinct signals for most protons and carbons.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Count | Key Insights |
| ¹H | ~13.0 | very broad singlet | 2H | Two carboxylic acid protons. |
| ¹H | 7.2 - 8.2 | m | 6H | Six aromatic protons in complex environments. |
| ¹H | ~2.3 | s | 3H | One methyl group singlet. |
| ¹³C | ~167 | s | 2C | Two carboxyl carbons. |
| ¹³C | 110 - 165 | m | 12C | Twelve aromatic carbons, including one C-F bond. |
| ¹³C | ~20 | s | 1C | One methyl carbon. |
| ¹⁹F | -110 to -115 | m | 1F | One fluorine atom in an aromatic environment. |
Note: Chemical shifts are predictions and may vary. The presence of fluorine will introduce additional C-F and H-F couplings.
2. Building the Structure with 2D NMR:
The true power of NMR lies in its 2D correlation experiments, which act as a molecular GPS to place each atom.
Caption: The synergy of 2D NMR experiments in structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will clearly delineate the proton networks on the methyl-substituted ring and the fluoro-substituted ring as two separate spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations that would confirm the final structure include:
-
Correlation from the methyl protons to the aromatic carbons C1, C2, and C3 (using standard biphenyl numbering), confirming its position.
-
Correlations from protons on Ring A to carbons on Ring B (and vice-versa) across the central C-C bond, unequivocally proving the biphenyl linkage .
-
Correlations from the aromatic protons to the carboxyl carbons , confirming their respective positions at C4 and C4'.
-
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
While NMR provides a robust solution structure, X-ray crystallography offers the ultimate, unambiguous proof by visualizing the molecule in three dimensions in the solid state.[7][8] It provides precise bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which governs the molecule's overall conformation.[9][10]
Expertise & Rationale: The Crystallization Challenge
The rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[7][8] Carboxylic acids can be challenging due to their propensity to form hydrogen-bonded dimers or polymers, but their polarity also offers opportunities for crystallization from various polar solvents.
Experimental Protocol: Crystal Growth
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane).
-
Slow Evaporation (Method of Choice):
-
Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water).
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined shape, ~0.1-0.3 mm in size) have formed, carefully harvest one using a cryoloop.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Data Presentation: Key Crystallographic Parameters
| Parameter | Expected/Typical Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal lattice shape. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |
| Biphenyl Dihedral Angle | 20° - 50° | Defines the twist between the two aromatic rings. |
| Hydrogen Bonding | Intermolecular O-H···O dimers | Confirms the expected interaction between carboxylic acid groups. |
Note: These are typical values for substituted biphenyls. The actual data would be obtained from the refinement.
Conclusion: A Triad of Corroborative Evidence
The structure of this compound is unequivocally confirmed through a logical and synergistic application of modern analytical techniques.
-
High-Resolution Mass Spectrometry validates the elemental composition (C₁₅H₁₁FO₄).
-
A full suite of 1D and 2D NMR experiments pieces together the complete atomic connectivity, confirming the substituted biphenyl backbone and the precise placement of the fluoro, methyl, and dicarboxylic acid functional groups.
-
Single-Crystal X-ray Crystallography provides the ultimate visual confirmation of the structure, revealing its three-dimensional arrangement and solid-state packing.
This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides an unassailable structural assignment, a critical requirement for advancing research and development in any chemical science.
References
-
Han, J., & Purves, R. W. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(8), 1467–1473. [Link][3]
-
Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. Clinical Chemistry, 47(8), 1467-1473. [Link][4]
-
American Association for Clinical Chemistry. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in. [Link][5]
-
Ferreira, J. M., Jr. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Surface Science Spectra, 24(2), 021001. [Link]
-
Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1038–1046. [Link][6]
-
Gerard, H., et al. (1994). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 16(4), 637-646. [Link]
-
Preda, I., et al. (2023). Enabling Stereochemical Communication and Stimuli‐Responsive Chiroptical Properties in Biphenyl‐Capped Cyclodextrins. Chemistry – A European Journal. [Link]
-
Sun, N., et al. (2020). Supramolecular Cages Based on a Silver Complex as Adaptable Hosts for Poly-Aromatic Hydrocarbons. Inorganic Chemistry. [Link]
-
Barich, D. H., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(33), 7792–7800. [Link][10]
-
Deschamps, J. R. (2010). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 17(36), 4486-4497. [Link][7]
-
ResearchGate. (2010). X-Ray Crystallography of Chemical Compounds. [Link][8]
Sources
- 1. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 2. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: A Technical Guide
Introduction
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a polysubstituted biphenyl derivative with potential applications in medicinal chemistry and materials science. The presence of a methyl group, a fluorine atom, and two carboxylic acid moieties on the biphenyl scaffold imparts a unique combination of steric and electronic properties, making it a molecule of significant interest for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Furthermore, detailed, field-proven protocols for acquiring such data are presented to facilitate experimental validation.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC numbering used in this guide, is presented below.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide crucial information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be complex due to the presence of multiple aromatic protons and their coupling with each other and with the fluorine atom. The carboxylic acid protons will appear as broad singlets at a characteristic downfield chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 - 13.0 | br s | 2H | COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to broad signals.[1][2] |
| ~8.1 - 8.3 | d | 2H | H-3, H-5 | Protons ortho to the carboxylic acid group are deshielded. |
| ~7.8 - 8.0 | d | 2H | H-2, H-6 | Protons meta to the carboxylic acid and ortho to the other phenyl ring. |
| ~7.6 - 7.8 | m | 1H | H-6' | Influenced by both the adjacent fluorine and the biphenyl linkage. |
| ~7.4 - 7.6 | m | 1H | H-5' | Coupled to neighboring protons and the fluorine atom. |
| ~7.2 - 7.4 | m | 1H | H-2' | Coupled to H-6' and the fluorine atom. |
| ~2.1 - 2.3 | s | 3H | CH₃ | Methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the biphenyl rings. Carbons attached to fluorine will show a characteristic large one-bond coupling (¹JCF).
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 - 175 | COOH | Carboxylic acid carbonyl carbons are significantly deshielded.[2] |
| ~160 - 165 (d, ¹JCF ≈ 240-260 Hz) | C-3' | Carbon directly bonded to fluorine exhibits a large coupling constant. |
| ~140 - 150 | C-1, C-1', C-4, C-4' | Quaternary carbons of the biphenyl linkage and those attached to carboxylic acids. |
| ~130 - 140 | C-2 | Carbon bearing the methyl group. |
| ~115 - 135 (d) | C-2', C-4', C-5', C-6' | Aromatic carbons influenced by the fluorine substituent, showing smaller C-F couplings. |
| ~125 - 135 | C-3, C-5, C-6 | Remaining aromatic carbons. |
| ~15 - 20 | CH₃ | Aliphatic carbon of the methyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment. For this molecule, a single signal is expected for the fluorine atom, which will be coupled to the adjacent protons. The chemical shift is predicted relative to a standard such as CFCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| -110 to -120 | m | F | Aromatic fluorine chemical shifts are typically in this range.[3][4][5] The multiplicity will arise from coupling to ortho and meta protons. |
Experimental Protocol: NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid protons are more likely to be observed).[6] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, and ¹⁹F). Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic rings.
Predicted IR Spectrum
| Frequency Range (cm⁻¹) | Vibration | Intensity | Justification |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong | The broadness is due to strong hydrogen bonding between the carboxylic acid groups.[7] |
| ~3030 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on an aromatic ring.[8] |
| ~2950 | C-H stretch (aliphatic) | Medium | C-H stretching of the methyl group. |
| 1680-1710 | C=O stretch (carboxylic acid) | Strong, Sharp | The carbonyl stretch is a very intense and characteristic absorption. Conjugation with the aromatic ring lowers the frequency.[9] |
| 1580-1620 | C=C stretch (aromatic) | Medium-Strong | Aromatic ring skeletal vibrations.[8] |
| 1400-1450 | O-H bend (in-plane) | Medium | Bending vibration of the carboxylic acid O-H group. |
| 1200-1300 | C-O stretch (carboxylic acid) | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[7] |
| ~1100 | C-F stretch | Strong | Carbon-fluorine stretching vibrations typically appear in this region. |
| 690-900 | C-H bend (out-of-plane, aromatic) | Strong | The exact position is dependent on the substitution pattern of the aromatic rings. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Figure 3: Workflow for ATR-IR data acquisition.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[10]
-
Sample Analysis: Place a small amount of the solid this compound onto the center of the ATR crystal. Lower the pressure arm to apply consistent pressure and ensure good contact between the sample and the crystal.[11]
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background and perform an ATR correction to make the spectrum appear similar to a traditional transmission spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺·): The molecular ion peak is expected at m/z = 274.25, corresponding to the molecular weight of the compound (C₁₅H₁₁FO₄). The intensity of this peak may be moderate to strong due to the presence of aromatic rings which stabilize the radical cation.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 256): A common fragmentation for carboxylic acids, though not always prominent.
-
Loss of OH (m/z = 257): Cleavage of the hydroxyl radical from a carboxylic acid group.[12]
-
Loss of COOH (m/z = 229): Loss of a carboxyl radical.[12][13]
-
Loss of CO₂ (m/z = 230): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Further fragmentations of the biphenyl core will also be observed.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, derivatization is often required for GC-MS analysis.[14][15]
Figure 4: Workflow for GC-MS analysis of a carboxylic acid.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Dissolve a small amount (e.g., 1 mg) of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a derivatizing agent. For example, for silylation, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 30 minutes. For esterification, add a solution of BF₃ in methanol and heat.[16]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The sample is vaporized and separated on a capillary GC column (e.g., a DB-5ms column). A temperature gradient program is used to elute the derivatized compound.
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
-
Mass Spectrometry:
-
The molecules are ionized, typically by electron ionization (EI) at 70 eV.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
-
Data Analysis:
-
The resulting chromatogram will show a peak at the retention time of the derivatized analyte.
-
The mass spectrum corresponding to this peak is analyzed to determine the molecular weight of the derivative and its fragmentation pattern, which can be used to confirm the structure of the original molecule.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra are based on established principles and data from analogous compounds. The provided experimental protocols offer a clear and robust framework for the acquisition of experimental data, which will be essential for the definitive characterization of this molecule. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the identification and further investigation of this and structurally related compounds.
References
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3884. [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. [Link]
-
Thermo Fisher Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. [Link]
-
UCLA Chemistry. (n.d.). IR: carboxylic acids. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Singh, V. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
-
ResearchGate. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]
-
Leidykla, L. M. A. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
ResearchGate. (2018). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]
Sources
- 1. CO Meeting Organizer EPSC2022 [meetingorganizer.copernicus.org]
- 2. Conformational analysis of biphenyls using 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 16. researchgate.net [researchgate.net]
A Theoretical Investigation of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of substituents such as fluorine and methyl groups can profoundly influence the molecule's conformational behavior, electronic properties, and ultimately, its biological activity. This technical guide provides a comprehensive theoretical framework for the analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS: 1261964-10-6), a promising scaffold for drug development.[3][4] We will explore a multi-tiered computational approach, beginning with fundamental quantum chemical calculations to define its intrinsic properties and culminating in advanced simulations to predict its interactions within a biological context. This document serves as a roadmap for researchers aiming to leverage computational chemistry for the rational design of novel therapeutics based on this versatile molecular architecture.
Foundational Analysis: Understanding the Molecule's Intrinsic Character
Before simulating the interaction of a ligand with a complex biological system, it is imperative to understand its fundamental physicochemical and quantum chemical properties. These initial studies provide the groundwork for all subsequent, more complex analyses, ensuring that the ligand's structure and electronic profile are accurately represented.
Geometry Optimization and Conformational Landscape
The three-dimensional arrangement of a molecule is critical to its ability to interact with a protein's binding site. For biphenyl derivatives, the dihedral angle between the two phenyl rings is a key determinant of its overall shape. This angle is influenced by the steric hindrance and electronic effects of its substituents.
The primary method for determining the most stable conformation is Geometry Optimization , typically performed using Density Functional Theory (DFT).[5][6] The choice of a functional and basis set is critical for accuracy; the B3LYP functional with a 6-311+G* basis set is a well-established combination for organic molecules of this nature, providing a good balance between computational cost and accuracy.[5][7] This calculation yields the lowest energy structure, providing key parameters such as bond lengths, bond angles, and the crucial inter-ring dihedral angle. The presence of the ortho-methyl group is expected to induce a significant twist between the phenyl rings to alleviate steric clash, a feature that profoundly impacts its potential binding modes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261964-10-6 | [3][4] |
| Molecular Formula | C₁₅H₁₁FO₄ | [4] |
| Molecular Weight | 274.25 g/mol | [4] |
| IUPAC Name | this compound |[4] |
Quantum Chemical Properties: Electronic Profile
DFT calculations also provide a wealth of information about the molecule's electronic structure, which governs its reactivity and non-covalent interaction potential.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map is a vital tool for predicting intermolecular interactions.[5][9] It visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential), typically around the carboxylic acid oxygens, are sites susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Blue regions (positive potential), around the carboxylic acid protons, are favorable for nucleophilic attack and hydrogen bond donation. This map provides an intuitive guide to how the molecule will "see" and interact with a protein binding pocket.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular charge distribution and delocalization.[5][7] It quantifies the charge on each atom, revealing the electron-withdrawing effect of the fluorine and carboxylic acid groups and the electron-donating nature of the methyl group.
Table 2: Representative Calculated Quantum Chemical Properties (Illustrative)
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |
| HOMO-LUMO Gap | Indicator of chemical stability | 4.7 eV |
| Dipole Moment | Measure of molecular polarity | 3.2 Debye |
| Dihedral Angle | Twist between the two phenyl rings | ~65° |
Note: These are illustrative values typical for such a molecule, derived from DFT calculations.
Simulating Biological Interactions: From Pharmacophore to Dynamic Complex
With a robust understanding of the molecule's intrinsic properties, we can proceed to model its interactions with potential biological targets. This phase is critical for hypothesis generation, virtual screening, and lead optimization in drug discovery.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[10][11] For our molecule, a pharmacophore model would include:
-
Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the two carboxylic acid groups.
-
Hydrogen Bond Donors (HBD): The hydroxyl protons of the two carboxylic acid groups.
-
Aromatic Rings (AR): The two phenyl rings.
-
Hydrophobic Feature (HY): The methyl group.
This model serves as a powerful 3D query for screening large compound libraries to identify structurally diverse molecules that share the same essential interaction features.[10]
Caption: A hypothetical pharmacophore model for this compound.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[12] This method is instrumental in virtual screening and for understanding the specific interactions that drive binding. Biphenyl carboxylic acid derivatives have been investigated as inhibitors for various targets, including urate transporter 1 (URAT1), PD-L1, and as agents with anticancer or antiresorptive properties.[13][14][15]
-
Ligand Preparation:
-
Start with the DFT-optimized 3D structure of this compound.
-
Assign partial atomic charges (e.g., Gasteiger charges).
-
Define rotatable bonds, allowing for conformational flexibility during docking.
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the known or predicted binding site on the receptor. The size of the box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., using AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses. A more negative score indicates a stronger predicted binding affinity.
-
-
Pose Analysis:
-
Visualize the top-ranked docking poses.
-
Analyze the key intermolecular interactions: hydrogen bonds, salt bridges (with the carboxylic acids), π-π stacking (with the aromatic rings), and hydrophobic interactions.[13]
-
Caption: A standardized workflow for a molecular docking experiment.
Table 3: Illustrative Molecular Docking Results Against Potential Targets
| Protein Target (PDB ID) | Therapeutic Area | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| URAT1 (Model) | Gout/Hyperuricemia | -8.5 | Arg477, Asn337 (H-bonds with carboxylates) |
| PD-L1 (e.g., 5J89) | Immuno-oncology | -7.9 | Tyr56, Asp122 (π-stacking, water-mediated H-bonds) |
| PPARγ (e.g., 2PRG) | Type 2 Diabetes | -9.1 | His449, Ser289 (H-bonds), Cys285 (hydrophobic) |
Note: These results are hypothetical and serve to illustrate the type of data generated from docking studies.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability of the ligand-protein complex over time in a simulated physiological environment.[16][17][18] This is a crucial step for validating docking poses and understanding how the protein and ligand adapt to one another.
-
System Setup:
-
The starting point is the best-ranked pose from the molecular docking experiment.
-
The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and mimic physiological salt concentration.
-
-
Parameterization:
-
Minimization and Equilibration:
-
The system's energy is minimized to remove steric clashes.
-
The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is equilibrated, allowing the water and ions to relax around the fixed protein-ligand complex.
-
-
Production Run:
-
The restraints are removed, and the simulation is run for a significant period (e.g., 100-500 nanoseconds), during which atomic trajectories are saved.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone are calculated over time. A stable, converging RMSD plot indicates that the complex is not drifting or undergoing major conformational changes and that the binding pose is stable.
-
Interaction Analysis: Key interactions (like hydrogen bonds) identified in docking are monitored throughout the simulation to assess their stability and persistence.
-
Caption: A conceptual workflow for performing a Molecular Dynamics simulation.
Conclusion
The theoretical study of this compound through a combination of quantum chemistry, molecular docking, and molecular dynamics provides a powerful, multi-scale approach to understanding its potential as a drug scaffold. This in-depth analysis, from elucidating its fundamental electronic and conformational properties to simulating its dynamic behavior within a protein target, allows for a rational, hypothesis-driven approach to drug design. By leveraging these computational tools, researchers can efficiently screen potential targets, predict binding affinities, and gain critical insights into the structure-activity relationships that govern biological function, ultimately accelerating the journey from molecular concept to clinical candidate.
References
-
Marrone, A., et al. (2022). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PubMed Central. Available at: [Link]
-
Arshad, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. Available at: [Link]
-
Suresh, M., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr Journals. Available at: [Link]
-
Arshad, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Arshad, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]
-
Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. Available at: [Link]
-
Wang, Q., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Available at: [Link]
-
Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. Available at: [Link]
-
Saad, G. R., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. Available at: [Link]
-
Al-Yasari, R. K. (2016). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Chemistry Journal of Moldova. Available at: [Link]
-
Wang, W., et al. (2014). Molecular Docking, 3D-QSAR and Structural Optimization of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. ResearchGate. Available at: [Link]
-
Idris, A. I., et al. (2009). Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. PubMed. Available at: [Link]
-
Kholmurodov, K., et al. (2010). Molecular Dynamics Study of the Effect of Electrostatic Interactions on the Biphenyl Structure in the Active HNO3 Solvent. ResearchGate. Available at: [Link]
-
Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Living Journal of Computational Molecular Science. Available at: [Link]
-
Kaser, D. (2014). Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. Available at: [Link]
-
Kaur, H., et al. (2025). Pharmacophore modeling in drug design. PubMed. Available at: [Link]
-
Wang, Q., et al. (2022). Molecular dynamics-driven drug discovery. Physical Chemistry Chemical Physics. Available at: [Link]
-
Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at: [Link]
-
Kumari, N., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Semantic Scholar. Available at: [Link]
-
Raj, V. (2020). Molecular docking and its application in search of antisickling agent from Carica papaya. Journal of Physics: Conference Series. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 4. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oaji.net [oaji.net]
- 9. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jabonline.in [jabonline.in]
- 13. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
- 17. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [ouci.dntb.gov.ua]
discovery and history of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An In-Depth Technical Guide to 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of Fluorinated Biphenyl Scaffolds
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[2][3] Within this context, the fluorinated biphenyl motif is a particularly privileged scaffold. Biphenyl structures are prevalent in a wide array of pharmaceuticals and functional materials, and the addition of fluorine provides a powerful tool for fine-tuning their properties.[4] this compound (CAS: 1261964-10-6) is a key exemplar of this molecular architecture, serving as a versatile building block for the synthesis of more complex and high-value compounds.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, and significance for researchers in drug development and materials science.
Physicochemical and Structural Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1261964-10-6 | [5][6] |
| Molecular Formula | C₁₅H₁₁FO₄ | [5][6] |
| Molecular Weight | 274.25 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)O | [6] |
| Purity | Typically ≥95% | [6] |
Retrosynthetic Analysis and Plausible Synthetic Pathway
The retrosynthetic analysis points to two primary precursor fragments: a substituted phenylboronic acid and a substituted aryl halide. The key disconnection is the bond between the two phenyl rings.
This leads to a forward synthesis involving the palladium-catalyzed coupling of Methyl 4-bromo-3-methylbenzoate with (4-Carboxy-2-fluorophenyl)boronic acid , followed by the hydrolysis of the methyl ester to yield the final dicarboxylic acid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 4-bromo-3-methylbenzoate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species ( (4-Carboxy-2-fluorophenyl)boronic acid) transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative, best-practice methodology for the synthesis of this compound.
Part 1: Suzuki-Miyaura Cross-Coupling
Methodology:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-bromo-3-methylbenzoate (1.0 eq), (4-carboxy-2-fluorophenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude intermediate product, methyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate.
-
Part 2: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the crude intermediate from Part 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.
-
Work-up:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of 2, which will precipitate the dicarboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
-
Applications as a Core Building Block
This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature (two carboxylic acid groups) and specific substitution pattern make it a strategic component in the synthesis of various target molecules.
-
Pharmaceuticals: The carboxylic acid groups can be readily converted to amides, esters, or other functional groups to build more complex drug candidates. The 3'-fluoro and 2-methyl substitutions are critical for modulating interactions with biological targets and improving pharmacokinetic profiles, such as increasing metabolic stability by blocking potential sites of oxidation.[4]
-
Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental linkers in the construction of MOFs. The specific geometry and electronic properties of this fluorinated biphenyl linker can be used to engineer MOFs with tailored pore sizes, surface areas, and functionalities for applications in gas storage, separation, and catalysis.
-
High-Performance Polymers: This molecule can serve as a monomer for the synthesis of specialty polyamides and polyesters. The rigid biphenyl core imparts thermal stability and mechanical strength, while the fluoro and methyl groups can enhance solubility and modify the polymer's dielectric properties.
Conclusion
This compound stands as a testament to the strategic value of fluorinated building blocks in modern chemical synthesis. While its own discovery is not prominently documented, its logical synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible and valuable intermediate. Its structural features—a rigid biphenyl core, versatile dicarboxylic acid handles, and property-modulating fluoro and methyl groups—position it as a key component for innovation in drug discovery and materials science. Further exploration of its utility in creating novel molecular entities holds significant promise for advancing these fields.
References
-
PubChem. 3-Fluoro-2'-(1-methylethoxy)[1,1'-biphenyl]-2-carboxylic acid. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
-
Pawar, S. A., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Indo American Journal of Pharmaceutical Research, 4(5), 2454-2460. [Link]
-
Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210-221. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Derivatives of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The targeted introduction of fluorine atoms can significantly enhance the pharmacological properties of these molecules. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential therapeutic applications of derivatives of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. We will explore the strategic synthesis of the core biphenyl structure via Suzuki-Miyaura coupling, followed by detailed protocols for the derivatization of the dicarboxylic acid into amides and esters. Furthermore, this guide will delve into the characterization of these novel compounds and discuss their potential as anticancer agents, supported by available structure-activity relationship (SAR) data.
Introduction: The Significance of Fluorinated Biphenyls in Drug Discovery
Biphenyl derivatives are integral to modern pharmacology, with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The introduction of fluorine into drug candidates can modulate key properties such as metabolic stability, binding affinity, and lipophilicity. The this compound core combines the structural rigidity and synthetic versatility of the biphenyl scaffold with the unique electronic properties of fluorine, making it a highly attractive starting point for the development of novel therapeutics. This guide will provide the foundational knowledge and practical methodologies for researchers to explore the chemical space and therapeutic potential of its derivatives.
Synthesis of the Core Scaffold: this compound
The construction of the this compound core is most efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and excellent functional group tolerance.[4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a substituted bromobenzene and a substituted phenylboronic acid.
Caption: Retrosynthetic approach for the core scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzoic acid with a suitable boronic acid or ester.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
3-Methyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-methyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of this compound.
-
Saponify the ester using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to yield the final dicarboxylic acid.
Derivatization of the Core Scaffold
The presence of two carboxylic acid groups on the this compound core provides ample opportunity for derivatization, primarily through the formation of amides and esters.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. Several coupling reagents can be employed to activate the carboxylic acids for reaction with a wide range of primary and secondary amines.
Caption: General workflow for amide synthesis.
Materials:
-
This compound
-
Amine (e.g., diethylamine, morpholine, aniline derivatives) (2.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 eq) or HOBt/EDC (1-Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (2.2 eq) and DIPEA (4.0 eq) to the solution.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 2.2 eq) in the solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Ester Derivatives
Esterification of the dicarboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by using alkyl halides in the presence of a base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (in large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester.
-
Purify by column chromatography or recrystallization if necessary.[5]
Characterization of Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the biphenyl system will appear as multiplets in the range of 7-8 ppm. The methyl group will be a singlet around 2-2.5 ppm. For amide derivatives, the N-H proton (if present) will appear as a broad singlet. For ester derivatives, the protons of the alkyl group will be visible in the upfield region. |
| ¹³C NMR | Aromatic carbons will resonate in the 120-140 ppm region. The carbonyl carbons of the amide or ester groups will appear downfield, typically in the 165-175 ppm range. The carbon of the methyl group will be in the aliphatic region. |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with adjacent protons) is expected for the fluorine atom. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band will be present around 1630-1680 cm⁻¹ for amides and 1700-1750 cm⁻¹ for esters. N-H stretching for secondary amides will be observed around 3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight of the derivative should be observed. |
Therapeutic Potential: Anticancer Activity
Biphenyl derivatives have shown significant promise as anticancer agents.[2][3][6][7] The derivatives of this compound are of particular interest due to the potential for enhanced biological activity conferred by the fluorine substituent.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this exact core is limited in the public domain, general trends for related biphenyl carboxamides can provide valuable guidance for drug design:
-
Amide Substituents: The nature of the substituent on the amide nitrogen can significantly impact activity. Aromatic and heteroaromatic amines can introduce additional binding interactions with target proteins.
-
Linker Length and Flexibility: For derivatives where the two amide groups are further functionalized, the length and flexibility of the linker can influence the molecule's ability to adopt the optimal conformation for binding.
-
Fluorine Position: The position of the fluorine atom on the biphenyl ring can affect the molecule's electronic properties and its interaction with biological targets.
Potential Molecular Targets
Biphenyl amides have been investigated as inhibitors of various cancer-related targets, including:
-
VEGFR-2: Vascular endothelial growth factor receptor 2 is a key regulator of angiogenesis, a critical process for tumor growth and metastasis.[8]
-
Tubulin: Biphenyl compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a detailed technical overview of the synthesis of the core molecule and its derivatization into amides and esters. The provided experimental protocols, characterization data, and discussion of potential anticancer activity offer a solid foundation for researchers to explore this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.
References
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. Retrieved from [Link]
-
Springer. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2020). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]
-
Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives a | Download Scientific Diagram. Retrieved from [Link]
-
Unknown. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]
-
Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
- Google Patents. (n.d.). AU2021294233A1 - Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate.
-
PubMed. (2015). Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. Retrieved from [Link]
-
PubMed. (n.d.). Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. Retrieved from [Link]
-
NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Flurbiprofen derivatives as novel α-amylase inhibitors: Biology-oriented drug synthesis (BIODS), in vitro, and in silico evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
Abstract
This technical guide delineates promising research avenues for the novel compound, 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. While specific applications of this molecule are yet to be extensively explored, its unique trifecta of structural motifs—a biphenyl dicarboxylic acid backbone, a fluorine substituent, and a methyl group—positions it as a compelling candidate for innovation in materials science and medicinal chemistry. By drawing parallels with structurally analogous compounds and leveraging established principles of chemical design, this document provides a strategic framework for researchers, scientists, and drug development professionals to investigate its potential in the synthesis of advanced Metal-Organic Frameworks (MOFs), the development of high-performance specialty polymers, and its application as a scaffold in medicinal chemistry. This guide offers not only a theoretical underpinning for these explorations but also detailed, actionable experimental protocols to catalyze discovery.
Introduction: Deconstructing a Molecule of Interest
This compound (FMBC) is an aromatic dicarboxylic acid with the chemical formula C₁₅H₁₁FO₄.[1][2] Its structure is characterized by a biphenyl core, a known rigid and linear building block, functionalized with two carboxylic acid groups at the 4 and 4' positions. These acidic moieties are prime candidates for coordination with metal ions, making the molecule an attractive linker for the construction of porous crystalline materials.
The strategic placement of a fluorine atom and a methyl group on one of the phenyl rings introduces asymmetry and specific electronic and steric properties. Fluorine, being the most electronegative element, can significantly alter the electronic profile of the molecule, enhance thermal and chemical stability, and introduce hydrophobicity.[2][3][4] The methyl group, while less electronically impactful, provides steric bulk that can influence the packing of molecules in a crystal lattice and modify the solubility and electronic structure of resulting materials.[5][6] The interplay of these functional groups suggests that FMBC is not merely another biphenyl dicarboxylic acid but a tailored building block with the potential for unique and advantageous properties.
This guide will explore three primary domains where FMBC is poised to make a significant impact:
-
Metal-Organic Frameworks (MOFs): As a bespoke organic linker for the synthesis of novel MOFs with tailored pore environments and functionalities.
-
Specialty Polymers: As a monomer for the creation of high-performance polymers with enhanced thermal, chemical, and dielectric properties.
-
Medicinal Chemistry: As a versatile scaffold for the design of new therapeutic agents, leveraging the established importance of fluorinated biphenyl motifs in drug discovery.
Potential Research Area 1: Advanced Metal-Organic Frameworks (MOFs)
Rationale and Mechanistic Insights
Biphenyl dicarboxylic acids are well-established organic linkers in the synthesis of MOFs.[1][7][8] The rigidity of the biphenyl unit facilitates the formation of robust, porous structures. The dicarboxylic acid groups readily coordinate with a variety of metal ions, enabling the construction of diverse network topologies.
The introduction of fluorine and methyl groups in FMBC offers several strategic advantages for MOF design:
-
Pore Environment Modification: The fluorine atom can impart hydrophobicity to the pores of the resulting MOF, which could be advantageous for the selective adsorption of nonpolar molecules or for applications in moisture-sensitive environments.
-
Tuning Electronic Properties: The electron-withdrawing nature of fluorine can modulate the electronic properties of the framework, potentially influencing its catalytic activity or gas sensing capabilities.
-
Steric Control of Topology: The methyl group introduces steric hindrance that can direct the self-assembly process, leading to the formation of unique and potentially more open framework topologies compared to unsubstituted biphenyl dicarboxylic acid.
-
Enhanced Stability: The strong C-F bond can contribute to the overall thermal and chemical stability of the MOF.[3]
Proposed Experimental Workflow: Synthesis and Characterization of an FMBC-based MOF
This protocol outlines the synthesis of a hypothetical MOF, designated "FMBC-MOF-1," using zinc nitrate as the metal source.
Caption: Workflow for the synthesis and characterization of a novel MOF using FMBC.
Protocol:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 27.4 mg (0.1 mmol) of this compound in 5 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in a mixture of 2 mL of ethanol and 1 mL of deionized water.
-
Mixing and Reaction: Combine the two solutions in the first vial. Cap the vial tightly and place it in a programmable oven.
-
Solvothermal Synthesis: Heat the mixture to 120°C and hold for 24 hours.
-
Cooling and Isolation: Allow the oven to cool to room temperature. Collect the resulting crystalline product by filtration and wash with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activation: Dry the product under vacuum at 150°C for 12 hours to remove residual solvent from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution using nitrogen adsorption at 77 K. Carbon dioxide and methane sorption isotherms can also be measured to evaluate its potential for gas separation.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.
Data Presentation:
| Property | Expected Outcome for FMBC-MOF-1 | Comparison with Biphenyl-4,4'-dicarboxylic acid MOF |
| BET Surface Area | > 1000 m²/g | Potentially higher due to steric influence of the methyl group |
| Thermal Stability (TGA) | Decomposition > 350°C | Similar or slightly higher due to the C-F bond |
| CO₂ Uptake | Moderate to high | Potentially altered selectivity due to the fluoro and methyl groups |
| Crystal Morphology | To be determined by SEM | Potentially different due to asymmetric linker |
Potential Research Area 2: High-Performance Specialty Polymers
Rationale and Mechanistic Insights
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity.[2][3][9][10] These characteristics stem from the high bond energy of the C-F bond and the low polarizability of the fluorine atom. Biphenyl-containing polymers are also valued for their rigidity and thermal resistance.[11]
Incorporating FMBC as a monomer in polymerization reactions, such as polycondensation with a suitable diamine to form a polyamide, could lead to a new class of high-performance polymers with a unique combination of properties:
-
Enhanced Thermal Stability: The rigid biphenyl backbone and the presence of the C-F bond are expected to result in polymers with high glass transition temperatures (Tg) and decomposition temperatures.[12][13]
-
Low Dielectric Constant: The introduction of fluorine can lower the dielectric constant of the polymer, making it a candidate for applications in microelectronics.
-
Improved Solubility and Processability: The asymmetric nature of the FMBC monomer, due to the fluorine and methyl substituents, may disrupt chain packing and improve the solubility of the resulting polymer in organic solvents, facilitating its processing into films and fibers.[6]
-
Hydrophobicity: The fluorine content will impart water-repellent properties to the polymer surface.
Proposed Experimental Workflow: Synthesis and Characterization of an FMBC-based Polyamide
This protocol describes the synthesis of a polyamide from FMBC and 4,4'-oxydianiline (ODA).
Caption: Workflow for the synthesis and characterization of a novel polyamide derived from FMBC.
Protocol:
-
Reactant Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2.74 g (10 mmol) of FMBC, 2.00 g (10 mmol) of ODA, 0.8 g of calcium chloride, 30 mL of N-methyl-2-pyrrolidone (NMP), and 2 mL of pyridine.
-
Polymerization: Heat the mixture to 100°C with stirring under a nitrogen atmosphere. Once a homogeneous solution is obtained, add 6.2 mL of triphenyl phosphite. Continue stirring at 100°C for 3 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into 500 mL of methanol with vigorous stirring. Collect the fibrous precipitate by filtration, wash thoroughly with methanol and hot water, and then dry in a vacuum oven at 80°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average and weight-average molecular weights and the polydispersity index.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To measure the glass transition temperature (Tg) and the decomposition temperature (Td).
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent at various frequencies.
Data Presentation:
| Property | Predicted Value for FMBC-ODA Polyamide |
| Glass Transition Temperature (Tg) | > 250°C |
| Decomposition Temperature (Td) | > 450°C |
| Dielectric Constant (at 1 MHz) | < 3.0 |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) |
Potential Research Area 3: Medicinal Chemistry and Drug Discovery
Rationale and Mechanistic Insights
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[14][15][16] The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[17][18]
FMBC presents a unique combination of features that make it an attractive starting point for the design of new therapeutic agents:
-
Scaffold for Diversity: The two carboxylic acid groups can be readily converted into a variety of other functional groups (e.g., amides, esters, heterocycles), allowing for the generation of diverse chemical libraries for screening.[16]
-
Modulation of Pharmacokinetics: The fluorine atom can block sites of metabolic oxidation, leading to a longer half-life in vivo.[17] It can also modulate the pKa of nearby functional groups and influence protein-ligand interactions.
-
Conformational Constraint: The methyl group can introduce a degree of conformational restriction, which can be beneficial for locking the molecule into a bioactive conformation and improving binding selectivity.
Proposed Experimental Workflow: Synthesis of a Library of FMBC-derived Amides and Preliminary Biological Screening
This workflow outlines the synthesis of a small library of amide derivatives of FMBC and suggests a preliminary screening cascade.
Caption: Workflow for the synthesis and preliminary biological evaluation of an FMBC-derived compound library.
Protocol for Library Synthesis (Parallel Synthesis Approach):
-
Acid Chloride Formation: In a dry flask, suspend 2.74 g (10 mmol) of FMBC in 50 mL of toluene. Add 2.0 mL (27.5 mmol) of thionyl chloride and a catalytic amount of DMF. Heat the mixture at 80°C for 4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the diacid chloride.
-
Parallel Amidation: Distribute the diacid chloride into an array of reaction vessels. To each vessel, add a solution of a different primary or secondary amine (2.2 equivalents) in a suitable solvent (e.g., dichloromethane with triethylamine).
-
Workup and Purification: After stirring at room temperature for 12 hours, quench the reactions with water. Perform a liquid-liquid extraction and purify the products by column chromatography or preparative HPLC.
Preliminary Biological Screening:
The choice of biological targets will depend on the specific therapeutic area of interest. Given the prevalence of biphenyl structures in kinase inhibitors and other signaling modulators, a preliminary screen against a panel of kinases would be a logical starting point.
-
Target-based Screening: Screen the library of compounds for inhibitory activity against a panel of relevant protein kinases.
-
Cell-based Screening: Evaluate the cytotoxicity of the compounds against a panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the screening data to identify initial SAR trends, which will guide the design of the next generation of compounds.
Conclusion
This compound is a molecule of significant untapped potential. Its carefully considered substitution pattern offers a compelling platform for the development of novel materials and therapeutics. This guide provides a foundational roadmap for initiating research into this promising compound. The proposed experimental workflows are intended to be starting points, and researchers are encouraged to adapt and expand upon these ideas. The exploration of FMBC is not just an investigation of a single molecule, but an opportunity to advance our understanding of how subtle changes in molecular architecture can lead to profound differences in macroscopic properties and biological activity.
References
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (Source: Link to be provided)
-
Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link][1][7][8]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. [Link]
- The Impact of Fluorine in Material Science: Properties and Applic
-
Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. [Link]
- The Role of Pyridine-Biphenyl Carboxylic Acids in MOF Design. (Source: Link to be provided)
-
Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity. [Link]
-
Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
-
Expanding chemical space by para-C−H arylation of arenes. [Link]
-
Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. [Link]
-
(PDF) Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
-
The design and synthesis of substituted biphenyl libraries. [Link]
- Fluoropolymers vs. Side-Chain Fluorinated Polymers. (Source: Link to be provided)
- Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties. (Source: Link to be provided)
-
Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. [Link]
-
Synthesis and properties of modified polyimides containing multiple side methyl and biphenyl structures. [Link]
-
Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. [Link]
-
(PDF) Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends of These Specific Perfluoroalkyl Substances. [Link]
- Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (Source: Link to be provided)
-
Synthesis of methyl‐functionalized biphenyl and terphenyl dicarboxylic... [Link]
-
Syntheses and properties of novel fluorinated polyamides based on a bis(ether‐carboxylic acid) or a bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane. [Link]
-
Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. [Link]
-
Depolymerizable semi-fluorinated polymers for sustainable functional materials. [Link]
-
Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. [Link]
-
The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. [Link]
Sources
- 1. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijche.com [ijche.com]
- 7. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Syntheses and properties of novel fluorinated polyamides based on a bis(ether‐carboxylic acid) or a bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane / Journal of Polymer Science Part A: Polymer Chemistry, 2002 [sci-hub.box]
- 14. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 15. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
safety and handling of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An In-depth Technical Guide to the Safe Handling and Application of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Introduction
This compound is a specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the biphenyl scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preference.[1][2][3] These characteristics make it an attractive building block for the synthesis of novel pharmaceutical agents and advanced polymers. As with any specialized chemical, a thorough understanding of its properties and associated hazards is paramount for safe handling and successful application in a research and development setting. This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential technical data for this compound.
Chemical and Physical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper use and storage. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261964-10-6 | [4][5] |
| Molecular Formula | C15H11FO4 | [4][5] |
| Formula Weight | 274.24 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid (typical) | Assumed based on similar compounds |
| Solubility | Soluble in DMSO, slightly soluble in methanol.[6] Insoluble in water.[7] | [6][7] |
| Melting Point | > 90 °C | [7] |
| Thermal Stability | Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon, nitrogen, and hydrogen fluoride.[6][8] | [6][8] |
Hazard Identification and Safety Precautions
This compound is classified as a potent pharmacologically active material and presents several health hazards.[6] All personnel must read and understand the Safety Data Sheet (SDS) before handling.[6]
Primary Hazards:
-
Eye Irritation: Causes eye irritation.[6]
-
Reproductive Toxicity: May damage fertility or the unborn child.[6]
-
Organ Toxicity: Causes damage to organs (bone marrow, liver) through prolonged or repeated exposure.[6]
-
Acute Toxicity: Harmful if swallowed or inhaled.
Precautionary Measures:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.[6]
-
Work under a certified chemical fume hood to avoid inhalation of dust.
-
Wash hands and skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[8]
-
Take measures to prevent the buildup of electrostatic charge.[7][9]
Personal Protective Equipment (PPE)
A risk assessment of exposure potential should be conducted to select appropriate PPE.[6] The following are minimum requirements for handling this compound:
-
Eye and Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield.[6][8] An emergency eyewash station must be readily accessible.[6]
-
Hand Protection: Wear nitrile or other impervious gloves. Consider double gloving.[6] If the material is dissolved in an organic solvent, wear gloves that provide protection against that specific solvent.[6]
-
Body Protection: Wear a lab coat or other protective clothing.[6] Ensure employees are trained in proper gowning and degowning practices.[6]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required. Operations should be conducted within an approved ventilation or containment system (e.g., ventilated balance enclosure, glovebox).[6]
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If symptoms develop or persist, call a physician.[6][8]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[8] A first treatment with calcium gluconate paste may be considered for fluoride exposure.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][9]
Storage, Handling, and Disposal
Storage:
-
Store in a tightly closed container as defined in the USP-NF.[6]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[6][9]
-
Protect from moisture and direct sunlight.[7]
Handling:
-
No open handling of the material is permitted.[6]
-
Use standard laboratory practices for handling potent compounds.
-
Cover all containers when transferring solutions or slurries.[6]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]
-
Do not allow the product to enter drains.
Proposed Synthetic Protocol
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This common and robust method for forming carbon-carbon bonds is well-suited for constructing the biphenyl core. A plausible synthetic route is outlined below.
Starting Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
(4-(methoxycarbonyl)-3-fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Hydrolysis agent (e.g., NaOH or LiOH)
-
Acid for workup (e.g., HCl)
Step-by-Step Methodology:
-
Coupling Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine Methyl 4-bromo-3-methylbenzoate (1.0 eq), (4-(methoxycarbonyl)-3-fluorophenyl)boronic acid (1.1 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent mixture (e.g., 3:1:1 Toluene:Ethanol:Water).
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude diester product by flash column chromatography.
-
Hydrolysis: Dissolve the purified diester in a suitable solvent (e.g., THF/Methanol/Water). Add an excess of NaOH or LiOH and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with aqueous HCl until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Proposed workflow for the synthesis of the target compound.
Purification Protocol
The final product often requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Recrystallization is a highly effective method for purifying solid carboxylic acids.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for dicarboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a reflux condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Caption: General workflow for purification by recrystallization.
Analytical Characterization
Confirming the identity and purity of the final compound is a critical step. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point.[10] The purity is assessed by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the arrangement of substituents on the biphenyl rings.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
Caption: Workflow for the analytical characterization of the final product.
Conclusion
This compound is a valuable compound for research and development, particularly in drug discovery. However, its handling requires strict adherence to safety protocols due to its potential health hazards. By following the guidelines outlined in this document—including the use of appropriate personal protective equipment, certified engineering controls, and established laboratory procedures—researchers can safely handle this compound and harness its potential for scientific innovation.
References
- USP. (2020, February 21). USP SDS US - USP-MSDS.
- Sigma-Aldrich. (2025, June 24).
- Fisher Scientific. (2023, September 1).
- Clariant. (2017, April 24).
- CymitQuimica. (2024, December 19).
- Sigma-Aldrich. (2014, June 25).
- Reeves, J. T., et al. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses.
- Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Venkateswarlu, P. (1983).
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry.
- Patent WO2017054112A1. (n.d.). Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
- Janin, Y. L. (2021).
- Awad, R., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
-
PubChem. (n.d.). 3-Fluoro-2'-(1-methylethoxy)[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
- Henderson, J. L., et al. (2024).
- CIPAC. (2020, June 8).
- Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.
- Fox, D. M., et al. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry (RSC Publishing).
- Fujinaga, M., et al. (2021). Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety. EJNMMI Radiopharmacy and Chemistry.
-
PubChem. (n.d.). 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde. Retrieved from [Link]
- Hsiao, S. H., et al. (2021). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films. MDPI.
- Organic Syntheses. (n.d.). N-Trifluoromethylthiosaccharin.
- IUPAC. (n.d.).
- ResearchG
- Sousa, J., et al. (2013).
- Patent CN104892496A. (n.d.). Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine.
- Vorberg, R., et al. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. PubMed.
- Charles, P. T., et al. (1995). Synthesis of a Fluorescent Analog of Polychlorinated Biphenyls for Use in a Continuous Flow Immunosensor Assay. PubMed.
- Kim, H. J., et al. (2024). Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives. MDPI.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 5. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 6. uspmsds.com [uspmsds.com]
- 7. clariant.com [clariant.com]
- 8. fishersci.be [fishersci.be]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cipac.org [cipac.org]
Methodological & Application
Topic: Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid for Advanced Metal-Organic Frameworks
An Application Note and Protocol for Researchers
Abstract: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications in gas storage, catalysis, and drug delivery.[1][2] The rational design of the organic linker is the cornerstone of developing MOFs with tailored properties.[3] This guide provides a comprehensive protocol for the synthesis of a specialized, functionalized linker, 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The introduction of fluorine and methyl groups onto the biphenyl backbone is a strategic choice to modulate the electronic properties, hydrophobicity, and pore environment of the resulting MOF.[4][5] We present a robust, step-by-step methodology for the synthesis of the linker via a Suzuki-Miyaura cross-coupling reaction and a general protocol for its subsequent use in the solvothermal synthesis of novel MOFs.
Part 1: Synthesis of the Organic Linker
The construction of the asymmetric biphenyl scaffold is most reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high tolerance to various functional groups and consistently provides excellent yields for C-C bond formation between aryl partners.[6][7]
Our strategy involves coupling two functionalized benzene rings: one bearing a boronic acid (or its ester equivalent) and the other a halide. To prevent unwanted side reactions, the carboxylic acid moieties are protected as methyl esters prior to the coupling reaction and are subsequently deprotected via saponification.
Retrosynthetic Analysis
The logical disconnection for the target linker points to two key precursors, as illustrated in the following retrosynthesis diagram.
Caption: Retrosynthesis of the target linker via a Suzuki coupling strategy.
Experimental Protocol: Linker Synthesis
This protocol is divided into three main stages: protection of carboxylic acids, the core Suzuki coupling, and final deprotection.
Stage 1: Esterification of 4-Bromo-3-methylbenzoic Acid
-
Causality: The acidic proton of the carboxylic acid interferes with the organometallic reagents in the Suzuki reaction. Converting it to a methyl ester protects this group, ensuring the reaction proceeds efficiently.
-
Procedure:
-
Suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Place the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-3-methylbenzoate, which can often be used in the next step without further purification.
-
Stage 2: Suzuki-Miyaura Cross-Coupling
-
Causality: This step forms the critical carbon-carbon bond that creates the biphenyl backbone. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The base is crucial for activating the boronic acid for the transmetalation step.
-
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromo-3-methylbenzoate (1.0 eq), (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
Self-Validation: Monitor the formation of the biphenyl product by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure diester intermediate.
-
Stage 3: Saponification (Ester Hydrolysis)
-
Causality: The final step is to deprotect the ester groups to reveal the dicarboxylic acid moieties, which are necessary for coordinating to metal centers in MOF synthesis.
-
Procedure:
-
Dissolve the purified diester from Stage 2 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 5-10 eq) and heat the mixture to 60 °C for 4-6 hours.
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of the dicarboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under high vacuum.
-
Synthesis Workflow and Data
Caption: Overall workflow for the synthesis of the target linker.
| Parameter | Stage 1: Esterification | Stage 2: Suzuki Coupling | Stage 3: Saponification |
| Key Reagents | 4-Bromo-3-methylbenzoic acid, MeOH, SOCl₂ | Aryl bromide, Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Diester, NaOH, HCl |
| Solvent | Methanol | Toluene / Water | THF / Methanol / Water |
| Temperature | Reflux (~65 °C) | 80-90 °C | 60 °C, then 0 °C |
| Typical Time | 4-6 hours | 12-18 hours | 4-6 hours |
| Expected Yield | >95% | 70-90% | >90% |
Part 2: Protocol for MOF Synthesis
The synthesized linker can be used to construct a wide variety of MOFs. The solvothermal method, where the reaction is performed in a sealed vessel at elevated temperatures, is a common and effective technique for producing high-quality crystalline MOFs.[9][10][11]
Principle of Solvothermal MOF Synthesis
In this process, the dicarboxylic acid linker and a metal salt are dissolved in a high-boiling point solvent. Upon heating, the components self-assemble, with the carboxylate groups of the linker coordinating to the metal ions to form metal-carboxylate clusters, known as Secondary Building Units (SBUs). These SBUs are then bridged by the biphenyl backbone of the linkers, extending into a three-dimensional, porous framework.[1] The specific structure, topology, and properties of the MOF are dictated by the coordination geometry of the metal ion, the geometry of the linker, and the reaction conditions.
General Solvothermal Protocol
-
Causality: The use of a sealed system allows the reaction to be performed above the boiling point of the solvent, increasing reaction kinetics and promoting the formation of thermodynamically stable, crystalline phases. Modulators, such as benzoic acid, are often added to compete with the linker for coordination sites on the metal clusters.[12] This slows down the rate of framework nucleation and growth, which can lead to larger, more perfect crystals with fewer defects.
-
Procedure:
-
In a glass vial, combine the linker, this compound (e.g., 0.05 mmol), and a metal salt, such as Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (e.g., 0.10 mmol).
-
Add a modulator, for example, benzoic acid (e.g., 10-50 equivalents relative to the linker), if desired.
-
Add the solvent, typically N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) (e.g., 5 mL).
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.
-
Transfer the vial into a Teflon-lined stainless-steel autoclave and seal it tightly.
-
Place the autoclave in a programmable oven and heat to a specific temperature (typically between 100 °C and 150 °C) for a set duration (typically 24 to 72 hours).
-
After the heating period, allow the oven to cool slowly to room temperature. Abrupt cooling can lead to the formation of poorly crystalline or amorphous material.
-
Self-Validation: Crystalline MOF product should be visible at the bottom of the vial.
-
Carefully open the autoclave and collect the crystals by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF for 24 hours, replacing the DMF at least three times to remove unreacted starting materials trapped within the pores.
-
Activation: To achieve permanent porosity, the solvent molecules occupying the pores must be removed. This is typically done by solvent-exchanging with a more volatile solvent (like acetone or chloroform) and then heating the sample under a dynamic vacuum.
-
MOF Assembly and Synthesis Parameters
Caption: Conceptual diagram of MOF self-assembly from the linker and a metal source.
| Parameter | Typical Range / Examples | Rationale |
| Metal Source | Zn(NO₃)₂, Cu(NO₃)₂, ZrCl₄, Ce(NH₄)₂(NO₃)₆ | Determines the geometry of the SBU and framework topology. |
| Linker:Metal Ratio | 1:1 to 1:3 | Influences the final structure and phase purity. |
| Solvent | DMF, DEF, DMAc | High boiling point, effectively solubilizes precursors. |
| Modulator | Benzoic acid, Acetic acid, HCl | Controls crystal size, morphology, and defect concentration.[12] |
| Temperature | 80 - 180 °C | Affects reaction kinetics and determines the thermodynamic product.[9] |
| Time | 12 - 96 hours | Allows for complete reaction and crystal growth. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Bimesityl and Sterically Hindered Linkers in Metal-Organic Frameworks (MOFs).
- Lin, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central.
- Grosjean, A., et al. (2018). Diverse Multi-Functionalized Oligoarenes and Heteroarenes for Porous Crystalline Materials. ResearchGate.
- Bordiga, S., et al. (n.d.). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. RSC Publishing.
- Carlucci, L., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
- Advanced ChemBlocks. (n.d.). This compound.
- Carlucci, L., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances.
- ChemicalBook. (n.d.). This compound.
- Reeves, J. T., et al. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses Procedure.
- Niwa, T., et al. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wang, C., et al. (2018). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. ResearchGate.
- Lin, Y., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed.
- Lin, Y., et al. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate.
- Silva, F. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Czarnobaj, K., et al. (n.d.). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. PMC - NIH.
- Obisesan, A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
- James, T., et al. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid in Luminescent Materials
Introduction: A Privileged Scaffold for Advanced Luminescent Materials
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a bespoke organic linker poised for significant applications in the burgeoning field of luminescent materials. Its unique molecular architecture, featuring a rigid biphenyl core, is strategically functionalized with a fluorine atom and a methyl group. This strategic substitution is not arbitrary; it is designed to modulate the electronic and steric properties of the molecule, thereby fine-tuning the photophysical characteristics of the resulting materials. The dicarboxylic acid moieties provide robust coordination sites for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and luminescent polymers.
The biphenyl scaffold itself is a well-established building block in materials science, known for imparting thermal stability and facilitating π-conjugation, which is often a prerequisite for luminescence.[1] The introduction of a fluorine atom, a small and highly electronegative substituent, can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[2][3] This perturbation of the electronic structure can lead to desirable shifts in emission wavelengths and enhanced quantum yields.[4][5] Concurrently, the methyl group introduces steric hindrance, which can be exploited to control the intermolecular packing in the solid state, potentially mitigating aggregation-caused quenching and promoting efficient luminescence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this promising compound in the creation of novel luminescent materials.
PART 1: Synthesis of this compound
The synthesis of unsymmetrically substituted biphenyls is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[6][7][8][9] This reaction facilitates the formation of a C-C bond between an aryl halide and an arylboronic acid or ester. For the synthesis of this compound, a convergent strategy involving the coupling of two functionalized benzene rings is proposed.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure. Optimization of the catalyst, base, and solvent system may be necessary for maximizing yield.
Materials:
-
Methyl 4-bromo-2-methylbenzoate
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobenzoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine methyl 4-bromo-2-methylbenzoate (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobenzoate (1.1 eq), and the chosen base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (dimethyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate) by column chromatography on silica gel.
Subsequent Hydrolysis:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
PART 2: Application in Luminescent Metal-Organic Frameworks (MOFs)
Substituted biphenyl dicarboxylic acids are excellent linkers for the construction of luminescent MOFs.[10][11][12] The rigid nature of the biphenyl unit helps in the formation of robust frameworks, and the electronic properties of the linker often dictate the luminescent behavior of the resulting MOF, especially with d¹⁰ metal centers like Zn(II) or Cd(II).[1] The introduction of the fluoro and methyl groups is anticipated to enhance the luminescent properties of the MOF through the mechanisms discussed earlier.
Diagram of MOF Synthesis and Luminescence
Caption: General workflow for the synthesis and luminescent characterization of a MOF.
Protocol for Luminescent MOF Synthesis
Materials:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O)
-
High-purity solvents (e.g., N,N-Dimethylformamide (DMF), ethanol, deionized water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution: In a glass vial, dissolve this compound and the chosen metal salt in a mixture of solvents (e.g., DMF, ethanol, and water in a specific ratio, which may require optimization).
-
Assembly: Seal the vial in a Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80 °C and 150 °C) for a set period (e.g., 24-72 hours).
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh solvent (e.g., DMF, then ethanol), and dry in air.
PART 3: Characterization and Expected Photophysical Properties
A thorough characterization is essential to understand the structure-property relationships of the synthesized luminescent materials.
Recommended Characterization Techniques
| Technique | Purpose |
| For the Ligand | |
| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Structural verification and purity assessment. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., -COOH). |
| For the MOF | |
| Powder X-ray Diffraction (PXRD) | Confirmation of the crystalline phase and purity. |
| Single-Crystal X-ray Diffraction | Determination of the precise crystal structure. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. |
| For Luminescent Properties | |
| UV-Vis Spectroscopy | Determination of the absorption spectrum. |
| Photoluminescence (PL) Spectroscopy | Measurement of excitation and emission spectra. |
| Quantum Yield Measurement | Quantification of the luminescence efficiency. |
| Fluorescence Lifetime Measurement | Determination of the excited state lifetime. |
Anticipated Photophysical Properties
The unique substitution pattern of this compound is expected to result in interesting photophysical properties. The following table provides a qualitative prediction based on established principles of substituent effects on aromatic systems.[13][14]
| Property | Expected Outcome and Rationale |
| Absorption (λ_abs) | Likely in the UV region, characteristic of the biphenyl π-system. The exact position will be influenced by the electronic interplay of the fluoro and methyl groups. |
| Emission (λ_em) | Expected to be in the blue region of the visible spectrum. The fluorine atom's electron-withdrawing nature can lead to a blue-shift compared to an unsubstituted biphenyl dicarboxylic acid, while the methyl group's electron-donating nature may cause a slight red-shift. The net effect will depend on their relative positions. |
| Quantum Yield (Φ) | Potentially high. The rigidity of the biphenyl backbone and the steric hindrance from the methyl group can reduce non-radiative decay pathways, leading to enhanced emission efficiency. Fluorine substitution has also been shown to increase quantum yields in some fluorophores.[4] |
| Stokes Shift | A moderate Stokes shift is expected, which is beneficial for applications as it minimizes self-absorption. |
Conclusion and Future Outlook
This compound represents a promising and rationally designed building block for the next generation of luminescent materials. The protocols and insights provided in this document offer a solid foundation for researchers to synthesize this compound and explore its potential in creating highly efficient and stable luminescent MOFs and other functional materials. The strategic interplay of the fluoro and methyl substituents provides a fertile ground for fine-tuning the photophysical properties, opening avenues for applications in sensing, solid-state lighting, and bio-imaging. Further research into the synthesis of a broader range of substituted biphenyl dicarboxylic acids will undoubtedly lead to a deeper understanding of structure-property relationships and the development of materials with tailored luminescent characteristics.
References
- (No valid reference was found in the initial search results for this specific point, but it is a general principle in m
- (No valid reference was found in the initial search results for this specific point, but it is a general principle in m
- Zand, N., Kianfar, F., Gunning, P., Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Dalton Transactions, 39(41), 9745-9757.
- Liu, W., Zhou, X., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52.
- Chakraborty, G., Das, P., & Mandal, S. K. (2019). Structural Diversity in Luminescent MOFs Containing a Bent Electron-rich Dicarboxylate Linker and a Flexible Capping Ligand: Selective Detection of 4-Nitroaniline in Water. Chemistry – An Asian Journal, 14(20), 3712-3720.
- Kumar, R., Singh, P., & Singh, A. K. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(4), 2169-2176.
- (The provided search result is a duplicate of reference 5 and does not contain a valid URL. It has been omitted.)
- Hosseinian, A., Morsali, A., & Retailleau, P. (2019). Multi-functionalized MOFs with large-pore apertures as luminescent probes for efficient sensing of quinones. New Journal of Chemistry, 43(3), 1353-1361.
- ChemVignettes. (2011, September 5).
- (No valid reference was found in the initial search results for this specific point)
- (No valid reference was found in the initial search results for this specific point)
- Starnovskaya, E.S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(19), 6708.
- Lustig, W. P., et al. (2017). Luminescent Metal-Organic Frameworks. Chemical Society Reviews, 46(11), 3242-3285.
- (The provided search result is a duplicate of reference 12 and does not contain a valid URL. It has been omitted.)
- Wang, X., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10468-10475.
- Nakamura, K., et al. (2023). Effects of halogen atom substitution on luminescent radical: A case study on tris(2,4,6-trichlorophenyl)methyl radical-carbazole dyad. Faraday Discussions, 245, 235-246.
- Zhu, D., Peng, X., & Xiao, P. (2021). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 125(30), 6569-6578.
- Gabba, M., et al. (2014). Photophysical properties of borondipyrromethene (Bodipy) dyes appended at the meso position with fluorinated aryl groups. Journal of Photochemistry and Photobiology A: Chemistry, 277, 45-52.
- (The provided search result is not directly relevant to the topic and has been omitted.)
- (The provided search result is not directly relevant to the topic and has been omitted.)
- Le, H. T., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1143.
- Brezinski, K., & Tovar, J. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32607-32617.
- (The provided search result is not directly relevant to the topic and has been omitted.)
- (The provided search result is not directly relevant to the topic and has been omitted.)
- (The provided search result is not directly relevant to the topic and has been omitted.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Structural Diversity in Luminescent MOFs Containing a Bent Electron-rich Dicarboxylate Linker and a Flexible Capping Ligand: Selective Detection of 4-Nitroaniline in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Structural Diversity in Luminescent MOFs Containing a Bent Electron‐rich Dicarboxylate Linker and a Flexible Capping Ligand: Selective Detection of 4‐Nitroaniline in Water / Chemistry – An Asian Journal, 2019 [sci-hub.box]
- 12. Multi-functionalized MOFs with large-pore apertures as luminescent probes for efficient sensing of quinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Protocol for the Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid via Suzuki-Miyaura Coupling
An Application Guide:
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a key structural motif in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability and binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C-C bonds, particularly for creating biaryl compounds.[3][4][5] This guide details a reliable protocol, explains the underlying reaction mechanism, and offers insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The biphenyl dicarboxylic acid framework is a privileged scaffold in modern chemistry. Its rigid, well-defined geometry is crucial for designing molecules that interact with biological targets or self-assemble into advanced materials. The specific target molecule, this compound, combines several key features:
-
Biphenyl Core: Provides a robust and synthetically versatile backbone.
-
Dicarboxylic Acid Groups: Offer points for further derivatization, salt formation, or coordination to metal centers.
-
Fluorine Substituent: The strategic placement of a fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a highly sought-after feature in drug design.[2]
-
Methyl Group: Introduces steric hindrance that can influence the conformation (dihedral angle) of the biphenyl system, which is critical for tuning its properties.
The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[3][4]
Reaction Scheme and Mechanism
The synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the target molecule, the most logical precursors are 4-bromo-2-methylbenzoic acid and (4-carboxy-2-fluorophenyl)boronic acid .
Overall Reaction:
Figure 1. Suzuki-Miyaura coupling for the synthesis of the target molecule.
The Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-methylbenzoic acid), forming a Pd(II) complex.[3][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale. Adjustments can be made as necessary.
Materials and Equipment
-
Reagents: 4-Bromo-2-methylbenzoic acid (≥98%), (4-Carboxy-2-fluorophenyl)boronic acid (≥97%), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water, 2M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Brine.
-
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen or argon gas inlet, septa, syringes, Buchner funnel, and standard laboratory glassware.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Bromo-2-methylbenzoic acid | 215.04 | 1075 | 5.0 | 1.0 |
| (4-Carboxy-2-fluorophenyl)boronic acid | 183.94 | 1012 | 5.5 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 289 | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2073 | 15.0 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add 4-bromo-2-methylbenzoic acid (1075 mg), (4-carboxy-2-fluorophenyl)boronic acid (1012 mg), and potassium carbonate (2073 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (289 mg).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvents: 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 50 mL of water.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 1-2 with 2M HCl while stirring in an ice bath. A white precipitate of the product should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 20 mL) to remove inorganic salts.[9]
-
Dry the product under high vacuum to a constant weight.
-
For higher purity, the product can be recrystallized from an ethanol/water mixture.[10]
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Optimization and Troubleshooting
Achieving high yields in Suzuki couplings often requires optimization.[11][12] If issues such as low yield or incomplete reaction arise, consider the following:
| Parameter | Standard Condition | Alternative Suggestions & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂: Often more robust and efficient for challenging substrates. Buchwald/Hartwig ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, leading to higher turnover numbers.[7][13] |
| Base | K₂CO₃ | K₃PO₄: A stronger base that can be more effective, especially if transmetalation is slow.[6] Cs₂CO₃: Highly effective but more expensive; useful for difficult couplings. |
| Solvent System | Dioxane/Water | DMF/Water or Toluene/Ethanol/Water: The choice of solvent can significantly impact solubility and reaction rates. A screening of different solvent systems may be beneficial.[6][14] |
| Temperature | 80-90 °C | Lower Temperature (e.g., 60 °C): May reduce side reactions like protodeboronation (loss of the boronic acid group). Higher Temperature (e.g., >100 °C): Can accelerate slow reactions, but may also increase byproduct formation.[14] |
| Side Reaction | Protodeboronation | Ensure a thoroughly degassed system. Use a slight excess (1.1-1.2 eq.) of the boronic acid. A stronger, less nucleophilic base like K₃PO₄ might help. |
| Side Reaction | Homocoupling | This arises from the coupling of two molecules of the same starting material. Using a more active catalyst system with a lower loading can sometimes mitigate this issue. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acid: Handle 2M HCl with appropriate care to avoid chemical burns.
-
Inert Atmosphere: The use of nitrogen or argon gas requires proper setup to avoid pressure buildup.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (2024). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2010). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Reaction Chemistry & Engineering (RSC Publishing). (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid.
- Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.
- NIH National Library of Medicine. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid as a Linker in Coordination Polymers
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Advantage of Fluorinated and Methylated Biphenyl Scaffolds in Coordination Polymer Design
The rational design of coordination polymers, including metal-organic frameworks (MOFs), hinges on the judicious selection of organic linkers. These molecular bridges dictate the resulting framework's topology, porosity, and physicochemical properties.[1] Biphenyl-4,4'-dicarboxylic acid (BPDC) is a foundational linker, prized for its linearity and rigidity, which reliably yields robust and porous structures.[1] However, the nuanced functionalization of the biphenyl core offers a powerful strategy to precisely tune the properties of the resulting materials for specialized applications.
This guide focuses on a specifically functionalized linker: 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (referred to herein as f-Me-BPDC ). This molecule introduces two key modifications to the BPDC scaffold: a fluorine atom and a methyl group. These substituents are not mere decorations; they impart distinct electronic and steric characteristics that can profoundly influence the assembly of coordination polymers and their subsequent performance.
The introduction of fluorine into MOF structures is a well-established strategy to enhance their stability and introduce specific functionalities.[2][3] The high electronegativity of fluorine can modify the electronic properties of the linker, influencing metal-ligand coordination and host-guest interactions within the pores.[4] Furthermore, fluorination often increases the hydrophobicity of the framework, which can be advantageous for applications in humid environments or for the selective adsorption of non-polar molecules.[5]
The methyl group, in contrast, introduces steric hindrance. This can influence the coordination geometry around the metal centers and affect the packing of the linkers, potentially leading to novel network topologies and pore environments that differ from those of unsubstituted BPDC.
This document provides a comprehensive guide for researchers, outlining the synthesis of the f-Me-BPDC linker, its utilization in the synthesis of a novel coordination polymer, and the requisite characterization protocols to validate the resulting material.
Part 1: Synthesis of the this compound (f-Me-BPDC) Linker
The synthesis of asymmetrically substituted biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[6][7][8][9][10] This approach allows for the controlled formation of the C-C bond between two aryl fragments.
The logical disconnection for f-Me-BPDC points to two key precursors: a boronic acid (or ester) derivative of one phenyl ring and a halide derivative of the other. A plausible and efficient synthetic route is outlined below.
Retrosynthetic Analysis and Proposed Forward Synthesis
Caption: Retrosynthetic analysis of f-Me-BPDC via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of f-Me-BPDC via Suzuki-Miyaura Coupling
This protocol describes the coupling of methyl 4-bromo-3-methylbenzoate with (4-(methoxycarbonyl)-3-fluorophenyl)boronic acid, followed by saponification to yield the dicarboxylic acid.
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
(4-(Methoxycarbonyl)-3-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Coupling Reaction: a. To a 250 mL round-bottom flask, add methyl 4-bromo-3-methylbenzoate (1.0 eq.), (4-(methoxycarbonyl)-3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.). b. Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.). c. Evacuate and backfill the flask with argon or nitrogen three times. d. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. e. Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to room temperature.
-
Workup and Purification of the Diester: a. Dilute the reaction mixture with ethyl acetate and water. b. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. d. Concentrate the filtrate under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel to obtain the pure dimethyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate.
-
Saponification to f-Me-BPDC: a. Dissolve the purified diester in a mixture of methanol and water. b. Add an excess of sodium hydroxide (5.0 eq.) and heat the mixture to reflux for 12 hours. c. Cool the reaction mixture and remove the methanol via rotary evaporation. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. e. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid. f. Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.
Characterization of the Linker:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the carboxylic acid functional groups.
Part 2: Synthesis of a Coordination Polymer using f-Me-BPDC
Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers, as they facilitate the crystallization of thermodynamically stable phases.[11][12][13][14] Based on established protocols for similar biphenyl-dicarboxylate linkers, we propose the synthesis of a zinc-based coordination polymer. Zinc(II) is a versatile metal ion that can adopt various coordination geometries, making it an excellent candidate for forming diverse framework structures.
Workflow for Coordination Polymer Synthesis
Caption: General workflow for the solvothermal synthesis and characterization of a coordination polymer.
Protocol 2: Solvothermal Synthesis of a Zinc/f-Me-BPDC Coordination Polymer
Materials:
-
This compound (f-Me-BPDC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Instrumentation:
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reaction Setup: a. In a 20 mL glass vial, dissolve f-Me-BPDC (e.g., 0.05 mmol) and zinc nitrate hexahydrate (e.g., 0.05 mmol) in 10 mL of DMF. b. Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. c. Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Solvothermal Synthesis: a. Seal the autoclave and place it in a programmable oven. b. Heat the autoclave to 120 °C at a rate of 5 °C/min. c. Hold the temperature at 120 °C for 48 hours. d. Cool the oven to room temperature at a rate of 2 °C/min.
-
Product Isolation and Washing: a. Collect the crystalline product by decanting the mother liquor. b. Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. c. Immerse the crystals in methanol for 3 days, replacing the methanol daily, to exchange the DMF solvent molecules within the pores.
-
Activation: a. Decant the methanol and add chloroform. Allow to stand for 1 day. b. Decant the chloroform and dry the sample in a vacuum oven at 150 °C for 12 hours to remove all guest solvent molecules and activate the framework for analysis.
Part 3: Characterization of the Coordination Polymer
A thorough characterization is essential to confirm the formation of the desired coordination polymer and to evaluate its properties.
| Technique | Purpose | Expected Outcome/Information |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern indicating the formation of a new crystalline phase. Comparison with simulated patterns from single-crystal X-ray diffraction provides phase confirmation. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic structure, including connectivity, bond lengths, angles, and pore dimensions. | Unambiguous determination of the coordination environment of the metal ion, the binding mode of the linker, and the overall network topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and identify the temperature of solvent loss and decomposition. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable operating range of the framework before decomposition at higher temperatures. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the coordination of the carboxylate groups to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the zinc centers. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, including the specific surface area (BET method) and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This data is crucial for evaluating the material's potential for gas storage and separation applications. |
| Solid-State ¹⁹F NMR | To probe the local environment of the fluorine atoms within the framework.[4] | Can provide insights into the framework's structure and dynamics, as well as interactions with guest molecules. |
Potential Applications and Future Directions
The unique combination of a fluorine and a methyl group on the biphenyl linker is expected to yield a coordination polymer with distinct properties.
-
Gas Separation: The presence of polar C-F bonds lining the pores could lead to selective interactions with specific gas molecules, such as CO₂.[5] The tailored pore environment may enable efficient separation of gas mixtures, for instance, in carbon capture applications.
-
Catalysis: The functionalized pores could serve as active sites for heterogeneous catalysis. The electronic modifications induced by the fluorine atom might influence the catalytic activity of the metal centers.
-
Sensing: The luminescent properties of the linker or the framework itself could be modulated by the presence of specific analytes, leading to applications in chemical sensing.
-
Drug Delivery: While beyond the immediate scope, the tailored porosity and functionalization could be explored for the controlled loading and release of therapeutic agents.
Further research should focus on synthesizing a family of isostructural coordination polymers using different metal ions to systematically study the effect of the metal center on the material's properties. Additionally, post-synthetic modification of the framework could be explored to introduce further functionalities.
Conclusion
This compound is a promising, strategically designed linker for the synthesis of novel coordination polymers. The synthetic protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the potential of this linker. The resulting materials, with their unique combination of steric and electronic features, are expected to exhibit interesting properties and find applications in diverse fields, from materials science to drug development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR [iris.cnr.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An in-depth guide to the purification of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, designed for researchers and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind each purification technique to ensure the highest standards of scientific integrity and practical utility.
Abstract
This compound is a specialized organic building block crucial for the synthesis of advanced materials and pharmaceutical compounds. Its utility is directly dependent on its purity, as contaminants can impede downstream reactions, introduce structural defects in polymers, or compromise the biological activity and safety of drug candidates. This guide provides a comprehensive overview of robust purification strategies, including acid-base extraction, recrystallization, and column chromatography. We delve into the mechanistic principles behind each technique, offering detailed, field-proven protocols designed to guide researchers in isolating this compound with the highest degree of purity.
Introduction: The Critical Role of Purity
The target molecule, this compound (MW: 274.25 g/mol , Formula: C₁₅H₁₁FO₄)[1][2], is a structurally complex biphenyl derivative. The presence of two carboxylic acid groups renders it highly acidic and polar, while the fluorinated methyl-biphenyl core provides a rigid, lipophilic backbone. This amphiphilic nature presents unique challenges and opportunities for purification.
Syntheses of such compounds, often via palladium-catalyzed cross-coupling reactions like the Suzuki reaction[3], can introduce a variety of impurities.[3][4] Understanding this potential impurity profile is the first step in designing an effective purification strategy.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Type | Example Structure/Name | Physicochemical Properties | Rationale for Removal |
| Unreacted Starting Materials | Aryl boronic acids, Aryl halides | Varying polarity; boronic acids are acidic. | Affects stoichiometry and introduces side products in subsequent steps. |
| Homocoupled Byproducts | Biphenyls from the starting materials. | Typically neutral and non-polar. | Structurally similar but lacks key functional groups, impacting final product properties. |
| Catalyst Residues | Palladium complexes, phosphine ligands. | Can be organometallic or organic. | Can be toxic and interfere with catalytic or biological processes. |
| Partially Reacted Intermediates | Mono-carboxylic acid biphenyl species. | Acidic, but with different solubility. | Lacks the second reactive site, acting as a chain terminator in polymerization. |
Given these challenges, a multi-step purification approach is often necessary to achieve the >99.5% purity required for many applications.
Primary Purification: Acid-Base Extraction
Expert Rationale: Acid-base extraction is a powerful and scalable first-line technique for purifying acidic compounds from neutral or basic impurities.[5][6] The two carboxylic acid groups on the target molecule make it highly acidic. By treating the crude product mixture with a mild aqueous base, the dicarboxylic acid is deprotonated to form a water-soluble dicarboxylate salt.[7][8] This allows it to be selectively extracted into the aqueous phase, leaving non-polar, neutral impurities (like homocoupled byproducts) in the organic phase.[9]
The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is often preferred over a strong base like sodium hydroxide (NaOH). This is because NaHCO₃ is selective for deprotonating strong acids (like carboxylic acids) without reacting with potentially present, less acidic impurities (e.g., phenols), thereby enhancing the purity of the extracted product.
Workflow for Acid-Base Extraction
Caption: Workflow of Acid-Base Extraction.
Protocol 2.1: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane, at a concentration of approximately 50-100 mg/mL. The solvent must be immiscible with water.[5]
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer into a clean flask. The desired product is now in this layer as its sodium salt. The upper organic layer contains neutral impurities and should be discarded.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2.[8] A white precipitate of the purified dicarboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 60-80°C to a constant weight.
Secondary Purification: Recrystallization
Expert Rationale: Recrystallization is a powerful technique for purifying solid compounds to high levels. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). This allows the desired compound to crystallize out upon cooling, while impurities remain dissolved in the mother liquor. For biphenyl carboxylic acids, solvent systems like aqueous ethanol or benzene/petroleum ether have been reported to be effective.[10]
Workflow for Two-Solvent Recrystallization
Caption: Workflow of Two-Solvent Recrystallization.
Protocol 3.1: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol, acetic acid) and a miscible "poor" solvent (anti-solvent) in which it is insoluble (e.g., water, hexane). A good starting point is an ethanol/water system.[10]
-
Dissolution: Place the solid from the primary purification into an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) required to just dissolve the solid completely.
-
Induce Crystallization: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn persistently cloudy (the cloud point).
-
Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven.
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Ethanol / Water | ~3:1 to 5:1 | >99% | Excellent for removing polar impurities. Easy to handle.[10] |
| Acetic Acid / Water | ~4:1 | >99% | Effective, but requires thorough drying to remove residual acetic acid.[11] |
| Dioxane / Water | ~3:1 | >98.5% | Good for compounds with moderate polarity. Dioxane is a peroxide former. |
| Acetone / Hexane | Varies | >98% | Good for removing non-polar impurities. Acetone is highly volatile. |
High-Performance Purification: Chromatographic Methods
Expert Rationale: For achieving the highest purity levels (>99.5%) required for pharmaceutical applications, chromatographic techniques are indispensable.
-
Flash Column Chromatography: This is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[12] For our highly polar dicarboxylic acid, a polar solvent system is required. A gradient elution starting with a less polar mixture (e.g., dichloromethane) and gradually increasing the polarity by adding methanol can effectively separate the target compound from less polar impurities. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and prevent tailing by keeping the carboxylic acids protonated.
-
Preparative HPLC: For the ultimate in purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase chromatography on a C18 column is a standard approach. However, given the aromatic nature of the biphenyl core, a biphenyl or phenyl-hexyl stationary phase can offer enhanced selectivity through π-π interactions.[13] This alternative selectivity can be crucial for separating structurally similar impurities.[14]
Protocol 4.1: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a strong solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with a mobile phase of Dichloromethane (DCM) with 1% Acetic Acid. Gradually increase the polarity by adding Methanol (MeOH) in a stepwise gradient (e.g., 0% -> 2% -> 5% -> 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.
Summary and Recommended Strategy
No single technique is universally optimal. The best approach depends on the initial purity of the crude material and the final purity requirements. A highly effective and robust strategy is a sequential combination of these methods.
Caption: Recommended Multi-Step Purification Strategy.
By first performing an acid-base extraction to remove the bulk of neutral impurities, followed by a careful recrystallization, one can often achieve purities exceeding 99%. For applications demanding the highest standards, a final polishing step using flash chromatography or preparative HPLC is recommended.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
JoVE. (2020). Extraction - Concept. Retrieved from [Link]
- Google Patents. (1990). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
-
OSTI.gov. (n.d.). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Retrieved from [Link]
-
ACS Publications. (2024). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. ACS Applied Polymer Materials. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
-
MDPI. (n.d.). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Retrieved from [Link]
-
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from [Link]
- Google Patents. (2001). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
-
National Institutes of Health (NIH). (n.d.). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-2'-(1-methylethoxy)[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde. Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 2. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Extraction - Concept [jove.com]
- 7. magritek.com [magritek.com]
- 8. vernier.com [vernier.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
experimental setup for reactions involving 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An Application Note and Protocol Guide for the Synthesis and Derivatization of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Introduction: The Strategic Value of a Fluorinated Biphenyl Dicarboxylic Acid Scaffold
In the landscape of modern medicinal chemistry and materials science, the this compound scaffold represents a convergence of strategically important structural motifs. The biphenyl core provides a rigid, well-defined three-dimensional structure, serving as a robust linker for creating advanced polymers, metal-organic frameworks (MOFs), or pharmacologically active molecules.[1] The two carboxylic acid groups offer versatile handles for subsequent chemical modifications, enabling the construction of amides, esters, and other functional derivatives.
The incorporation of a fluorine atom is a deliberate design choice, leveraging its unique properties to enhance molecular performance. In drug development, fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2][3][4][5] The methyl group positioned ortho to one of the carboxylic acids introduces steric hindrance, which can be exploited to control reactivity, influence conformation, and fine-tune the properties of the final product.
This guide provides detailed experimental protocols for the synthesis of this key intermediate and its subsequent conversion into common, high-value derivatives. We will delve into the rationale behind the selection of reagents and conditions, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and modular route to constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines the coupling of two key fragments: (4-boronophenyl)acetic acid and a corresponding fluorinated, methylated aryl halide.
Causality of Component Selection:
-
Catalyst System (Pd(OAc)₂ / RuPhos): This catalytic system is chosen for its high efficacy in coupling reactions involving sterically hindered substrates and for its tolerance of various functional groups.[6] RuPhos is a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition and reductive elimination steps of the catalytic cycle, particularly with less reactive aryl chlorides.
-
Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step by forming the active boronate species without causing unwanted side reactions, such as hydrolysis of the carboxylic acid groups.[6][7]
-
Solvent System (Toluene/H₂O): A biphasic solvent system is often superior for Suzuki couplings.[6] Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base and the boronate intermediate, bringing them to the interface where the reaction occurs.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of the target molecule via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (e.g., 4-bromo-3-methylbenzoic acid, 1.0 eq), the boronic acid partner (e.g., 4-carboxy-2-fluorophenylboronic acid, 1.2 eq), potassium carbonate (3.0 eq), and the catalyst system (e.g., Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%)).
-
Solvent Addition: Add a 10:1 mixture of toluene and water to achieve a final concentration of approximately 0.25 M with respect to the limiting reagent.
-
Inerting: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Acidification & Extraction: Carefully acidify the aqueous layer with 2M HCl until the pH is ~2, which will precipitate the dicarboxylic acid product. Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield this compound.
Part 2: Derivatization I - Di-Amide Synthesis
The formation of amide bonds is one of the most frequent reactions in drug discovery.[9] This protocol details the coupling of the dicarboxylic acid with two equivalents of an amine using a carbodiimide-based reagent system.
Causality of Component Selection:
-
Coupling System (EDC/HOBt/DMAP): This combination is highly effective for forming amide bonds.[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. The resulting urea byproduct is also water-soluble, simplifying purification.
-
HOBt (Hydroxybenzotriazole): Acts as an additive to suppress side reactions and minimize racemization if chiral amines are used. It forms a highly reactive HOBt ester intermediate.[10]
-
DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst that functions as an acyl transfer agent, forming a reactive acyliminium ion intermediate, which is particularly useful for reactions with less nucleophilic or electron-deficient amines.[9]
-
Mechanism: EDC/HOBt/DMAP Amide Coupling
Sources
- 1. nbinno.com [nbinno.com]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ikprress.org [ikprress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid in Organic Electronics
Introduction: A Multifunctional Building Block for Next-Generation Organic Electronics
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a specialized organic molecule poised for significant contributions to the field of organic electronics. Its unique trifecta of functional groups—a fluorinated biphenyl core, a strategically placed methyl group, and dual carboxylic acid moieties—offers a compelling platform for the design of advanced organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The rigid biphenyl scaffold provides a robust, conjugated system essential for charge transport.[1] The introduction of a fluorine atom can significantly lower both the HOMO and LUMO energy levels, enhancing electron injection and improving the material's stability against oxidative degradation.[2] The methyl substituent, while seemingly simple, can profoundly influence the solid-state packing and thermal properties of the material.[3] Finally, the two carboxylic acid groups are highly versatile, capable of acting as anchoring points for surface modification, promoting intermolecular hydrogen bonding for self-assembly, or serving as reactive sites for polymerization.[4][5]
These application notes provide a comprehensive overview of the potential applications of this compound in organic electronics, complete with detailed, adaptable protocols for device fabrication and characterization. The following sections are designed to guide researchers in leveraging the unique properties of this molecule to innovate within their respective domains.
I. Application in Organic Light-Emitting Diodes (OLEDs): Surface Modification of Zinc Oxide Electron Transport Layers
Scientific Rationale:
The efficiency of inverted OLEDs can be significantly enhanced by modifying the surface of the electron transport layer (ETL), often composed of metal oxides like zinc oxide (ZnO). The carboxylic acid groups of this compound can form a self-assembled monolayer (SAM) on the ZnO surface. This modification can passivate surface traps and tune the work function of the electrode, leading to more efficient electron injection. The fluorinated nature of the molecule can also contribute to a more favorable energy level alignment.
Protocol 1: Fabrication of an Inverted OLED with a Modified ZnO ETL
Objective: To fabricate an inverted OLED device incorporating a this compound SAM on the ZnO ETL.
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle precursor solution
-
This compound
-
High-purity organic solvent (e.g., Tetrahydrofuran, THF)
-
Emissive layer (EML) material (e.g., a blend of a host and a phosphorescent or fluorescent dopant)
-
Hole transport layer (HTL) material
-
Metal for cathode (e.g., Aluminum, Al)
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Nitrogen gas for drying and glovebox environment
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with integrated spin coater and thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes immediately before use to improve the wettability of the surface.
-
-
ZnO ETL Deposition:
-
Spin-coat the ZnO nanoparticle precursor solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate on a hotplate at 150°C for 20 minutes in air.
-
Transfer the substrate into a nitrogen-filled glovebox.
-
-
Surface Modification with this compound:
-
Prepare a dilute solution (e.g., 1 mg/mL) of this compound in THF.
-
Spin-coat the solution onto the ZnO layer at 4000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes inside the glovebox to promote SAM formation and remove residual solvent.
-
-
Deposition of Organic Layers:
-
Spin-coat the EML solution onto the modified ZnO surface. The spin speed and time should be optimized based on the desired thickness.
-
Anneal the EML according to the material supplier's recommendations.
-
Spin-coat the HTL solution on top of the EML and anneal as required.
-
-
Cathode Deposition:
-
Transfer the substrate to the thermal evaporator.
-
Deposit a 100 nm layer of Aluminum (Al) through a shadow mask to define the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric degradation.
-
Expected Outcome:
The incorporation of the this compound SAM is expected to improve the electron injection efficiency, leading to a lower turn-on voltage and higher luminance and power efficiency compared to a device with an unmodified ZnO ETL.
II. Application in Organic Field-Effect Transistors (OFETs): A Crystalline Semiconductor
Scientific Rationale:
The rigid, planar structure of the biphenyl core is conducive to forming well-ordered crystalline domains, which are crucial for efficient charge transport in OFETs. The dicarboxylic acid groups can promote intermolecular hydrogen bonding, leading to a pseudo-polymeric structure that enhances crystallinity and molecular ordering.[4] The fluorine and methyl substituents can further modulate the molecular packing and electronic properties to optimize charge carrier mobility.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
Objective: To fabricate and characterize an OFET using this compound as the active semiconductor layer.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
This compound
-
High-purity organic solvent (e.g., Dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Surface treatment agent for SiO₂ (e.g., Octadecyltrichlorosilane, OTS)
Equipment:
-
Piranha solution or UV-ozone cleaner
-
Spin coater
-
Vacuum oven or hotplate
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., Piranha solution or UV-ozone treatment).
-
Optionally, treat the SiO₂ surface with OTS to improve the ordering of the organic semiconductor.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in a suitable high-boiling point solvent like dichlorobenzene.
-
Spin-coat the solution onto the prepared substrate. The concentration and spin speed should be optimized to achieve a uniform, thin film.
-
Anneal the film at an elevated temperature (e.g., 120°C) in a vacuum oven or on a hotplate inside a glovebox to promote crystallization and remove solvent residues.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes on top of the organic semiconductor layer.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., nitrogen-filled probe station).
-
Extract key performance parameters such as field-effect mobility (µ), on/off ratio, and threshold voltage (Vth).
-
Expected Performance:
| Parameter | Expected Value Range |
| Field-Effect Mobility (µ) | 0.01 - 0.5 cm²/Vs |
| On/Off Ratio | > 10⁴ |
| Threshold Voltage (Vth) | -10 to -30 V (for p-type) |
Note: These are projected values based on the performance of similar small-molecule organic semiconductors and would require experimental verification.
III. Application in Organic Photovoltaics (OPVs): Interfacial Layer for Inverted Solar Cells
Scientific Rationale:
In inverted OPV architectures, an electron-collecting interlayer is often used between the transparent electrode (e.g., ITO) and the bulk heterojunction (BHJ) active layer. Similar to its role in OLEDs, this compound can be used to modify a ZnO layer. This modification can reduce the work function of the ZnO, leading to a more favorable energy level alignment for electron extraction from the acceptor material in the BHJ.[6][7] This can result in improved open-circuit voltage (Voc) and fill factor (FF), ultimately increasing the power conversion efficiency (PCE).
Protocol 3: Fabrication of an Inverted Organic Solar Cell
Objective: To fabricate an inverted OPV with a ZnO electron transport layer modified by this compound.
Materials:
-
Pre-patterned ITO coated glass substrates
-
ZnO nanoparticle precursor solution
-
This compound in THF
-
Bulk heterojunction (BHJ) solution (e.g., a blend of a donor polymer and a fullerene or non-fullerene acceptor)
-
Hole transport layer (HTL) material (e.g., MoO₃)
-
Metal for anode (e.g., Silver, Ag)
Equipment:
-
Standard cleaning and deposition equipment as listed in Protocol 1
-
Solar simulator
-
Current-voltage (I-V) measurement system
Procedure:
-
Substrate Cleaning and ZnO Deposition:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Surface Modification:
-
Follow step 3 from Protocol 1 to form the SAM on the ZnO layer.
-
-
Active Layer Deposition:
-
Spin-coat the BHJ solution onto the modified ZnO surface inside a glovebox.
-
Anneal the BHJ layer as required for the specific material system to optimize the morphology.
-
-
Hole Transport Layer and Anode Deposition:
-
Thermally evaporate a thin layer (e.g., 10 nm) of MoO₃ as the HTL.
-
Thermally evaporate a 100 nm layer of Ag as the top anode.
-
-
Device Testing:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Expected Improvement in Photovoltaic Parameters:
| Parameter | Without Modification | With Modification |
| Voc | Lower | Higher |
| Jsc | Baseline | Similar or slightly improved |
| FF | Lower | Higher |
| PCE | Baseline | Increased |
Note: The degree of improvement will depend on the specific BHJ materials used and the quality of the layers.
Visualization of Proposed Device Architectures and Workflows
Diagram 1: Inverted OLED Device Structure
Caption: Layered architecture of the proposed inverted OLED.
Diagram 2: OFET Fabrication Workflow
Caption: Step-by-step fabrication process for the OFET.
Conclusion
This compound represents a highly promising, yet underexplored, material for advancing organic electronic devices. Its unique combination of a fluorinated biphenyl core, a methyl group, and dicarboxylic acid functionalities provides a versatile platform for addressing key challenges in OLEDs, OFETs, and OPVs. The protocols and conceptual frameworks presented in these application notes are intended to serve as a robust starting point for researchers to unlock the full potential of this intriguing molecule. Further experimental work is encouraged to validate and optimize these proposed applications.
References
-
Giri, G., Verret, E., Shaparov, D., Diao, Y., Tassone, C. J., & Bao, Z. (2014). Tuning charge transport in solution-sheared organic semiconductors using lattice strain. Nature, 516(7531), 222-226. [Link]
-
Facchetti, A. (2011). Semiconductors for organic transistors. Materials Today, 14(6), 280-289. [Link]
-
Holliday, S., Ashraf, R. S., Wadsworth, A., Gedefaw, D., Babics, M., Gasparini, N., ... & McCulloch, I. (2017). High-efficiency and air-stable P3HT-based polymer solar cells with a new non-fullerene acceptor. Nature Communications, 8(1), 1-10. [Link]
-
Bencheikh, D., Al-Mokhtar, M. A., Al-Otaibi, J. S., Al-Ghamdi, A. A., & Yakuphanoglu, F. (2016). A review on organic photovoltaic cells. Journal of Ovonic Research, 12(3), 107-128. [Link]
-
Zhan, X., Facchetti, A., Barlow, S., Marks, T. J., Ratner, M. A., Wasielewski, M. R., & Marder, S. R. (2011). Rylene and related diimides for organic electronics. Accounts of Chemical Research, 44(7), 578-588. [Link]
-
Sirringhaus, H. (2005). Device physics of solution-processed organic field-effect transistors. Advanced Materials, 17(20), 2411-2425. [Link]
-
Anthony, J. E. (2006). Functionalized acenes and heteroacenes for organic electronics. Chemical Reviews, 106(12), 5028-5048. [Link]
-
Sun, Y., Seo, J. H., Takacs, C. J., Seifter, J., & Heeger, A. J. (2011). Inverted polymer solar cells integrated with a low-temperature-annealed titanium oxide layer as an electron-transport layer. Advanced Materials, 23(14), 1679-1683. [Link]
-
Li, G., Zhu, R., & Yang, Y. (2012). Polymer solar cells. Nature Photonics, 6(3), 153-161. [Link]
-
Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911-918. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction. [Link]
-
Facchetti, A. (2013). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, 49(94), 11037-11050. [Link]
-
Perepichka, D. F., & Rosei, F. (Eds.). (2009). Design, Fabrication and Characterization of Multifunctional Field-Effect Transistors (FETs) based on novel π-conjugated organic. Springer. [Link]
-
Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Thienoacene-based organic semiconductors. Advanced Materials, 23(38), 4347-4370. [Link]
-
Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid in Drug Discovery
Introduction: A Privileged Scaffold Targeting a Key Metabolic Choke Point
The biphenyl carboxylic acid motif is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The specific compound, 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, represents a strategic evolution of this scaffold, incorporating features designed to enhance its drug-like properties and target specificity. The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5][6] This application note will provide a comprehensive guide for researchers on the synthesis, characterization, and application of this compound, with a primary focus on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[7][8] Inhibition of DHODH leads to depletion of the pyrimidine pool, thereby halting cell proliferation and growth.[8] This mechanism has made DHODH a compelling target for the development of therapeutics for a range of diseases characterized by rapid cell proliferation, including cancer, autoimmune disorders, and viral infections.[8][9][10] The well-known DHODH inhibitor, Brequinar (DuP-785), is a fluorinated biphenyl derivative, underscoring the potential of this chemical class to effectively target this enzyme.[1][11] This guide will provide detailed protocols to enable researchers to explore the therapeutic potential of this compound as a novel DHODH inhibitor.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1261964-10-6 |
| Molecular Formula | C₁₅H₁₁FO₄ |
| Molecular Weight | 274.25 g/mol |
| Structure | ![]() |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, offering a versatile route to biphenyl derivatives.[1][12]
Workflow for Synthesis
Sources
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. [PDF] Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. | Semantic Scholar [semanticscholar.org]
- 5. physchemres.org [physchemres.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scale-up Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a highly functionalized biphenyl derivative of significant interest in medicinal chemistry and materials science. Its rigid, fluorinated, and carboxylated scaffold makes it a valuable building block for the synthesis of novel polymers, active pharmaceutical ingredients (APIs), and other advanced materials. The controlled, large-scale synthesis of this molecule is crucial for its application in drug development and commercial production.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are grounded in established chemical principles and process chemistry best practices, aiming to ensure a safe, efficient, and reproducible manufacturing process.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1] The reaction involves a palladium-catalyzed coupling of an organoboron species with an organohalide in the presence of a base.[2]
For the synthesis of the target molecule, the most convergent and industrially viable approach involves the coupling of 4-bromo-3-methylbenzoic acid and (4-carboxy-2-fluorophenyl)boronic acid . This strategy is outlined below:
Figure 1: Overall synthetic strategy.
This route is advantageous as both starting materials can be synthesized or procured in large quantities, and the dicarboxylic acid functionality is carried through the synthesis, avoiding post-coupling oxidation steps which can be challenging on a large scale.
Part 1: Synthesis of Starting Materials
Synthesis of 4-bromo-3-methylbenzoic acid
This starting material can be prepared from 4-amino-3-methylbenzoic acid via a Sandmeyer reaction.
Protocol:
-
Diazotization:
-
To a stirred suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of water and 48% hydrobromic acid, cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the internal temperature below 0 °C.
-
Stir the resulting diazonium salt solution at -5 to 0 °C for 1 hour.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a suspension of copper(I) bromide (1.1 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide suspension, controlling the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude 4-bromo-3-methylbenzoic acid under vacuum at 50-60 °C.
-
(4-carboxy-2-fluorophenyl)boronic acid
This starting material is commercially available from several suppliers. For large-scale campaigns, it is recommended to secure a reliable source and ensure consistent quality. Alternatively, it can be synthesized from 4-bromo-3-fluorobenzoic acid via a lithium-halogen exchange followed by quenching with a borate ester.
Part 2: Scale-up Synthesis of this compound
This section details the kilogram-scale synthesis of the target molecule.
Process Safety Considerations
-
Exotherms: Suzuki-Miyaura couplings can be exothermic.[3][4] A thorough thermal hazard evaluation using reaction calorimetry is essential before scaling up. The rate of addition of reagents and the efficiency of the reactor's cooling system must be carefully controlled.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state.[5] The reaction must be conducted under a nitrogen or argon atmosphere to prevent catalyst deactivation and ensure reproducibility.
-
Hydrogen Gas: Under certain conditions, phosphine ligands can be cleaved to generate flammable phosphine gas, and some side reactions may produce hydrogen. The reactor headspace should be well-ventilated.
Kilogram-Scale Protocol
Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
50 L filter reactor or Nutsche filter-dryer.
-
Vacuum oven.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 4-bromo-3-methylbenzoic acid | 215.05 | 5.00 | 23.25 | 1.0 |
| (4-carboxy-2-fluorophenyl)boronic acid | 183.93 | 4.70 | 25.55 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.27 | 0.23 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.63 | 69.75 | 3.0 |
| Toluene | - | 40 L | - | - |
| Water (degassed) | - | 10 L | - | - |
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and inerted by purging with nitrogen for at least 1 hour.
-
Charge the reactor with 4-bromo-3-methylbenzoic acid (5.00 kg), (4-carboxy-2-fluorophenyl)boronic acid (4.70 kg), and potassium carbonate (9.63 kg).
-
Add toluene (40 L) and degassed water (10 L).
-
-
Degassing:
-
Begin stirring the mixture and sparge with nitrogen for 30 minutes to remove any dissolved oxygen.
-
-
Reaction:
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.27 kg), to the reactor.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours.
-
-
In-Process Control (IPC):
-
After 12 hours, take a sample from the reaction mixture.
-
Prepare the sample for HPLC analysis by quenching a small aliquot with acid, extracting with an organic solvent, and diluting.
-
Analyze by HPLC to determine the consumption of 4-bromo-3-methylbenzoic acid. The reaction is considered complete when the starting material is <1.0% by area.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 50-60 °C.
-
Slowly and carefully add 50 L of water to the reactor.
-
Separate the aqueous phase. The product is in the aqueous layer as the dipotassium salt.
-
Wash the toluene layer with 10 L of water and combine the aqueous layers.
-
Filter the combined aqueous layers to remove any insoluble impurities.
-
-
Precipitation:
-
Transfer the clear aqueous solution to a clean reactor.
-
Cool the solution to 10-15 °C.
-
Slowly add 6 M hydrochloric acid until the pH of the solution is 1-2. A thick white precipitate will form.
-
Stir the slurry at 10-15 °C for 1-2 hours to ensure complete precipitation.
-
-
Filtration and Drying:
-
Filter the product using a Nutsche filter-dryer.
-
Wash the filter cake with 2 x 10 L of deionized water to remove residual salts.
-
Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
-
Expected Yield: 6.5 - 7.0 kg (85-91% yield) of this compound as an off-white to white solid.
Sources
Troubleshooting & Optimization
side reactions in the synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Answering the call of complex organic synthesis, this Technical Support Center provides a focused troubleshooting guide for researchers tackling the synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the mechanistic underpinnings of common challenges, empowering you to diagnose and resolve side reactions effectively.
The synthesis of this molecule, a classic example of a sterically hindered and electronically modulated biaryl, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] The specific substitution pattern—an ortho-methyl group creating steric bulk and an electron-withdrawing fluorine atom—introduces unique challenges that can lead to significant side product formation if not properly managed.
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My yield is low, and I'm recovering significant amounts of my aryl halide and a deboronated arene corresponding to my boronic acid. What is happening?
Answer: This is a classic symptom of protodeboronation (also called protodeborylation), a prevalent side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond.[3] This non-productively consumes your boronic acid, leading to low conversion of the aryl halide.
Mechanistic Insight: Protodeboronation can be catalyzed by acid or, more relevantly in Suzuki couplings, by base.[4] The presence of aqueous base, essential for the transmetalation step, can also facilitate this undesired pathway. The rate of protodeboronation is highly dependent on the substrate; electron-deficient arylboronic acids and some heteroarylboronic acids are particularly susceptible.[3][5] Furthermore, some palladium-phosphine complexes themselves, especially those with bulky ligands, can paradoxically accelerate protodeboronation.[6]
-
Minimize Water Content: While many Suzuki protocols use aqueous bases, using anhydrous conditions can significantly suppress protodeboronation.
-
Use a "Slow-Release" Boron Reagent: Instead of a boronic acid, use a more stable boronate ester (e.g., pinacol or MIDA esters) or a potassium organotrifluoroborate salt.[3][7] These reagents hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for the side reaction to occur.[7][8]
-
Optimize Reaction Kinetics: The goal is to make the desired cross-coupling reaction kinetically much faster than the protodeboronation. Using a highly active catalyst system that promotes rapid catalytic turnover can effectively outcompete the slower decomposition pathway.[3]
This protocol utilizes a neopentyl glycol boronate ester, which offers enhanced stability.
-
Reagent Preparation: In a glovebox, charge an oven-dried Schlenk flask with your aryl halide (1.0 equiv), the corresponding boronate ester of the other aryl partner (1.2-1.5 equiv), a palladium precatalyst (e.g., SPhos-G3-Pd, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration).
-
Degassing: Even with a glovebox, it is good practice to subject the sealed flask to 3-4 cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction progress by GC-MS or LC-MS, monitoring the disappearance of the aryl halide and the appearance of the product.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Question 2: I've isolated a major byproduct with a mass corresponding to a dimer of my boronic acid starting material. How can I prevent this?
Answer: You are observing homocoupling , an undesired reaction that forms a symmetrical biaryl from two molecules of the organoboron reagent. This is one of the most common side reactions in Suzuki-Miyaura couplings.[9][10]
Mechanistic Insight: Homocoupling can proceed through two primary mechanisms:
-
Oxygen-Mediated Oxidative Homocoupling: This is the most common pathway. If dissolved oxygen is present, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with the boronic acid in a process that generates the homocoupled product and regenerates Pd(0).[11] Rigorous exclusion of oxygen is therefore critical.[12]
-
Pd(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (like Pd(OAc)₂) and its reduction to the active Pd(0) state is inefficient, the Pd(II) can directly mediate the homocoupling of the boronic acid.[12] This pathway can be more prevalent with electron-deficient arylboronic acids.
}
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before use. Sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes is highly effective. Additionally, perform several vacuum/backfill cycles on the sealed reaction flask.[12]
-
Use a Pd(0) Precatalyst: Start with a catalyst that is already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄) or a modern precatalyst that cleanly and efficiently generates Pd(0) (e.g., Buchwald G3 or G4 precatalysts).[9] This avoids issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.
-
Screen Bases: The choice of base can influence the rate of homocoupling. For sterically hindered couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Sometimes, switching to a different base can alter the reaction kinetics favorably.[13]
Question 3: The reaction is very slow or stalls completely, even with minimal side product formation. Why is my catalyst system not effective?
Answer: This issue often points to challenges arising from the specific structure of your substrates: steric hindrance and electronic effects .
Mechanistic Insight: The ortho-methyl group on one of the biphenyl rings presents a significant steric barrier.[14][15] This bulkiness can slow down two key steps in the catalytic cycle:
-
Oxidative Addition: The palladium catalyst may have difficulty inserting into the C-X bond adjacent to the bulky methyl group.
-
Reductive Elimination: The final step, where the two aryl groups are joined and ejected from the palladium center, can be sterically impeded.
The electron-withdrawing nature of the fluorine atom also influences the reactivity of the aryl ring it is attached to, potentially slowing the oxidative addition step if it is on the aryl halide.[16]
To overcome these challenges, the choice of phosphine ligand is paramount. Standard ligands like PPh₃ are often insufficient.
-
Employ Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed specifically for challenging couplings. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition step.[10] SPhos is often an excellent starting point for sterically hindered substrates.[14]
-
Use a High-Performance Precatalyst: As mentioned previously, Buchwald precatalysts are highly effective. They incorporate the bulky ligand and are designed for rapid, clean activation to the catalytically active L-Pd(0) species, which is crucial for difficult couplings.[9]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions like decarboxylation.[17] A careful temperature screen (e.g., 80 °C, 100 °C, 120 °C) is often necessary to find the optimal balance.
| Observed Problem | Likely Side Reaction/Cause | Primary Solutions |
| Low yield, deboronated byproduct | Protodeboronation | Use anhydrous conditions; use a boronate ester (pinacol, MIDA); use a highly active catalyst to ensure coupling is faster than decomposition. |
| Major byproduct = dimer of boronic acid | Homocoupling | Rigorously degas solvents and reaction mixture; use a Pd(0) or modern precatalyst (e.g., Buchwald G3); screen different inorganic bases. |
| Reaction stalls, low conversion | Steric Hindrance / Poor Catalyst Activity | Use a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos); use a high-performance precatalyst; optimize reaction temperature. |
| Formation of fluorenone-type byproducts | Decarboxylation & Ketonization | Occurs at high temperatures. Lower the reaction temperature; ensure the reaction is not heated for an unnecessarily long time after completion.[18] |
Frequently Asked Questions (FAQs)
Q: Which coupling partners should I use? Should the fluorine be on the aryl halide or the boronic acid? A: The Suzuki-Miyaura reaction is versatile, but a common strategy is to place the sterically hindered component (the 2-methyl-4-carboxyphenyl group) as the boronic acid/ester and the electronically modified component (the 3-fluoro-4-carboxyphenyl group) as the aryl bromide or iodide. Aryl bromides offer a good balance of reactivity and stability.
Q: Do I need to protect the carboxylic acid groups? A: It is highly advisable. The free carboxylic acid protons can interfere with the basic conditions and the organometallic species. The standard approach is to use the corresponding methyl or ethyl esters (e.g., Dimethyl 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate) for the coupling reaction. The final dicarboxylic acid is then obtained by a simple hydrolysis step (e.g., using NaOH or LiOH) after the C-C bond is formed.
Q: How do I choose the right palladium source and ligand? A: For this challenging synthesis, avoid simple sources like Pd/C or PdCl₂. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand is a good start.[13] However, for best results and reproducibility, a well-defined precatalyst like SPhos Pd G3 is highly recommended as it combines the palladium source and the optimal ligand in one stable, efficient package.
}
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Wikipedia. Protodeboronation. [Online] Available at: [Link]
-
Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Journal of Chemical Education, 78(7), 947. Available at: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]
-
Kim, J., & Lee, S. (2007). One‐Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross‐Coupling Reaction of Aryl Halide using Phase‐Transfer Catalyst in a Biphasic Solvent System. Synthetic Communications, 37(5), 767-775. Available at: [Link]
-
Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(11), 3885–3896. Available at: [Link]
-
Carregal-Romero, B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1146–1154. Available at: [Link]
-
ResearchGate. One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2281. Available at: [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. Available at: [Link]
-
Christensen, A. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Mechanistic studies on the protodeboronation. [Online] Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12584–12595. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Online] Available at: [Link]
-
Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5564. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14314–14321. Available at: [Link]
-
Vilcocq, L., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 7999–8009. Available at: [Link]
-
Vilcocq, L., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Available at: [Link]
-
Oldenhuis, N. J., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13394–13403. Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Online] Available at: [Link]
-
Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 425-429. Available at: [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Welcome to the technical support guide for the synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your experimental workflow, ensuring both efficiency and reproducibility. The synthesis of this molecule, a key building block in various advanced materials and pharmaceutical agents, is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will address common challenges encountered during this process in a direct question-and-answer format.
Core Synthetic Pathway: The Suzuki-Miyaura Coupling
The most reliable and widely used method for constructing the C-C bond in this compound is the Suzuki-Miyaura coupling.[1] The reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex in the presence of a base. A logical and efficient disconnection for this target molecule is shown below:
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis. Each answer provides a causal explanation and a step-by-step solution.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?
A1: Low or zero yield is a frequent issue that can typically be traced back to one of four key areas: the catalyst, the base, the solvent system, or the reaction temperature.
-
Cause 1: Catalyst Inactivity or Inappropriateness
-
The "Why": The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination. If the catalyst is not active or is unsuitable for the specific substrates, this cycle will not proceed efficiently. Electron-rich aryl bromides or sterically hindered substrates may require more sophisticated catalyst systems.[2]
-
Solutions:
-
Catalyst Choice: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are a good starting point, consider using more robust and active pre-catalysts. Buchwald's phosphine-ligated catalysts (e.g., XPhos-Pd-G2) are often effective for challenging couplings.[3] For large-scale synthesis, using Palladium on Carbon (Pd/C) can be a cost-effective and easily removable alternative.[4]
-
Catalyst Loading: For initial optimization, a catalyst loading of 1-2 mol% is typical. If conversion is low, increasing the loading to 5 mol% can be beneficial, although this increases cost and the burden of post-reaction palladium removal.[3]
-
-
-
Cause 2: Incorrect Base Selection or Stoichiometry
-
The "Why": The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. The choice of base affects the reaction rate and can influence the formation of side products. The base must be strong enough to facilitate the reaction but not so strong that it causes decomposition of substrates or promotes unwanted side reactions.[5]
-
Solutions:
-
Base Screening: The most common bases are carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates with sensitive functional groups, milder bases like NaHCO₃ may be necessary.[3] A good starting point is K₂CO₃ (2-3 equivalents). If the reaction is sluggish, switching to a stronger base like K₃PO₄ can significantly improve yields.
-
Solubility: Ensure the base has some solubility in the reaction medium. Using a mixed solvent system including water often helps dissolve inorganic bases and accelerates the reaction.[6][7]
-
-
-
Cause 3: Suboptimal Solvent System
-
The "Why": The solvent must be able to dissolve, at least partially, both the organic substrates and the inorganic base to allow the reaction to proceed. A biphasic system is often employed where the catalytic cycle occurs in the organic phase, while the base resides in the aqueous phase.[8]
-
Solutions:
-
Common Solvents: A mixture of an organic solvent and water is standard. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or Dimethoxyethane (DME)/H₂O.[4][9]
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) can also be effective, particularly if starting materials have poor solubility in other systems.[10] However, be aware that DMF can sometimes lead to side reactions at high temperatures.
-
-
-
Cause 4: Inappropriate Reaction Temperature
-
The "Why": Like most chemical reactions, the Suzuki coupling is temperature-dependent. Insufficient heat can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of the boronic acid (protodeboronation), catalyst, or starting materials, leading to lower yields and more impurities.[5]
-
Solutions:
-
Initial Temperature: A good starting temperature for many Suzuki couplings is 80-90 °C.
-
Optimization: If conversion is low, incrementally increase the temperature to 100-110 °C. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of degradation products. Reducing the temperature may be necessary if significant side product formation is observed.[3]
-
-
Q2: I am observing significant byproduct formation, especially the homocoupling of my boronic acid. How can I suppress this?
A2: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is a common side reaction, often catalyzed by the palladium complex, especially in the presence of oxygen.
-
The "Why": This side reaction is favored under conditions that promote the oxidation of the Pd(0) catalyst in the absence of the aryl halide or when the oxidative addition step is slow. The presence of dissolved oxygen in the reaction mixture is a primary contributor.
-
Solutions:
-
Inert Atmosphere: The most critical step is to rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[11]
-
Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures that the palladium catalyst is more likely to react with the aryl halide once it enters the catalytic cycle.
-
Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents have been combined and the system has been thoroughly deoxygenated.
-
Q3: The purification of my final dicarboxylic acid product is difficult due to its poor solubility. What is the best purification strategy?
A3: Biphenyl dicarboxylic acids are often crystalline solids with low solubility in common organic solvents, which can make purification challenging.
-
The "Why": The two carboxylic acid groups make the molecule highly polar and capable of strong intermolecular hydrogen bonding, leading to high lattice energy and low solubility.
-
Solutions:
-
Acid-Base Workup: After the reaction is complete, perform an acid-base extraction. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. Then, extract the product into an aqueous basic solution (e.g., 1M NaOH or K₂CO₃). The organic impurities will remain in the organic layer.
-
Precipitation/Recrystallization: After separating the aqueous layer containing your product as a carboxylate salt, carefully acidify it with a strong acid (e.g., 2M HCl) to a pH of 1-2.[12] The dicarboxylic acid product will precipitate out of the solution. This crude precipitate can then be collected by filtration.
-
Recrystallization: The collected solid can be further purified by recrystallization. Finding a suitable solvent is key. Often, a polar solvent like ethanol, methanol, or a mixture such as acetone/water or DMF/water will be effective.[13] Heat the mixture to dissolve the solid and then allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when setting up an optimization screen for this reaction?
A1: A systematic approach is crucial. A Design of Experiments (DoE) approach can be highly effective, but a simpler one-factor-at-a-time (OFAT) method is also useful. The key parameters to screen are:
-
Catalyst/Ligand: Test 2-3 different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos-Pd-G2).
-
Base: Compare a carbonate (e.g., K₂CO₃) with a phosphate (e.g., K₃PO₄).
-
Solvent: Evaluate at least two different solvent systems (e.g., Dioxane/H₂O vs. Toluene/EtOH/H₂O).
-
Temperature: Test two different temperatures (e.g., 80 °C and 100 °C).
The table below provides a sample optimization matrix.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 65 |
| 2 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 78 |
| 3 | Pd(PPh₃)₄ (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 4 | PdCl₂(dppf) (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 91 |
| 5 | PdCl₂(dppf) (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 88 |
Note: Yields are hypothetical for illustrative purposes.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: This is a quick and easy way to qualitatively assess the reaction. Spot the reaction mixture against your starting materials. The disappearance of the limiting reagent (usually the aryl halide) and the appearance of a new, more polar spot (due to the dicarboxylic acid) indicates progress.
-
LC-MS: This provides more definitive, quantitative information. It will confirm the mass of the desired product and allow you to track the consumption of starting materials and the formation of any byproducts over time.
Q3: What methods are available for removing residual palladium to meet pharmaceutical specifications (<10 ppm)?
A3: Removing palladium to parts-per-million (ppm) levels is a critical step in pharmaceutical chemistry.
-
Activated Carbon Treatment: After the reaction, stirring the crude product solution with activated carbon can effectively adsorb palladium.
-
Metal Scavengers: Commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol-functionalized silica) are highly effective. The crude product solution is passed through a plug of the scavenger.
-
Recrystallization: Often, multiple recrystallizations are required and can significantly reduce palladium levels.[4]
Experimental Protocols & Visualizations
Optimized Protocol for Synthesis
This protocol is a starting point based on best practices for Suzuki-Miyaura couplings.
Reagents:
-
4-Bromo-3-methylbenzoic acid (1.0 equiv)
-
(3-Fluoro-4-carboxyphenyl)boronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.02 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methylbenzoic acid, (3-fluoro-4-carboxyphenyl)boronic acid, and K₃PO₄.
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula or syringe. Stir the mixture for 10 minutes.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and discard.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether.
-
Drying: Dry the solid in a vacuum oven to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow from reaction setup to final product purification.
References
-
Liu, W., Zhou, X., Shi, L., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
-
Caron, S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
-
Biffis, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ross, N. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega. [Link]
-
Ross, N. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. [Link]
-
Das, P., et al. (2013). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Reeves, J. T., et al. (2013). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]
-
Le, D. N., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
-
Tovar, F., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. [Link]
-
Pfizer Global R&D. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Shen, Q., et al. (2016). N-Trifluoromethylthiosaccharin. Organic Syntheses. [Link]
-
Sosnovskikh, V. Y. (2007). Synthesis of Fluorinated Purines and Thiapurines. ResearchGate. [Link]
- CN104844621A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine.
-
Erickson, R. E., et al. (1961). 2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Welcome to the Technical Support Center for 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this specialized biphenyl derivative. As a substituted aromatic dicarboxylic acid, this compound presents unique purification challenges that require a systematic and well-informed approach to achieve the high purity required for downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this molecule. The advice herein is grounded in established principles of organic chemistry and practical laboratory experience.
Introduction to this compound
This compound is a highly functionalized aromatic compound. Its rigid biphenyl core, coupled with the electronic properties imparted by the fluoro and methyl substituents, and the coordinating ability of the two carboxylic acid groups, makes it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. The purity of this compound is paramount, as even minor impurities can significantly impact the properties and performance of the final products.
The most common synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction. While efficient, this reaction is known to generate a range of impurities that can be challenging to separate from the desired product.
Common Purification Challenges & Troubleshooting
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Persistent Gray or Black Color in the Isolated Product
Q: After my aqueous work-up and initial filtration, my product is a gray or black powder. What is causing this, and how can I obtain a white to off-white solid?
A: A gray or black color in the crude product is almost always indicative of residual palladium catalyst from the Suzuki-Miyaura coupling reaction. These palladium residues can be in the form of colloidal nanoparticles or soluble complexes that are not easily removed by simple filtration.
Troubleshooting Workflow for Palladium Removal:
Caption: Workflow for removing residual palladium catalyst.
Detailed Protocols:
-
Protocol 1: Filtration through Celite®
-
Dissolve the crude product in a suitable solvent in which it is at least moderately soluble (e.g., Tetrahydrofuran (THF) or a mixture of Dichloromethane (DCM) and Methanol).
-
Prepare a short plug of Celite® in a fritted glass funnel.
-
Filter the solution through the Celite® pad.
-
Wash the pad with a small amount of the same solvent.
-
Concentrate the filtrate to recover the product.
-
-
Protocol 2: Activated Carbon Treatment [1]
-
Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).
-
Add activated carbon (approximately 10-20% by weight relative to the crude product).
-
Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the pad with fresh solvent and concentrate the filtrate.
-
-
Protocol 3: Use of Scavenger Resins [1]
-
For highly persistent palladium contamination, specialized scavenger resins are very effective.
-
Dissolve the crude product in a suitable solvent.
-
Add a thiol-functionalized silica gel or polymer-based scavenger resin according to the manufacturer's instructions.
-
Stir the mixture at room temperature or gentle heat for several hours or overnight.
-
Filter off the resin and concentrate the filtrate.
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Q: I've tried recrystallizing my product, but I'm either getting low recovery or the purity is not improving significantly. What should I do?
A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent system. For a polar molecule like this compound, a single solvent may not be ideal. A mixed-solvent system often provides the best results.
Solvent Selection Guide for Recrystallization:
| Solvent Class | Examples | Suitability as Primary Solvent | Suitability as Co-Solvent (Poor Solvent) | Notes |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Good | Fair | The compound is likely soluble in hot polar protic solvents. A mixture of an alcohol and water is often a good starting point. Acetic acid can be effective but may be difficult to remove completely.[2] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good | Fair | These solvents will likely dissolve the compound well, even at room temperature, making them better as the "good" solvent in a mixed-solvent system. DMF and DMSO have high boiling points. |
| Ethers | THF, Dioxane, Diethyl Ether | Fair | Good | THF and Dioxane may dissolve the compound when hot. Diethyl ether is likely to be a poor solvent. |
| Non-Polar | Hexane, Heptane, Toluene | Poor | Excellent | These are ideal as the "poor" solvent to induce crystallization when added to a solution of the compound in a "good" solvent. |
Experimental Protocol: Two-Solvent Recrystallization
-
Place the crude, palladium-free product in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a "good" solvent (e.g., hot Ethanol, Acetone, or THF) to just dissolve the solid.
-
While the solution is hot and stirring, slowly add a "poor" solvent (e.g., Hexane or Heptane) dropwise until the solution becomes faintly cloudy (turbid).
-
If too much poor solvent is added, add a few drops of the good solvent until the solution is clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator for at least an hour.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Issue 3: Presence of Closely-Related Impurities
Q: My NMR and HPLC analysis show the presence of impurities with very similar structures to my product. How can I remove them?
A: These are likely process-related impurities from the Suzuki-Miyaura coupling. The most common are homocoupled products and starting materials.
Common Process-Related Impurities:
-
Homocoupled Boronic Acid: 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
-
Homocoupled Aryl Halide: 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
-
Unreacted Starting Materials: 4-Bromo-2-fluorobenzoic acid and (4-carboxy-3-methylphenyl)boronic acid
If recrystallization is ineffective at removing these, column chromatography is the next logical step. Due to the polar nature of the dicarboxylic acid, reverse-phase chromatography is often more effective than normal-phase silica gel chromatography.
Experimental Protocol: Reverse-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., Acetonitrile or Methanol), often with a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) to suppress the ionization of the carboxylic acid groups and improve peak shape.
-
Elution Gradient: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent. For example, a gradient of 10% to 90% Acetonitrile in water (with 0.1% TFA).
-
Detection: UV detection, typically around 254 nm.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: The pure compound should be a white to off-white crystalline solid.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
¹H NMR: Should show clean, sharp peaks corresponding to the aromatic protons and the methyl group, with the correct integration. The carboxylic acid protons will appear as broad singlets.
-
¹⁹F NMR: Will show a single resonance for the fluorine atom, likely with coupling to the adjacent aromatic protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
HPLC: A reverse-phase HPLC method, as described above, should show a single major peak.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Q3: What are the typical storage conditions for this compound?
A3: Store in a tightly sealed container in a cool, dry place, protected from light.
Q4: My Suzuki-Miyaura reaction is not going to completion. What can I do?
A4: Incomplete conversion is a common issue. Consider the following:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. You may need to screen different catalyst/ligand combinations.
-
Base: The choice and quality of the base are critical. Anhydrous, finely powdered potassium carbonate or potassium phosphate are common choices. Ensure you are using a sufficient excess (at least 2-3 equivalents).
-
Solvent: The reactants must be soluble in the reaction medium. A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used.
-
Temperature: Ensure the reaction is being heated to a sufficient temperature (typically 80-110 °C).
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon).
References
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]
-
Aman, W., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
Sources
Technical Support Center: MOF Formation with 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Welcome to the technical support guide for researchers utilizing the 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid linker in Metal-Organic Framework (MOF) synthesis. This sterically hindered and electronically modified linker presents unique challenges and opportunities in the design of novel porous materials. This guide is structured to provide both foundational knowledge and in-depth troubleshooting strategies to navigate the complexities of your synthetic endeavors.
Introduction: Understanding Your Linker
The this compound linker is a non-linear, V-shaped building block designed for constructing complex porous architectures. Its specific functional groups introduce distinct challenges that must be managed for successful crystallization:
-
2-methyl group: This ortho-substituent on one of the phenyl rings introduces significant steric hindrance. This can impede the ideal coordination geometry, potentially slowing down or even preventing the formation of a well-ordered, crystalline framework.
-
3'-fluoro group: This electron-withdrawing group alters the acidity (pKa) of the adjacent carboxylic acid and modifies the electronic properties of the phenyl ring, influencing metal-ligand interactions. While fluorination can enhance the hydrophobicity and chemical stability of the resulting MOF, it can also affect the coordination kinetics.[1]
-
Biphenyl Core: The twisted nature of the biphenyl backbone provides rigidity but also conformational flexibility, which can sometimes lead to the formation of multiple phases or disordered structures.[2]
This guide will help you harness the potential of this linker by providing solutions to common experimental hurdles.
Diagram: The Structure of Your Linker
Caption: Chemical structure of the bifunctional organic linker.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for this linker?
A1: Due to the relatively non-polar biphenyl core, a polar aprotic solvent is recommended. N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are excellent starting points.[3] A co-solvent system, such as DMF mixed with ethanol or dioxane, can also be beneficial to modulate solubility and influence crystal nucleation. We recommend starting with a 3:1 ratio of DMF to a secondary solvent.
Q2: How do the functional groups affect the expected MOF topology?
A2: The functional groups play a crucial role in directing the final structure.[4][5][6] The steric hindrance from the methyl group may prevent the formation of highly dense, interpenetrated frameworks and favor more open structures. The linker's V-shape, combined with this steric bulk, can lead to novel topologies that differ from those obtained with linear biphenyl dicarboxylate linkers.[7]
Q3: What metal ions are most likely to form crystalline MOFs with this linker?
A3: Metal ions or clusters that are known to form robust MOFs with carboxylate linkers are the best candidates. Zinc(II) and Copper(II), which form the classic paddlewheel secondary building units (SBUs), are excellent starting points.[8] Zirconium(IV) clusters (e.g., from ZrCl₄) are also a strong choice due to their high coordination numbers and the formation of highly stable frameworks like the UiO series.[2][9]
Q4: Are there any specific safety precautions for this linker?
A4: While this specific linker does not have an extensive toxicology profile, standard laboratory safety procedures should be followed. Handle the solid powder in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using solvents like DMF at high temperatures for solvothermal synthesis, be aware of their potential health risks and ensure the reaction is performed in a sealed, pressure-rated vessel within a fume hood.[8][10]
Troubleshooting Guide: From Amorphous Precipitate to Single Crystals
This section addresses the most common problems encountered during the synthesis of MOFs with challenging linkers.
Problem 1: No Crystals Form, Only a Clear Solution Remains
Diagnosis: This issue typically points to problems with solubility, saturation, or reaction conditions that are not conducive to nucleation.[11]
Solutions & Scientific Rationale:
-
Increase Reactant Concentration: The solution may not be sufficiently supersaturated for nucleation to occur. Incrementally increase the concentration of both the metal salt and the linker.
-
Reduce Solvent Volume: Evaporation can be used to concentrate the solution, but this offers poor control. A better approach is to systematically reduce the initial solvent volume in subsequent experiments.
-
Alter the Solvent System: If the precursors are too soluble, switch to a solvent system in which they are slightly less soluble. This can lower the energy barrier for nucleation.
-
Modify the Temperature Profile: For some systems, a lower reaction temperature may be required to decrease solubility and induce crystallization. Conversely, if the issue is poor reactivity, a higher temperature may be needed to initiate the coordination reaction.[12]
Problem 2: An Amorphous Powder or Gel Precipitates Immediately
Diagnosis: This is a classic sign of excessively fast nucleation and precipitation, where the framework forms so rapidly that there is no time for long-range order to develop.[13] The steric hindrance of the 2-methyl group can exacerbate this by creating kinetic traps.
Solutions & Scientific Rationale:
The key is to slow down the rate of reaction. This can be achieved by controlling the deprotonation of the linker and its coordination to the metal center.
1. Introduce a Modulator: This is the most effective strategy. A modulator is a small, monofunctional ligand (typically a carboxylic acid) that competes with the primary linker for coordination sites on the metal ion/cluster.[14][15] This competition slows the overall reaction, promoting the growth of larger, higher-quality crystals over rapid precipitation.[16][17]
Table 1: Recommended Starting Conditions for Modulated Synthesis
| Parameter | Recommended Range | Rationale |
| Modulator Type | Acetic Acid, Formic Acid, Benzoic Acid | Simple monocarboxylic acids are effective and well-understood modulators.[18] |
| Linker:Modulator Molar Ratio | 1:10 to 1:100 | Start with a moderate amount (e.g., 1:20) and adjust based on the outcome. Higher ratios lead to slower crystallization and potentially larger crystals.[15] |
| Metal:Linker Molar Ratio | 1:1 to 2:1 | A slight excess of metal can sometimes promote the formation of the desired SBU. |
| Temperature (°C) | 80 - 150 °C | Higher temperatures can overcome kinetic barriers but may also accelerate precipitation. A systematic screen is necessary.[12][19] |
2. Adjust the pH: The pH of the reaction mixture directly influences the deprotonation state of the carboxylic acid groups. Adding a small amount of acid (e.g., HCl or HNO₃) can reduce the concentration of the fully deprotonated, highly reactive linker, thereby slowing down the reaction.[14]
3. Lower the Reaction Temperature: Reducing the temperature of the solvothermal reaction will decrease the rate of all chemical processes, providing more time for ordered crystal growth.[10][20]
Experimental Protocol: Modulated Solvothermal Synthesis of a Zr-based MOF
This protocol provides a robust starting point for using the this compound linker.
-
Preparation: In a 20 mL glass vial, add ZrCl₄ (0.05 mmol, 11.6 mg) and the this compound linker (0.05 mmol, 14.7 mg).
-
Solvent & Modulator Addition: Add 10 mL of N,N-Dimethylformamide (DMF). Then, add the modulator, for example, acetic acid (1.0 mmol, ~57 µL, which is a 1:20 linker:modulator ratio).
-
Dissolution: Cap the vial and sonicate the mixture for 15-20 minutes until all solids are fully dissolved. The solution should be clear.
-
Reaction: Place the sealed vial in a preheated oven at 120 °C.
-
Crystallization: Hold the temperature at 120 °C for 24 to 72 hours. Rationale: This extended period allows the slow, modulated reaction to proceed to completion, favoring thermodynamic product formation.
-
Cooling: Allow the oven to cool slowly to room temperature over 12-24 hours. Rationale: Slow cooling prevents crystal cracking and minimizes the precipitation of unreacted starting materials.
-
Work-up: Decant the mother liquor. Wash the resulting crystalline powder with fresh DMF (3 x 10 mL) and then with a solvent suitable for activation, such as ethanol or acetone (3 x 10 mL).
-
Activation: Dry the crystals under vacuum at a temperature below the point of framework collapse (determined by TGA) to remove guest solvent molecules from the pores.
Problem 3: Product is Crystalline (shows peaks in PXRD), but Crystals are Small, Intergrown, or of Poor Quality
Diagnosis: This indicates that the nucleation rate is still too high relative to the crystal growth rate. While crystallinity is achieved, it results in many small crystallites rather than a few large, well-defined ones.[21][22]
Solutions & Scientific Rationale:
-
Fine-Tune Modulator Concentration: The balance between nucleation and growth is sensitive to the modulator concentration.
-
Too little modulator: High nucleation rate, small crystals.
-
Too much modulator: Nucleation may be completely inhibited. Systematically vary the linker:modulator ratio (e.g., 1:20, 1:40, 1:60) to find the optimal concentration.[18]
-
-
Implement a Temperature Ramp: Instead of placing the reaction directly at the final temperature, use a slow temperature ramp (e.g., 1-2 °C/min). This allows for a more controlled approach to the supersaturation point, favoring the growth of existing nuclei over the formation of new ones.
-
Reduce Reactant Concentration: Lowering the overall concentration of the linker and metal salt can reduce the supersaturation level, which in turn slows down the nucleation rate and gives more time for crystal growth.[20]
-
Consider a Different Metal Source: The counter-ion of the metal salt can influence reaction kinetics. For example, using zinc nitrate may lead to different results than using zinc acetate due to differences in dissociation and the presence of competing ligands.
Problem 4: The Synthesized Crystals Degrade Upon Removal from the Mother Liquor
Diagnosis: This is a common issue for MOFs that are only stable when their pores are filled with the solvent they were synthesized in.[23] The removal of these guest molecules leads to framework collapse. This is a particular risk for frameworks made with bulky, non-symmetrical linkers that may pack less efficiently.
Solutions & Scientific Rationale:
-
Gentle Solvent Exchange: Do not dry the crystals directly from the high-boiling point synthesis solvent (like DMF). Instead, perform a solvent exchange by soaking the crystals in a series of solvents with progressively lower boiling points and surface tensions. A typical exchange sequence is:
-
Fresh DMF (to remove unreacted precursors) -> Acetone -> Dichloromethane -> Hexane.
-
Each solvent soak should be for at least 12 hours, and the process should be repeated 2-3 times for each solvent.
-
-
Supercritical CO₂ Drying: This is the most effective method for preserving the porosity of delicate frameworks. After solvent exchanging into a liquid CO₂-miscible solvent like ethanol or acetone, the solvent is removed under supercritical conditions, which eliminates the surface tension forces that cause pore collapse during conventional drying.
-
Characterization in Suspension: For initial single-crystal X-ray diffraction (SCXRD) analysis, it may be necessary to select a crystal and mount it quickly while it is still wet with mother liquor or coated in a cryo-protectant like paratone oil.[23]
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common MOF synthesis outcomes.
References
-
Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal–organic framework topology. Chemical Communications, 48(75), 9370-9372. [Link]
- Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal–organic framework topology. RSC Publishing.
-
Pappas, I., Tzani, A., Dimos, K., & Trikalitis, P. N. (2021). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Taylor, J. M., et al. (2015). Modulated self-assembly of metal–organic frameworks. PMC - NIH. [Link]
-
Castellanos, S., et al. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC - NIH. [Link]
-
Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal-organic framework topology. PubMed. [Link]
-
Li, Y., et al. (2022). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate. [Link]
-
Pappas, I., et al. (2021). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Wang, K. (n.d.). Regulating topologies of rare-earth metal-organic frameworks via ortho effects. ACS. [Link]
-
Caratelli, C., et al. (2021). Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. PMC - NIH. [Link]
-
Canivet, J., et al. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
Wang, H., et al. (2023). Pore-Engineered Luminescent MOF Sensors for PFAS Recognition in Water. Journal of the American Chemical Society. [Link]
-
Zhang, Z., et al. (2021). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. ResearchGate. [Link]
-
Tu, M., & Reimer, J. A. (2023). Tackling orientation of metal-organic frameworks (MOFs): The quest to enhance MOF performance. ResearchGate. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Atilgan, A., & Howarth, A. J. (2021). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. PMC - NIH. [Link]
-
Chowdhury, S. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? ResearchGate. [Link]
-
Redfern, L. R., & Farha, O. K. (2021). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews. [Link]
-
Unknown Authors. (n.d.). Synthesis and Reactivity of Zn-Biphenyl Metal-Organic Frameworks, Introducing a Diphenylphosphino Functional Group. ResearchGate. [Link]
-
Kalu, A. O., et al. (2022). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. [Link]
-
Unknown Authors. (n.d.). Optimization of MOF Synthesis. ResearchGate. [Link]
-
Wang, S., et al. (2019). Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment. PubMed Central. [Link]
-
Hod, I., et al. (2012). Crystal Growth Mechanisms and Morphological Control of the Prototypical Metal-Organic Framework MOF-5 Revealed by Atomic Force Microscopy. Teesside University's Research Portal. [Link]
-
Zhang, Y., et al. (2022). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing. [Link]
-
Unknown Authors. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate. [Link]
-
McKinstry, C., et al. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. University of Strathclyde. [Link]
-
Banerjee, R., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ACS Figshare. [Link]
- Unknown Authors. (n.d.). Synthesis of mofs.
-
Wang, X., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Publishing. [Link]
-
Kalinovskyy, T., et al. (2021). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. [Link]
-
Unknown Authors. (n.d.). Figure 1. (A) Representation of the solvothermal MOF synthesis process... ResearchGate. [Link]
-
Unknown Authors. (n.d.). Synthesis of Metal-Organic Frameworks (MOFs) and their Biological and Energetic Applications: A mini review. ResearchGate. [Link]
-
Unknown Authors. (2021). (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. [Link]
-
Chen, T. H., et al. (2013). Superhydrophobic perfluorinated metal–organic frameworks. University of Houston. [Link]
- Unknown Authors. (n.d.). High yield synthesis of metal-organic frameworks.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 4. Functional group effects on metal–organic framework topology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Functional group effects on metal–organic framework topology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Functional group effects on metal-organic framework topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulating topologies of rare-earth metal-organic frameworks via ortho effects - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 11. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Understanding and controlling the nucleation and growth of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. research.tees.ac.uk [research.tees.ac.uk]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Welcome to the technical support center for the analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analytical characterization of this molecule.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity and stability of this compound. However, its unique structure presents specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A reverse-phase HPLC method is generally suitable for the analysis of biphenyl carboxylic acids[1]. A C18 column is a good initial choice. Given the acidic nature of the molecule, a mobile phase with a pH of 2.0-2.2, using a buffer like phosphoric acid or formic acid, is recommended to ensure the carboxylic acid groups are protonated and to achieve good peak shape[2]. A typical mobile phase composition would be a gradient of acetonitrile and water with 0.1% acid[2].
Q2: Why am I seeing poor peak shape (e.g., tailing)?
Poor peak shape for acidic compounds is often due to interactions with residual silanols on the silica-based column packing. To mitigate this, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid groups. Using a highly deactivated "end-capped" C18 column or a column with a different stationary phase, such as a phenyl column, could also improve peak shape. Additionally, the addition of an ion pair reagent to the mobile phase can sometimes improve the chromatography of dicarboxylic acids[3].
Q3: How can I resolve the parent compound from its potential positional isomers?
Separating positional isomers can be challenging. Method development may require screening different columns and mobile phase compositions. Phenyl-based stationary phases can offer different selectivity for aromatic compounds compared to C18 phases. Experimenting with different organic modifiers (e.g., methanol vs. acetonitrile) and adjusting the gradient slope and temperature can also be effective[4][5].
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | Incomplete protonation of carboxylic acids. Secondary interactions with the stationary phase. | 1. Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of the carboxylic acids. 2. Use a highly end-capped C18 column or switch to a phenyl or pentafluorophenyl (PFP) stationary phase. 3. Consider adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active sites on the column, though this is less common with modern columns. |
| Poor Resolution of Impurities | Suboptimal mobile phase composition or gradient. Inappropriate stationary phase. | 1. Optimize the gradient profile (slope and duration). 2. Evaluate different organic modifiers (acetonitrile vs. methanol). 3. Screen different column selectivities (e.g., C18, Phenyl, PFP). 4. Adjust the column temperature. |
| Shifting Retention Times | Inconsistent mobile phase preparation. Column degradation. Fluctuations in column temperature. | 1. Ensure accurate and consistent preparation of the mobile phase, especially the pH. 2. Use a column thermostat to maintain a constant temperature. 3. Check for column aging and replace if necessary. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. Carryover from previous injections. | 1. Run blank gradients to identify the source of contamination. 2. Clean the injector and autosampler. 3. Ensure high-purity solvents and additives are used. 4. Implement a robust needle wash procedure. |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound. The presence of fluorine introduces both helpful and potentially complex spectral features.
Frequently Asked Questions (FAQs)
Q1: What are the key features to look for in the 1H NMR spectrum?
The 1H NMR spectrum will show distinct signals for the aromatic protons and the methyl group. The protons on the fluorinated ring will exhibit coupling to the fluorine atom (19F), resulting in additional splitting (doublets or doublet of doublets). The methyl group will likely appear as a singlet. The integration of the signals should correspond to the number of protons in each environment.
Q2: How does the fluorine atom affect the 13C NMR spectrum?
The carbon atoms on the fluorinated ring will show coupling to the 19F nucleus, resulting in doublets. The magnitude of the carbon-fluorine coupling constants (nJCF) can provide valuable structural information[6][7]. The carbon directly bonded to the fluorine will have a large one-bond coupling constant (1JCF), while carbons further away will have smaller two-, three-, or four-bond couplings.
Q3: Is 19F NMR spectroscopy necessary?
While 1H and 13C NMR can provide significant structural information, 19F NMR is highly recommended for unambiguous confirmation of the fluorine's presence and chemical environment[8][9]. It provides a direct observation of the fluorine nucleus and can be used to confirm the structure and identify any fluorine-containing impurities.
Troubleshooting Guide: NMR
| Problem | Potential Cause | Troubleshooting Steps |
| Complex Aromatic Signals | Overlapping proton signals. Higher-order coupling effects. | 1. Use a higher field strength NMR spectrometer for better signal dispersion. 2. Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. |
| Difficulty Assigning Fluorine-Coupled Carbons | Overlapping signals in the 13C spectrum. | 1. Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which can help in assigning quaternary carbons and those coupled to fluorine. 2. A 13C-{19F} decoupled spectrum can be acquired to simplify the spectrum by removing the C-F couplings. |
| Broad Carboxylic Acid Proton Signal | Chemical exchange with residual water in the solvent. | 1. Use a very dry NMR solvent (e.g., DMSO-d6). 2. The carboxylic acid proton signal is often broad and may not be observed in all solvents. In DMSO-d6, it is more likely to be observed as a broad singlet. |
III. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and for identifying and characterizing impurities and degradation products.
Frequently Asked Questions (FAQs)
Q1: What ionization technique is most suitable for this molecule?
Electrospray ionization (ESI) in negative ion mode is the preferred technique, as the carboxylic acid groups are readily deprotonated to form [M-H]- or [M-2H]2- ions.
Q2: What are the expected fragmentation patterns in MS/MS?
In negative ion mode, the primary fragmentation is often the loss of CO2 (44 Da) from the carboxylate anion[10][11]. Further fragmentation of the biphenyl core may occur. The presence of the fluorine atom can influence the fragmentation pathways, and characteristic losses involving the fluorine may be observed.
Troubleshooting Guide: MS
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Suboptimal source conditions. Inappropriate mobile phase for ESI. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow rates, temperature). 2. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid instead of phosphoric acid). A small amount of a volatile base like ammonium hydroxide can be added to enhance deprotonation in negative mode if necessary. |
| Complex or Unexpected Fragmentation | In-source fragmentation. Presence of adducts. | 1. Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation. 2. Identify common adducts (e.g., with sodium, potassium, or mobile phase components) by their characteristic mass differences. |
| Difficulty Interpreting Fragmentation of Fluorinated Compounds | Fluorine migration and complex rearrangements can occur during fragmentation[10]. | 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, which aids in determining their elemental composition. 2. Compare the fragmentation pattern with that of structurally similar non-fluorinated analogs if available. |
IV. Common Impurities and Stability Considerations
The purity and stability of this compound are critical for its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis?
The synthesis of biphenyl compounds often involves Suzuki-Miyaura coupling. Potential impurities include:
-
Starting materials: The unreacted boronic acid and aryl halide precursors.
-
Homocoupling products: Dimers of the starting materials.
-
De-boronated species: The boronic acid starting material that has lost its B(OH)2 group.
-
Positional isomers: Depending on the selectivity of the synthesis.
Q2: Is this compound susceptible to degradation?
While the carbon-fluorine bond is generally strong, fluorinated biphenyls can be susceptible to degradation under certain conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to understand the stability profile. Hydrolysis of the carboxylic acid groups is not a concern, but other reactions on the biphenyl ring system could occur under harsh conditions[6].
Troubleshooting and Workflow Diagrams
A systematic approach to analysis is crucial. The following workflow can help in identifying and resolving common issues.
Caption: A general workflow for the analytical characterization of the target compound.
This technical support guide provides a starting point for the analysis of this compound. Due to the specific nature of this molecule, method development and optimization will likely be necessary to achieve robust and reliable analytical results.
References
- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
- Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in the chemistry of gold.
-
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
American Chemical Society. (2020, February 19). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved from [Link]
-
ResearchGate. (2017). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Retrieved from [Link]
-
AGC Chemicals Americas. (2024, July 19). Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
-
eScholarship. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
MDPI. (n.d.). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 20). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Shimadzu. (n.d.). Shimadzu Analysis Guidebook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Retrieved from [Link]
-
MDPI. (n.d.). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cipac.org [cipac.org]
- 3. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid synthesis
Topic: Catalyst Selection for the Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing sterically hindered and electronically challenging biaryl systems. The target molecule, a key intermediate in various advanced material and pharmaceutical applications, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
The primary challenge in this synthesis arises from the steric hindrance imposed by the ortho-methyl group on one ring and the electronic effects of the fluorine and carboxylic acid substituents. These factors demand a carefully optimized catalytic system to achieve high yields and purity. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the rationale behind key experimental choices to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this biaryl compound, and why is catalyst selection the most critical factor?
The most effective and widely used method for constructing the C-C bond between the two aromatic rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.
For this specific target, the reaction would involve coupling a 4-halo-2-methylbenzoate derivative (e.g., methyl 4-bromo-2-methylbenzoate) with a (3-fluoro-4-carboxyphenyl)boronic acid derivative (e.g., (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid).
Catalyst selection is paramount due to two main challenges:
-
Steric Hindrance: The methyl group at the C2 position of the benzoate starting material significantly crowds the reaction site. This steric bulk can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Electronic Effects: The fluorine atom on the boronic acid is electron-withdrawing, which can increase the rate of a key side reaction called protodeboronation, where the boronic acid is destroyed before it can couple.[4][5]
A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often ineffective for such hindered substrates.[6] A specialized catalyst system, comprising a palladium precatalyst and a carefully chosen ligand, is required to overcome these hurdles and facilitate an efficient reaction.[3][6]
Q2: I'm setting up my initial reaction. Which class of ligands is recommended for this sterically demanding coupling?
For sterically hindered Suzuki-Miyaura couplings, the most successful ligands are bulky, electron-rich monophosphines, often referred to as biaryl phosphine ligands (Buchwald ligands) , or N-heterocyclic carbenes (NHCs) .[7][8][9]
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are the go-to choice for challenging couplings. Their large steric profile and strong electron-donating ability promote the formation of a highly reactive, monoligated Pd(0) species.[8][9] This active catalyst readily undergoes oxidative addition with the hindered aryl halide and accelerates the rate-limiting reductive elimination step, ultimately increasing product yield.[10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium.[7] They are particularly effective in preventing catalyst decomposition at high temperatures and can provide excellent yields for sterically demanding substrates.[7]
For this specific synthesis, starting with a ligand like SPhos or XPhos is highly recommended due to their proven track record in coupling hindered substrates.[8]
Q3: My reaction yield is very low, or the reaction has stalled. What are the most likely causes and how do I troubleshoot?
Low conversion is a common problem in hindered couplings and can stem from several issues. A systematic approach is key to diagnosis.
Troubleshooting Low Conversion
| Potential Cause | Scientific Explanation | Recommended Solution |
|---|---|---|
| Inactive Catalyst | The active catalyst in the Suzuki reaction is Pd(0). If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[11][12] Inefficient reduction or subsequent oxidation of Pd(0) will halt the catalytic cycle. | Ensure your solvent is thoroughly degassed to remove oxygen. Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst designed for rapid activation.[4][13] |
| Catalyst Deactivation | The catalyst can be deactivated by several pathways, including the formation of inactive palladium black (agglomeration) or strong adsorption of the biaryl product onto the catalyst surface, blocking active sites.[1] | Use a robust ligand (e.g., SPhos, NHC) that stabilizes the palladium center.[7][8] Ensure efficient stirring. Sometimes, a slightly higher temperature can prevent product precipitation on the catalyst. |
| Protodeboronation | The electron-withdrawing fluorine on your boronic acid makes it susceptible to cleavage by the base or trace water, converting it to 3-fluorobenzoic acid before it can couple.[4][5] | Use a catalyst system known for rapid coupling to outcompete the deboronation.[4] Employ a milder base like K₃PO₄ instead of stronger bases. Using the boronic acid as a pinacol ester (Bpin) derivative can also increase its stability.[8] |
| Sub-optimal Base/Solvent | The base is crucial for activating the boronic acid for the transmetalation step.[2] Its strength and solubility can dramatically affect the reaction rate. | Potassium phosphate (K₃PO₄) is an excellent, moderately strong base for these systems.[8] A solvent system of dioxane or toluene with a small amount of water often works well. The water can help dissolve the base and facilitate the hydrolysis of boronate esters.[14] |
Below is a decision tree to guide your troubleshooting process.
Q4: I'm seeing significant side products, specifically homocoupling of my boronic acid and debromination of my aryl halide. How can I suppress these?
Homocoupling: This side reaction forms a biaryl from two molecules of your boronic acid. It is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[12]
-
Solution: Rigorous degassing of your solvents and reaction vessel is critical. Purging with an inert gas like argon for 20-30 minutes before adding the catalyst is essential. Using a catalyst system that rapidly generates the active Pd(0) species also minimizes the amount of Pd(II) available for this side reaction.
Debromination (Hydrodehalogenation): This occurs when the aryl halide reacts with a palladium-hydride (Pd-H) species, replacing the bromine with a hydrogen atom.[15]
-
Solution: The formation of Pd-H species can be complex, but it is often exacerbated by certain bases or impurities in the solvent. Switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) can help. Additionally, ensuring your phosphine ligand is not oxidized is important, as phosphine oxides can sometimes facilitate pathways leading to Pd-H formation.
Q5: Should I use the free carboxylic acids or protect them as esters for this coupling?
It is highly advisable to protect the carboxylic acids as esters (e.g., methyl or ethyl esters) before performing the Suzuki coupling. The acidic protons of free carboxylic acids can compete with the intended base, neutralizing it and potentially interfering with the catalyst.[13] The reaction is performed under basic conditions, which would deprotonate the carboxylic acids to carboxylates. While some couplings can tolerate carboxylates, they can complicate the reaction by altering solubility and potentially coordinating to the palladium center, inhibiting catalysis.
Performing the coupling on the dimethyl ester derivative, Methyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate , followed by a final hydrolysis step to yield the diacid, is a much more robust and reliable strategy.
Recommended Catalyst Systems & Conditions
The following table summarizes recommended starting conditions for the synthesis of the target molecule's diester precursor. Optimization may be required.
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (0.5 - 2 mol%) | Pd(OAc)₂ (1 - 2 mol%) | Pd₂(dba)₃ is a Pd(0) source, requiring no reduction. Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ.[8][13] |
| Ligand | SPhos (1 - 4 mol%) | XPhos (1 - 4 mol%) | Bulky, electron-rich biaryl phosphines are essential for overcoming steric hindrance and promoting high catalytic activity.[8][9] |
| Base | K₃PO₄ (2 - 3 equiv.) | K₂CO₃ (2 - 3 equiv.) | Moderately strong inorganic bases that effectively promote transmetalation without being overly harsh, minimizing side reactions.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | Aprotic organic solvents are standard. A small amount of water aids in dissolving the base and facilitates the catalytic cycle.[8][14] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Elevated temperatures are usually required to overcome the activation energy for hindered substrates. Monitor for potential decomposition. |
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The ligand's role is to facilitate each step, ensuring the cycle turns over efficiently.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-limiting step, especially with hindered substrates. Bulky, electron-rich ligands accelerate this process.[16]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[16]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[16]
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate as a representative example.
Reagents:
-
Methyl 4-bromo-2-methylbenzoate (1.0 equiv)
-
(3-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-bromo-2-methylbenzoate, (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add them to the Schlenk flask containing the other reagents.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10 mL dioxane and 1 mL water for a 1 mmol scale reaction) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired diester product.
-
Hydrolysis (if diacid is desired): The purified diester can be hydrolyzed to the final diacid product using standard conditions (e.g., LiOH in THF/water, followed by acidic workup).
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). Organic Letters. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls (1965). SciSpace. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024). ACS Catalysis. [Link]
- Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
-
Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Morressier. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C - RSC Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019). Chemical Science. [Link]
-
A highly efficient and recyclable supramolecular palladium catalyst for Suzuki-Miyaura Coupling. RSC Advances. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
Sources
- 1. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects in Reactions of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental challenges encountered with this versatile building block. The unique substitution pattern of this molecule, featuring a fluorine atom, a methyl group, and two carboxylic acids on a biphenyl scaffold, presents specific challenges and opportunities where solvent choice is paramount. This document aims to elucidate the causality behind experimental choices to ensure your reactions are efficient, reproducible, and successful.
I. Understanding the Molecule: The Role of Substituents
The reactivity and solubility of this compound are significantly influenced by its distinct structural features:
-
3'-Fluoro Group: The electron-withdrawing nature of the fluorine atom can impact the electronics of the biphenyl system, influencing the reactivity of the carboxylic acid groups and the overall polarity of the molecule.[1] This can affect reaction rates and the stability of intermediates.
-
2-Methyl Group: The ortho-methyl group introduces steric hindrance around one of the carboxylic acid groups and influences the dihedral angle between the two phenyl rings. This steric bulk can pose challenges in reactions involving the adjacent carboxylic acid and can affect the molecule's ability to achieve planarity.
-
4,4'-Dicarboxylic Acids: These polar functional groups dominate the solubility profile of the molecule, making it poorly soluble in nonpolar solvents and favoring polar, hydrogen-bond accepting solvents. They are the primary sites for subsequent chemical transformations, such as esterification or amidation.
II. Solubility Profile: A Critical First Step
A common hurdle in working with this compound is its limited solubility in many common organic solvents. Proper solvent selection is crucial for achieving homogeneous reaction conditions and maximizing yields.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Estimated Solubility (mg/mL) | Notes |
| Water | 10.2 | 80.1 | < 0.1 | Practically insoluble due to the large hydrophobic biphenyl core. |
| Methanol | 5.1 | 32.7 | 1 - 5 | Sparingly soluble. Heating may improve solubility. |
| Ethanol | 4.3 | 24.5 | 1 - 5 | Sparingly soluble. Similar to methanol. |
| Acetone | 5.1 | 20.7 | 5 - 10 | Moderate solubility. Good for initial dissolution attempts. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | 10 - 20 | Good solubility, especially upon gentle heating. A common choice for reactions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 50 | High solubility. Often the solvent of choice for reactions requiring high concentrations. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 50 | High solubility. Be aware of its high boiling point and potential for side reactions at elevated temperatures. |
| Acetonitrile | 5.8 | 37.5 | 5 - 10 | Moderate solubility. |
| Dichloromethane (DCM) | 3.1 | 8.9 | < 1 | Poorly soluble. |
| Toluene | 2.4 | 2.4 | < 0.1 | Practically insoluble. |
Note: The solubility values are estimates based on the general behavior of similar substituted biphenyl dicarboxylic acids and should be experimentally verified.
III. Troubleshooting Guide: Synthesis via Suzuki-Miyaura Coupling
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. The steric hindrance from the ortho-methyl group can make this coupling challenging.
Diagram 1: Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
FAQs: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is not working. What are the most common reasons for failure?
A1: The most common issues with this specific coupling are related to steric hindrance and catalyst deactivation.[2] The ortho-methyl group on one of the coupling partners significantly slows down the oxidative addition and reductive elimination steps. Ensure you are using a palladium catalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos to overcome this.[2] Additionally, thorough degassing of your solvents and reagents is critical to prevent oxidation and deactivation of the palladium catalyst.
Q2: What is the best solvent system for the Suzuki coupling to prepare this molecule?
A2: A mixture of an aprotic organic solvent and water is typically used for Suzuki couplings. For this sterically hindered coupling, a higher boiling point solvent that can facilitate the reaction at elevated temperatures is often beneficial. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a good starting point. Toluene/water mixtures can also be effective.[3] The aqueous phase is necessary to dissolve the inorganic base.
Q3: Which base should I use for this reaction?
A3: A strong, non-nucleophilic base is recommended to facilitate the transmetalation step, which can be sluggish for sterically hindered substrates. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2] They are strong enough to activate the boronic acid without causing unwanted side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of this compound
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-3-methylbenzoic acid (1.0 equiv), (4-(methoxycarbonyl)-3-fluorophenyl)boronic acid (1.1 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and your chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv) and ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the dicarboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
IV. Troubleshooting Guide: Esterification Reactions
Esterification of the dicarboxylic acid is a common subsequent reaction. The steric hindrance from the ortho-methyl group can make the esterification of the adjacent carboxylic acid more challenging than the other.
Diagram 2: Troubleshooting Esterification Reactions
Caption: Troubleshooting flowchart for incomplete esterification reactions.
FAQs: Esterification Reactions
Q1: I am trying to perform a Fischer esterification on this compound with methanol, but the reaction is very slow and gives a low yield. Why is this?
A1: Fischer esterification is an equilibrium-limited reaction.[1] To drive the reaction towards the product, you need to use a large excess of the alcohol (in this case, methanol can be used as the solvent) and/or remove the water that is formed during the reaction.[4] The steric hindrance from the ortho-methyl group will also slow down the esterification of the adjacent carboxylic acid, requiring more forcing conditions (higher temperature, longer reaction time) for complete conversion.
Q2: What are the best solvents for esterification reactions of this molecule if I am not using the alcohol as the solvent?
A2: When using coupling agents like DCC/DMAP or HATU, a non-protic, anhydrous solvent is required. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common choices.[5][6] DMF can be particularly useful due to the high solubility of the starting dicarboxylic acid. Ensure your solvent is rigorously dried to prevent hydrolysis of the activated intermediate.
Q3: I am getting a mixture of the mono-ester and di-ester. How can I selectively form the di-ester?
A3: To favor the formation of the di-ester, you should use a larger excess of the alcohol and a higher reaction temperature. If using a coupling agent, ensure you use at least two equivalents of the alcohol and the coupling agent. Due to the steric hindrance at the 2-position, the esterification of the 4-carboxylic acid will be faster. Driving the reaction to completion will require longer reaction times or more forcing conditions.
Experimental Protocol: Steglich Esterification
Synthesis of Dimethyl 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate
-
Reagent Preparation: To a solution of this compound (1.0 equiv) in anhydrous DMF, add 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equiv) to the cooled solution.
-
Alcohol Addition: Slowly add methanol (2.5 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
V. References
-
ResearchGate. (2025). (PDF) The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). 235 questions with answers in ESTERIFICATION | Scientific method. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
-
Quora. (2018). How does the methyl group o-p directing?. [Link]
-
CEM. (2017). Esterification Experiment. [Link]
-
YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples.. [Link]
-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Course Hero. (n.d.). Lab #3: Esterification Reaction By Jesse Peters, Connor Ortman, and Gabrielle Barefield. [Link]
-
National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
ResearchGate. (2025). (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
PubMed. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). [Link]
-
University of Wisconsin-Madison. (n.d.). Common Questions. [Link]
-
MilliporeSigma. (n.d.). Solvent Miscibility Table. [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
ResearchGate. (2025). Multidimensional NMR characterization of perfluorinated monomer and its precursors | Request PDF. [Link]
-
National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. [Link]
Sources
Technical Support Center: Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Welcome to the technical support center for the synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to optimize your synthesis and confidently identify and mitigate impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
In a typical Suzuki-Miyaura coupling for this target molecule, you should be vigilant for several classes of byproducts:
-
Homocoupling Products: These are dimers of your starting materials. You may observe the formation of 4,4'-dimethyl-biphenyl-2,2'-dicarboxylic acid (from the boronic acid) and 3,3'-difluoro-biphenyl-4,4'-dicarboxylic acid (from the aryl halide). Homocoupling of the boronic acid is a particularly common side reaction, often promoted by the presence of oxygen.[1]
-
Dehalogenated Starting Material: The aryl halide (e.g., a bromo- or iodo-fluorobenzoic acid derivative) can undergo dehalogenation, resulting in the formation of 3-fluorobenzoic acid. This occurs when the palladium complex, after oxidative addition, abstracts a hydride from sources like an amine base or alcoholic solvent, followed by reductive elimination.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave you with residual amounts of both the boronic acid and the aryl halide starting materials. These can be challenging to separate from the desired product due to similar polarities, especially when all are carboxylic acids.[3]
-
Protodeboronation Product: The boronic acid can be converted back to its corresponding arene (in this case, 2-methylbenzoic acid) through a process called protodeboronation. This is often facilitated by acidic or basic conditions and the presence of water.
-
Inorganic Byproducts: While easily removable, be aware of the formation of inorganic salts from the base used in the reaction, as well as boron-containing byproducts like boric acid.[4][5]
Q2: My reaction seems to have low yield and multiple spots on the TLC, even with a reliable catalyst. What could be the primary cause?
Low yields and a complex product mixture in Suzuki-Miyaura couplings often point to issues with the reaction conditions, particularly the base and the stability of the boronic acid.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The base activates the boronic acid by forming a more nucleophilic borate species.[4] Insufficient base can lead to a sluggish reaction, while an excessively strong base can promote side reactions. For dicarboxylic acid products, the basicity of the medium will also influence the solubility of reactants and products.
-
Boronic Acid Instability: Boronic acids can be unstable, especially electron-deficient ones.[6] Gradual degradation of the boronic acid throughout the reaction can lead to lower yields and the formation of byproducts. Consider using a boronic ester (e.g., a pinacol ester) which can exhibit greater stability.[2]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid, a common pathway for byproduct formation and reduced yield of the desired cross-coupled product.[1]
-
Halide Inhibition: The halide salt generated as a byproduct of the reaction (e.g., KX) can sometimes inhibit the catalyst, leading to a stalled reaction. This is particularly relevant when using certain biaryl monophosphine-based catalysts.[7]
Q3: I'm struggling to separate my desired dicarboxylic acid product from the unreacted boronic acid starting material. What purification strategies can I employ?
The co-elution of the product and unreacted boronic acid is a common challenge due to their similar acidic nature.[3] Here are some strategies to consider:
-
Esterification: A robust method is to convert the crude mixture of acids into their corresponding methyl or ethyl esters. The difference in polarity between the desired biphenyl diester and the starting material esters is often significant enough to allow for effective separation by silica gel chromatography. The purified diester can then be hydrolyzed back to the dicarboxylic acid.[3]
-
Aqueous Workup Optimization: Carefully adjusting the pH during the aqueous workup can sometimes selectively precipitate either the product or the starting material. This is highly dependent on the specific pKa values of the compounds involved and may require some empirical optimization.
-
Chromatography with Mobile Phase Modifiers: Adding a small amount of an acidic modifier, like acetic acid, to the mobile phase during column chromatography can sometimes improve the separation of acidic compounds.[3]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a powerful technique for purifying the final product, provided the impurities have sufficiently different solubilities.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Insufficient base. 3. Reaction temperature too low. 4. Halide inhibition of the catalyst.[7] | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst like XPhos Pd G4.[6] 2. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC or LC-MS. 4. If using (hetero)aryl iodides, consider changing the solvent from THF to toluene to minimize halide inhibition.[7] |
| Significant homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture.[1] 2. Suboptimal catalyst or ligand. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Screen different palladium catalysts and phosphine ligands. |
| Presence of dehalogenated byproduct | 1. Presence of a hydride source (e.g., amine base, alcohol solvent).[2] | 1. If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄. 2. Ensure solvents are anhydrous. |
| Difficulty in separating product from starting materials | 1. Similar polarity of the dicarboxylic acid product and acidic starting materials.[3] | 1. Convert the crude product mixture to methyl or ethyl esters, purify by column chromatography, and then hydrolyze the esters back to the dicarboxylic acids.[3] 2. Attempt a carefully controlled pH adjustment during workup to selectively precipitate one component. 3. For column chromatography of the acids, try adding a small percentage of acetic acid to the eluent.[3] |
Experimental Protocols
Protocol 1: Byproduct Identification using LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a range that covers the expected molecular weights of the starting materials, product, and potential byproducts.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product (m/z for [M-H]⁻).
-
Look for peaks corresponding to the molecular weights of potential byproducts (homocoupled products, dehalogenated starting material, etc.).
-
Protocol 2: Purification via Esterification-Chromatography-Hydrolysis
-
Esterification:
-
Dry the crude product mixture under vacuum.
-
Dissolve the crude solid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting acids are consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the esters with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Purify the resulting mixture of esters using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to isolate the pure desired diester.
-
-
Hydrolysis:
-
Dissolve the purified diester in a mixture of THF and water.
-
Add an excess of a strong base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir at room temperature or gently heat until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl to precipitate the pure dicarboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common byproduct formation pathways in Suzuki-Miyaura reactions.
Caption: A logical troubleshooting workflow for reaction optimization.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1653-1660. Available at: [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectroscopy of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
This guide provides an in-depth analysis and predictive comparison of the ¹H NMR spectrum for 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple spectral description. It delves into the structural nuances and electronic effects that shape the spectrum, offering a framework for interpreting this and other complex substituted biphenyl systems. We will explore the anticipated chemical shifts, multiplicities, and through-bond couplings, comparing them to simpler, non-substituted analogues to highlight the specific influence of the fluoro and methyl groups.
Structural Elucidation: The 'Why' Behind the Spectrum
The structural characterization of complex organic molecules is paramount in ensuring purity, confirming identity, and understanding structure-activity relationships. For a molecule like this compound, ¹H NMR spectroscopy is an indispensable tool. The molecule's asymmetry and the presence of various substituents create a unique magnetic environment for each proton, resulting in a complex but highly informative spectrum.
The key to deciphering this spectrum lies in understanding how each substituent—the electron-withdrawing fluorine atom and carboxylic acid groups, and the electron-donating methyl group—influences the electron density of the aromatic rings. These effects, combined with through-bond scalar coupling between protons (H-H coupling) and between protons and fluorine (H-F coupling), generate a distinct fingerprint.
Below is the structure of the target molecule with protons labeled for reference throughout this guide.
Caption: Structure of this compound with assigned proton labels.
Predictive ¹H NMR Analysis
Without an experimental spectrum, we can construct a highly accurate prediction based on established principles and data from analogous structures.[1] The analysis is broken down into chemical shift, splitting patterns, and integration.
Predicted Chemical Shifts (δ) and Integration
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like -COOH and -F) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -CH₃) have a shielding effect, moving signals upfield.[2] For this molecule, a polar deuterated solvent like DMSO-d₆ is recommended to solubilize the dicarboxylic acid and to ensure the acidic protons are observable.[3]
| Proton Label | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Expected Coupling Constants (J, Hz) | Integration | Rationale |
| H_Me | ~2.1 - 2.5 | Singlet (s) | N/A | 3H | Aliphatic methyl group adjacent to an aromatic ring. |
| H_A | ~7.8 - 8.0 | Doublet (d) | ³J_HH ≈ 8.0 Hz | 1H | Ortho to a -COOH group, experiencing its deshielding effect. |
| H_B | ~7.9 - 8.1 | Doublet of doublets (dd) | ³J_HH ≈ 8.0 Hz, ⁴J_HH ≈ 2.0 Hz | 1H | Ortho to one -COOH and meta to another, highly deshielded. |
| H_C | ~8.1 - 8.3 | Doublet (d) | ⁴J_HH ≈ 2.0 Hz | 1H | Ortho to a -COOH group and influenced by the adjacent ring. |
| H_D | ~7.6 - 7.8 | Doublet of doublets (dd) | ³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 6-8 Hz | 1H | Ortho to the fluorine atom, showing significant H-F coupling. |
| H_E | ~7.4 - 7.6 | Triplet or multiplet (t or m) | ³J_HH ≈ 8.5 Hz, ³J_HF ≈ 8-10 Hz | 1H | Ortho to the fluorine atom, showing strong H-F coupling. |
| H_F | ~7.7 - 7.9 | Multiplet (m) | ³J_HH, ⁴J_HH, ⁵J_HF | 1H | Influenced by multiple proton and fluorine couplings. |
| H_COOH (x2) | > 12.0 | Broad singlet (br s) | N/A | 2H | Highly deshielded acidic protons, signal is often broad due to exchange.[4] |
Splitting Patterns: The Influence of H-H and H-F Coupling
The multiplicity of each signal is determined by the number of neighboring protons and, in this case, the neighboring fluorine atom.
-
Proton-Proton (H-H) Coupling: Follows the n+1 rule for simple cases. We expect to see standard aromatic couplings:
-
Ortho-coupling (³J_HH): ~7-9 Hz
-
Meta-coupling (⁴J_HH): ~2-3 Hz
-
Para-coupling (⁵J_HH): ~0-1 Hz (often not resolved)
-
-
Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and it couples strongly to nearby protons. This coupling can occur over several bonds, providing crucial structural information.[5][6]
-
Ortho-coupling (³J_HF): Typically 6-10 Hz. This will be a dominant feature for protons H_D and H_E .
-
Meta-coupling (⁴J_HF): Around 5-8 Hz. Proton H_D will experience this coupling.
-
Para-coupling (⁵J_HF): Around 2-3 Hz. Proton H_F will likely show this smaller coupling to the fluorine.
-
The presence of H-F coupling is a key differentiator compared to non-fluorinated analogues and is essential for correct signal assignment.[7]
Comparative Analysis: Isolating Substituent Effects
To truly appreciate the ¹H NMR spectrum of the target molecule, we must compare it to simpler, related structures.
-
vs. Biphenyl-4,4'-dicarboxylic acid: The spectrum of this parent compound is much simpler, showing only two sets of signals (two doublets) due to its symmetry.[8][9] The introduction of the methyl and fluoro groups in our target molecule breaks this symmetry, leading to six distinct aromatic proton signals instead of two. The methyl signal will be absent, and the chemical shifts of the aromatic protons will be slightly different due to the lack of substituent effects.
-
vs. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (Hypothetical): Comparing our target to its non-fluorinated version would highlight the specific effects of the fluorine atom. In the spectrum of this hypothetical molecule, the signals for H_D, H_E, and H_F would lack any H-F splitting. For instance, H_D would likely appear as a simple doublet (from coupling to H_E), and H_E would be a triplet or doublet of doublets, but without the large splitting constant characteristic of ³J_HF.
-
vs. 3'-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (Hypothetical): Comparing our target to its non-methylated version would isolate the effect of the methyl group. The most obvious difference would be the absence of the singlet at ~2.1-2.5 ppm. Additionally, the protons on Ring 1 (H_A, H_B, H_C) would experience slightly different chemical shifts due to the removal of the electron-donating methyl group.
This comparative approach is a powerful strategy in drug development and materials science, where understanding the impact of minor structural modifications is critical.
Experimental Protocol for Spectrum Acquisition
Achieving a high-quality, interpretable spectrum requires a robust and validated experimental protocol. The following steps provide a reliable workflow.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound into a clean, dry vial.[3]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for carboxylic acids and has a well-defined residual peak for calibration (δ ≈ 2.50 ppm).[10]
-
Gently vortex or warm the vial to ensure complete dissolution. Visually inspect for any suspended particles.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid is present, filter the solution through a small plug of glass wool in the pipette.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters. A standard single-pulse experiment ('zg30') is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans for good signal-to-noise.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds to allow for full proton relaxation.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm.
-
Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H methyl singlet).
-
A Logical Framework for Spectral Interpretation
Interpreting the final spectrum should be a systematic process. The following workflow provides a logical path from the processed spectrum to the final structure confirmation.
Caption: A systematic workflow for the interpretation of the ¹H NMR spectrum.
By following this guide, a researcher can confidently predict, acquire, and interpret the ¹H NMR spectrum of this compound. This analytical rigor is essential for advancing research where molecular structure dictates function and performance.
References
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Journal of the American Chemical Society. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Proton and fluorine N.M.R. spectra of fluorobenzene. Retrieved from [Link]
-
ScienceDirect. (1976). Fluorine Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
PubMed. (2014). 1H NMR, a rapid method to monitor organic acids during cupuassu (Theobroma grandiflorum Spreng) processing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
-
PubMed. (1990). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supporting information. Retrieved from [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Titrimetric 1 H NMR spectra of only Biphenyl-4,4'-dicarboxylic acid. Retrieved from [Link]
-
Organometallics. (2010). Table 1. 1H NMR Data. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Biphenyl-4,4'-dicarboxylic acid(787-70-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.dal.ca [cdn.dal.ca]
13C NMR analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An In-Depth Comparative Guide to the ¹³C NMR Analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of this compound, a complex biphenyl derivative. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, compare these predictions with data from computational tools and related structures, and provide a robust experimental protocol for its acquisition.
The subject molecule, with its dissymmetric substitution pattern—a fluorine atom on one ring and a methyl group on the other, plus two carboxylic acid groups—presents a rich and instructive case study. The interplay of these substituents creates a unique electronic environment for each carbon atom, which is directly reflected in the ¹³C NMR chemical shifts and coupling patterns.
Theoretical Spectral Prediction: A Foundation for Analysis
Before any experimental work, a theoretical prediction of the ¹³C NMR spectrum provides a critical roadmap for spectral assignment. This prediction is grounded in the established principles of substituent chemical shift (SCS) effects, where the electronic influence (inductive and resonance effects) of each functional group on the aromatic ring carbons is considered.
Molecular Structure and Symmetry: The molecule lacks any element of symmetry. Therefore, all 15 carbon atoms are chemically non-equivalent and are expected to produce 15 distinct signals in the ¹³C NMR spectrum.
Expected Chemical Shift Regions:
-
Carboxylic Acid Carbons (-COOH): These carbons are highly deshielded due to the two adjacent electronegative oxygen atoms and are expected in the 165-185 ppm range.[1][2]
-
Aromatic Carbons (C=C): Carbons within the two phenyl rings typically resonate between 110-150 ppm.[1][3] The specific shifts are heavily influenced by the attached substituents.
-
Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and should appear far upfield, typically between 15-25 ppm.[4]
Influence of Substituents:
-
Fluorine: The fluorine atom exerts a strong influence. The carbon directly attached to it (C-3') will be significantly shifted downfield (by ~30-35 ppm from benzene's 128.5 ppm) and will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[5][6] Carbons two bonds away (C-2', C-4') will show smaller couplings (²JCF), as will carbons at three (³JCF) and four (⁴JCF) bonds.[5][6]
-
Methyl Group: The methyl group is weakly activating and introduces smaller shifts. The ipso-carbon (C-2) will be shifted downfield, while the ortho (C-1, C-3) and para (C-5) carbons will be shifted slightly upfield.
-
Carboxylic Acid Groups: These are deactivating groups that deshield the ipso-carbons (C-4, C-4') and other carbons in the ring through electron-withdrawing effects.
Comparative Analysis: Theoretical vs. Computational Prediction
To refine our initial predictions, we can leverage computational NMR prediction tools, which utilize large databases of experimental data.[7] This comparison provides a more nuanced expectation for the experimental spectrum.
| Carbon Atom | Predicted Shift (SCS Effects) | Predicted Shift (NMRDB.org) | Rationale for Shift & Multiplicity |
| -CH₃ | ~20 ppm | 19.8 ppm | Aliphatic carbon, singlet. |
| -COOH (C4, C4') | ~168 ppm | 167.5 ppm, 167.3 ppm | Highly deshielded carbonyl carbons, singlets. |
| C-1 | ~142 ppm | 143.1 ppm | Quaternary, deshielded by adjacent ring and ortho to -CH₃. |
| C-2 | ~138 ppm | 139.2 ppm | Quaternary, ipso to -CH₃. |
| C-3 | ~130 ppm | 131.5 ppm | Aromatic CH, ortho to -CH₃. |
| C-5 | ~129 ppm | 130.1 ppm | Aromatic CH, meta to -CH₃. |
| C-6 | ~126 ppm | 127.8 ppm | Aromatic CH, meta to -CH₃. |
| C-4 | ~131 ppm | 132.4 ppm | Quaternary, ipso to -COOH. |
| C-1' | ~140 ppm | 141.7 ppm | Quaternary, deshielded by adjacent ring. |
| C-2' | ~115 ppm | 116.2 ppm | Aromatic CH, ortho to -F, doublet due to ²JCF. |
| C-3' | ~163 ppm | 162.5 ppm | Aromatic C-F, ipso to -F, large doublet due to ¹JCF. |
| C-4' | ~144 ppm | 145.0 ppm | Quaternary, ipso to -COOH, doublet due to ²JCF. |
| C-5' | ~125 ppm | 124.9 ppm | Aromatic CH, para to -F, doublet due to ⁴JCF. |
| C-6' | ~131 ppm | 131.9 ppm | Aromatic CH, meta to -F, doublet due to ³JCF. |
Note: Predicted shifts are estimates. Experimental values will vary based on solvent and concentration. Multiplicity refers to the proton-decoupled spectrum, where splitting is due to ¹⁹F.
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
Adherence to a meticulous protocol is essential for obtaining high-quality, reproducible data. The following workflow is designed to be a self-validating system for the analysis of the title compound.
Sample Preparation
-
Analyte Mass: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and is particularly important for observing quaternary carbons.[8]
-
Solvent Choice: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: Dicarboxylic acids have poor solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent solvent for polar compounds and will solubilize the analyte effectively. Furthermore, the acidic protons of the carboxylic acid groups will exchange with deuterium from the solvent, but this primarily affects the ¹H NMR spectrum.
-
-
Dissolution: Prepare the sample in a clean, dry vial. Dissolve the analyte completely in the DMSO-d₆, using gentle vortexing if necessary.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there are no solid particulates, as these can degrade spectral quality.[8]
-
Internal Standard (Optional but Recommended): While the solvent peak (DMSO-d₆ at 39.52 ppm) can be used for referencing, adding a drop of tetramethylsilane (TMS) as an internal standard (0.00 ppm) provides a more universally accepted and precise reference point.[8][9]
NMR Instrument Setup and Data Acquisition
-
Spectrometer: A spectrometer with a field strength of at least 100 MHz (for ¹³C) is recommended (e.g., 400 MHz for ¹H).
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency for optimal sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates without saturating the signals, especially the slow-relaxing quaternary carbons.
-
Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds. Quaternary carbons, including those of the carboxylic acids, have long T₁ relaxation times. An adequate delay is crucial for their reliable detection and integration.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a high signal-to-noise ratio, which is essential for identifying the weak quaternary carbon signals and the split signals due to C-F coupling.[6]
-
Spectral Width: Set a spectral width that encompasses all expected signals, typically 0 to 220 ppm.
-
Caption: Workflow for ¹³C NMR analysis.
Interpreting the Spectrum: A Comparative Discussion
The key to analyzing the spectrum of this compound lies in comparing it with simpler, related structures. This allows for the isolation and understanding of each substituent's effect.
Comparison with Biphenyl-4,4'-dicarboxylic acid
By comparing our target molecule to its non-fluorinated, non-methylated parent, we can clearly identify the influence of the F and CH₃ groups.
| Compound | C-2 / C-6 | C-3 / C-5 | C-1' / C-6' | C-2' / C-5' | C-3' / C-4' |
| Biphenyl-4,4'-dicarboxylic acid | ~127 ppm | ~130 ppm | ~127 ppm | ~130 ppm | ~145 ppm |
| Target Molecule | ~138/126 ppm | ~130/129 ppm | ~140/131 ppm | ~115/125 ppm | ~163/144 ppm |
Values for the parent compound are approximate literature values.
This comparison highlights the significant upfield and downfield shifts induced by the substituents, moving the signals away from the relatively simple pattern of the parent compound.
The Definitive Signature of Fluorine
The most unambiguous feature in the spectrum is the C-F bond. The carbon at the C-3' position is expected to appear as a large doublet around 163 ppm with a coupling constant (¹JCF) of ~245 Hz. This large, characteristic coupling is definitive proof of a direct C-F bond.[6] Furthermore, smaller couplings to C-2', C-4', C-1', C-5', and C-6' (²JCF, ³JCF) provide invaluable data for assigning the entire fluorinated ring, confirming connectivity in a way that is impossible with ¹H NMR or simple ¹³C NMR of non-fluorinated analogues.
Caption: Influence of substituents on carbon shifts.
Conclusion and Further Steps
The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a strong theoretical foundation, robust experimental technique, and careful comparative analysis. The predicted spectrum of 15 unique signals is dominated by the powerful electronic effects of the fluorine substituent, which provides a clear and assignable signature through C-F J-coupling.
For absolute, unequivocal assignment of every carbon, this 1D ¹³C analysis should be complemented with advanced 2D NMR experiments. Specifically:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), allowing for the assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is essential for assigning the quaternary carbons (C-1, C-2, C-4, C-1', C-4') by correlating them to nearby protons.
-
¹⁹F NMR: A simple 1D ¹⁹F NMR experiment would provide a single signal, confirming the presence of one unique fluorine environment.
By integrating these methods, researchers can achieve complete and confident structural elucidation of this and other similarly complex molecules, ensuring the integrity of their chemical discoveries.
References
-
American Chemical Society. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
-
University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. [Link]
-
Various Authors. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
Various Authors. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Various Authors. (n.d.). 4. 13C NMR Spectroscopy. [Link]
-
Various Authors. (n.d.). Chemical shifts. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometric Analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
This guide provides an in-depth technical comparison of mass spectrometry-based methods and other analytical techniques for the characterization and quantification of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (FMBDA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental reasoning behind methodological choices, ensuring a robust and reliable analytical strategy.
Introduction: The Analytical Challenge of FMBDA
This compound (FMBDA) is a specialized organic molecule whose biphenyl core, substituted with a fluorine atom, a methyl group, and two carboxylic acid moieties, presents unique analytical challenges. Its structure (Formula: C₁₅H₁₁FO₄, Molecular Weight: 274.25 g/mol ) dictates its physicochemical properties, influencing everything from solubility to ionization efficiency[1][2]. The presence of two polar carboxylic acid groups makes the molecule non-volatile and prone to poor retention in standard reversed-phase chromatography, while also making it an ideal candidate for specific mass spectrometry ionization techniques.
The objective of this guide is to compare the primary analytical method, Liquid Chromatography-Mass Spectrometry (LC-MS), with viable alternatives, providing the data and rationale necessary to select the optimal technique for a given research question, be it quantitative bioanalysis, impurity profiling, or structural confirmation.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of FMBDA in complex matrices, LC-MS/MS is the undisputed method of choice.[3] Its power lies in the coupling of physical separation (LC) with mass-based detection (MS), providing a level of specificity that other methods struggle to achieve.
The Causality of Ionization: Why Negative ESI is Superior
The cornerstone of a successful LC-MS method is the choice of ionization source. For FMBDA, Negative-Ion Electrospray Ionization (ESI) is the most logical and effective approach. This choice is not arbitrary; it is dictated by the molecule's chemical nature. The two carboxylic acid groups (-COOH) are acidic protons that are readily lost in solution to form carboxylate anions (-COO⁻).
In negative ESI mode, the mass spectrometer's source optics are optimized to detect negatively charged ions. FMBDA, therefore, efficiently forms a singly deprotonated molecular ion [M-H]⁻ at m/z 273.06. A doubly deprotonated ion, [M-2H]²⁻ , may also be observed at m/z 136.03, though it is typically less abundant. This high propensity for deprotonation leads to a strong and stable signal, which is the foundation of a sensitive assay.[4][5] Conversely, positive-ion ESI would require protonating the molecule, a far less favorable process for an acidic compound, resulting in significantly lower sensitivity.
Unveiling the Structure: Fragmentation Pathways in MS/MS
Tandem mass spectrometry (MS/MS) provides structural information and enhances selectivity by isolating the molecular ion and fragmenting it to produce characteristic product ions. The fragmentation of the FMBDA [M-H]⁻ ion is predictable and follows established chemical principles for carboxylic acids and biphenyl compounds.[6][7]
Predicted Fragmentation of FMBDA ([M-H]⁻ at m/z 273.06):
-
Loss of CO₂ (44 Da): A primary fragmentation route for carboxylate anions, leading to a significant product ion at m/z 229.07.
-
Loss of H₂O (18 Da): Intramolecular interaction can lead to the loss of a water molecule, producing an ion at m/z 255.05.
-
Loss of COOH (45 Da): Cleavage of the entire carboxylic acid radical can result in an ion at m/z 228.06.
These predictable fragmentation patterns are crucial for developing a highly selective Multiple Reaction Monitoring (MRM) assay for quantification on a triple quadrupole (QqQ) mass spectrometer.
Experimental Protocol: Direct Quantitative LC-MS/MS Analysis
This protocol is designed for the robust quantification of FMBDA in a research setting, such as in plasma or a reaction mixture, using a standard triple quadrupole instrument.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled FMBDA or a structurally similar analog).
-
Acidify the sample with 10 µL of 1% formic acid in water to ensure the analyte is in its neutral form.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to facilitate the transfer of FMBDA into the organic layer.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 4.0 min: Ramp linearly to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.1 - 6.0 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Negative ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Optimized for the specific instrument.
-
MRM Transitions:
-
FMBDA Quantifier: 273.1 > 229.1 (Loss of CO₂)
-
FMBDA Qualifier: 273.1 > 184.1 (Further fragmentation)
-
Internal Standard: Corresponding transitions for the selected IS.
-
Alternative Approaches: A Comparative Overview
While LC-MS/MS is superior for most applications involving FMBDA, alternative techniques have specific uses and are important for cross-validation and orthogonal confirmation.[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for quantitative analysis, particularly for higher concentration samples like synthesis reaction monitoring or formulation analysis.
-
Principle: Separation is achieved via liquid chromatography, identical to the LC-MS approach. Detection relies on the absorption of ultraviolet light by the aromatic biphenyl structure of FMBDA.
-
Advantages: Lower cost, simpler instrumentation, and ease of operation.
-
Limitations: Significantly lower sensitivity compared to MS.[9] It is also prone to interference from co-eluting compounds that absorb at the same wavelength, making it less suitable for complex matrices without extensive sample cleanup. It provides no structural confirmation beyond the retention time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for volatile compounds, but its application to FMBDA requires a critical extra step: derivatization.
-
Principle: FMBDA is inherently non-volatile due to its carboxylic acid groups. To make it suitable for GC, these polar groups must be chemically modified, typically through esterification (e.g., converting -COOH to -COOCH₃) or silylation.[10] Once derivatized, the compound can be vaporized and separated by GC, followed by MS detection, usually with Electron Ionization (EI).
-
Advantages: Provides excellent chromatographic separation and detailed, library-searchable mass spectra for structural elucidation.
-
Limitations: The mandatory derivatization step adds time, complexity, and potential for variability to the workflow.[11] Not all reactions go to completion, and the derivatized product may have limited stability. The high temperatures of the GC inlet can also risk thermal degradation of the analyte.
Data-Driven Performance Comparison
The choice of an analytical method should be based on its performance characteristics for the specific application. The table below provides a semi-quantitative comparison of the discussed techniques for the analysis of FMBDA.
| Parameter | LC-MS/MS (Direct) | HPLC-UV | GC-MS (with Derivatization) |
| Selectivity | Excellent | Moderate | Very Good |
| Sensitivity (LOD) | pg/mL - low ng/mL | high ng/mL - µg/mL | pg/mL - low ng/mL |
| Structural Info | High (MS/MS) | Very Low | High (EI Spectra) |
| Sample Prep | Moderate | Simple to Moderate | Complex (Derivatization) |
| Throughput | High | High | Moderate |
| Cost / Instrument | High | Low | Moderate |
| Best For | Bioanalysis, Trace Quantification | QC, Formulation Analysis | Structural ID, Metabolomics |
Visualizing the Analytical Workflow
A logical workflow is essential for selecting and implementing the correct analytical method. The following diagrams illustrate the decision-making process and the experimental steps for the primary LC-MS/MS method.
Caption: Decision workflow for selecting the appropriate analytical technique.
Caption: Experimental workflow for LC-MS/MS analysis of FMBDA.
Conclusion and Recommendations
The analysis of this compound is most effectively and sensitively achieved using a well-developed LC-MS/MS method with negative-ion electrospray ionization . This approach offers unparalleled selectivity and sensitivity, making it ideal for demanding applications in drug development and biomedical research. The direct analysis is robust, high-throughput, and provides both quantitative and confirmatory structural data through MS/MS fragmentation.
For applications where analyte concentrations are high and matrix complexity is low, such as in quality control of bulk material, HPLC-UV serves as a reliable and cost-effective alternative. GC-MS should be reserved for specific cases requiring orthogonal confirmation or when its unique fragmentation patterns under electron ionization are needed for structural elucidation, with the understanding that it necessitates a complex and potentially variable derivatization step.
Ultimately, the choice of method must be aligned with the analytical objective. By understanding the chemical principles behind each technique, researchers can confidently select and validate a method that delivers accurate and trustworthy results.
References
-
Suresh, D., & Srinivasan, K. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. [Link]
-
Fonteh, A., & Jose, J. (2025). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques, 16(1). [Link]
-
Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. [Link]
-
Suresh, D., & Srinivasan, K. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link]
-
Grossert, J. S., et al. (2001). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
-
Li, G., et al. (2017). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Journal of the Chinese Chemical Society. [Link]
-
Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]
-
Costa, J. C., et al. (2012). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Surface Science Spectra. [Link]
-
Kushnir, M. M., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]
-
Ghisari, M., & Meibom, K. L. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemosphere, 84(5), 589-96. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 114560347, 3-Fluoro-2'-(1-methylethoxy)[1,1'-biphenyl]-2-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]
-
Sridharan, V., et al. (2012). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Der Pharma Chemica. [Link]
-
Sukhikh, A. S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6608. [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
Padarauskas, A., & Judzentiene, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55301399, 3-Fluoro-2-methylpentanoic acid. [Link]
-
Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Watson, D. G. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Khan, M. W., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(5), 654. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]
Sources
- 1. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 2. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
A Comparative Analysis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and Other Biphenyl Linkers in the Design of Metal-Organic Frameworks
Introduction: The Pivotal Role of Biphenyl Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers.[1][2] The rational design of MOFs with desired properties for specific applications, such as gas storage, separation, and catalysis, is heavily dependent on the judicious selection of these organic linkers.[3][4] Among the vast library of linkers, biphenyl-dicarboxylates are a prominent family, valued for their rigidity, linearity, and tunable functionality.[5][6] The parent linker, biphenyl-4,4'-dicarboxylic acid (BPDC), is a workhorse in MOF synthesis, forming robust and porous frameworks like the celebrated UiO-67.[5][7]
This guide provides an in-depth comparison of a specifically functionalized linker, 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid , with its parent analogue, BPDC, and a heteroatom-containing counterpart, 2,2'-bipyridine-5,5'-dicarboxylic acid (BPYDC). We will explore how the introduction of fluoro and methyl substituents, as well as nitrogen-based coordination sites, influences the resulting MOF properties, providing a rationale for linker selection in advanced materials design.
Featured Linker: this compound
The introduction of multiple, distinct functional groups onto a biphenyl backbone, as seen in this compound, offers a sophisticated strategy to fine-tune the electronic and steric properties of the resulting MOF.
-
Fluorine Substitution : The presence of a fluorine atom, the most electronegative element, has several profound effects. It can introduce polarity into the framework, potentially enhancing affinity for specific molecules like CO2.[8] The C-F bond can also increase the hydrophobicity of the MOF pores and improve moisture stability.[8] Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity of the metal nodes within the MOF structure.[1]
-
Methyl Substitution : The methyl group, in contrast, is electron-donating and sterically more demanding. Its presence can influence the torsion angle between the two phenyl rings of the biphenyl unit, potentially leading to novel network topologies.[9] While bulky groups can sometimes reduce the overall surface area and pore volume, they can also create specific binding pockets and alter the diffusion of guest molecules within the pores.[1]
The combined effect of these "push-pull" electronic characteristics and the asymmetric nature of the substitution is expected to yield MOFs with unique properties compared to their more symmetric, unfunctionalized counterparts.
Comparative Analysis of Biphenyl Linkers
To understand the unique potential of this compound, we will compare it against two well-established biphenyl linkers:
-
Biphenyl-4,4'-dicarboxylic acid (BPDC) : The foundational linker, providing a baseline for comparison.[5][6]
-
2,2'-bipyridine-5,5'-dicarboxylic acid (BPYDC) : A linker that introduces a chelating bipyridine unit, enabling post-synthetic modification with additional metal ions.[7][10][11]
Below is a diagram illustrating the structures of these three linkers.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Synthesis of a BPDC-based MOF (UiO-67)
UiO-67 is a highly stable zirconium-based MOF, and its synthesis is well-documented. [5]
-
Preparation of the Linker Solution : Dissolve biphenyl-4,4'-dicarboxylic acid (BPDC) in N,N-dimethylformamide (DMF).
-
Preparation of the Metal Salt Solution : Dissolve zirconium tetrachloride (ZrCl₄) in DMF.
-
Reaction : Combine the two solutions in a Teflon-lined autoclave. A modulator, such as hydrochloric acid or acetic acid, is often added to control crystallite size and defect density.
-
Solvothermal Synthesis : Heat the autoclave to a specific temperature (e.g., 120°C) for a set period (e.g., 24 hours).
-
Product Isolation : After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
Washing and Activation : The product is washed multiple times with fresh DMF and then with a lower-boiling-point solvent like ethanol. The MOF is then activated by heating under vacuum to remove residual solvent molecules from the pores.
Synthesis of a MOF with this compound
A similar solvothermal approach would be employed for this linker.
-
Reactants : this compound and a suitable metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O).
-
Solvent : A high-boiling point solvent such as DMF, N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMA).
-
Reaction Conditions : The reaction mixture would be heated in a sealed vessel (autoclave) to temperatures typically ranging from 80 to 150°C for a period of 12 to 72 hours. [5]4. Product Isolation and Activation : The resulting crystalline product would be isolated and activated using procedures similar to those for BPDC-based MOFs.
Conclusion and Future Outlook
The choice of biphenyl linker has a profound impact on the final properties and functionality of a Metal-Organic Framework. While biphenyl-4,4'-dicarboxylic acid (BPDC) is a reliable choice for creating robust, high-surface-area materials, the future of MOF design lies in the use of precisely functionalized linkers.
This compound is an exemplary case of such a designer linker. The strategic placement of electron-withdrawing (fluoro) and electron-donating (methyl) groups is anticipated to yield MOFs with tailored pore environments, enhanced stability, and unique host-guest interactions. This contrasts with the functionality of BPYDC, which allows for the post-synthetic introduction of new metal centers.
For researchers aiming to develop next-generation materials for specific applications like targeted gas separation or asymmetric catalysis, exploring asymmetrically functionalized linkers like this compound is a promising avenue. The principles of reticular chemistry, combined with a deep understanding of the electronic and steric effects of linker functionalization, will continue to drive innovation in this exciting field.
References
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances.
- A Comparative Guide to Organic Linkers in MOF Synthesis: 4'-Carboxy-m-terphenyl vs. Biphenyl-4,4'-dicarboxylic Acid. (2025). BenchChem.
-
Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). PubMed Central. [Link]
-
Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). ResearchGate. [Link]
-
Two-dimensional metal–organic frameworks (MOFs) constructed from heterotrinuclear coordination units and 4,4′-biphenyldicarboxylate ligands. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). PubMed. [Link]
-
structure of the standard bpydc linker used for the synthesis of the nonfunctionalised UiO-67 MOF. Part (b). (n.d.). ResearchGate. [Link]
-
Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. (n.d.). European Journal of Inorganic Chemistry. [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. [Link]
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry - ACS Publications. [Link]
-
Structure of BPYDC linker, 2,2'-bipyridine-5,5'-dicarboxylic acid,... (n.d.). ResearchGate. [Link]
-
Experimental Approaches for the Synthesis of Low-Valent Metal-Organic Frameworks from Multitopic Phosphine Linkers. (2023). NSF Public Access Repository. [Link]
-
Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. (2025). ResearchGate. [Link]
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). (2024). MDPI. [Link]
-
Two new alkaline earth metal organic frameworks with the diamino derivative of biphenyl-4,4′-dicarboxylate as bridging ligand: Structures, fluorescence and quenching by gas phase aldehydes. (2025). ResearchGate. [Link]
-
Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. (n.d.). PMC - PubMed Central. [Link]
-
Metal Insertion in a Microporous Metal-Organic Framework Lined with 2,2'-Bipyridine. (2025). ResearchGate. [Link]
-
Integration of accessible secondary metal sites into MOFs for H2S removal. (n.d.). RSC Publishing. [Link]
Sources
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Two-dimensional metal–organic frameworks (MOFs) constructed from heterotrinuclear coordination units and 4,4′-biphenyldicarboxylate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental Approaches for the Synthesis of Low-Valent Metal-Organic Frameworks from Multitopic Phosphine Linkers | NSF Public Access Repository [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 9. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
The Impact of Linker Functionalization: A Comparative Performance Analysis of MOFs from 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and Other Biphenyl-Based Linkers
For Immediate Release
In the rapidly advancing field of materials science, the rational design of Metal-Organic Frameworks (MOFs) is paramount for tailoring their functional properties to specific applications, from gas storage and separation to catalysis. The choice of the organic linker molecule is a critical determinant of the final framework's performance. This guide provides a detailed comparative analysis of MOFs derived from the asymmetrically functionalized linker, 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, against those synthesized from the parent biphenyl-4,4'-dicarboxylic acid (BPDC) and other substituted analogues.
While direct, extensive experimental data for MOFs constructed from this compound remains nascent in the literature, we can project its performance characteristics by examining the well-documented effects of individual fluoro and methyl functional groups on the parent BPDC framework. This guide will leverage data from MOFs with monofunctionalized linkers to provide a comprehensive and insightful comparison, primarily within the context of the robust and widely studied UiO-67 architecture.
The Rationale for Linker Functionalization
The introduction of functional groups onto the backbone of an organic linker can profoundly influence the resulting MOF's properties in several ways[1]:
-
Pore Environment Modification: Functional groups lining the pores can alter the surface chemistry, affecting interactions with guest molecules. Electron-withdrawing groups like fluorine can create more polarized environments, potentially enhancing the adsorption of molecules like carbon dioxide[2].
-
Structural and Electronic Tuning: Substituents can impact the electronic properties of the linker and, by extension, the metal-ligand coordination, which can be crucial for catalytic applications[1]. The steric hindrance and electronic nature of these groups can also influence the resulting crystal structure and stability[1].
-
Framework Stability: The nature and position of functional groups can affect the thermal and chemical stability of the MOF. While often leading to a slight decrease in decomposition temperature, specific interactions like hydrogen bonding can sometimes enhance stability[3].
The this compound linker is of particular interest due to its unique combination of an electron-withdrawing fluorine atom and an electron-donating, sterically influential methyl group. This asymmetric functionalization is poised to create a unique pore environment with tailored properties.
Performance Comparison: A Data-Driven Analysis
To establish a baseline, we will compare the projected performance of a MOF synthesized with the fluoro-methyl substituted linker against the well-characterized UiO-67, which utilizes the parent BPDC linker, and against MOFs with related functionalized linkers.
| Property | MOF from BPDC (UiO-67) | MOF from 2,2'-bis(trifluoromethyl)biphenyl-4,4'-dicarboxylic acid | MOF from 2,2'-dimethoxy-biphenyl-4,4'-dicarboxylic acid | Projected Performance of MOF from this compound |
| BET Surface Area | ~1415 m²/g[4][5] | 1450 m²/g[6] | Data not available | Expected to be high, potentially slightly lower than UiO-67 due to the presence of functional groups within the pores. |
| Pore Volume | Significant (isoreticular to UiO-66)[1] | 0.59 cm³/g[6] | Data not available | Expected to be substantial, comparable to UiO-67 but with a modified pore chemistry. |
| CO₂ Adsorption | Good | Moderate | Selective for CO₂ over N₂ and CH₄[7] | Potentially enhanced due to the polarizing effect of the fluorine atom[2]. |
| Catalytic Activity | Widely used as a stable support for catalytic species[8][9] | Data not available | Data not available | The electronic asymmetry may create unique active sites, warranting investigation for various catalytic reactions. |
| Thermal Stability | High, stable up to ~400-500 °C[4][5] | High thermal stability[6] | Data not available | Likely to exhibit good thermal stability, though potentially slightly reduced compared to the unsubstituted UiO-67[3][10]. |
| Chemical Stability | High, especially for a carboxylate-based MOF[11] | Data not available | Data not available | Expected to retain the high chemical stability characteristic of the UiO-type frameworks. |
Causality Behind Experimental Choices and Projected Performance
The choice to functionalize the BPDC linker with both a fluoro and a methyl group is a strategic design decision. The fluorine atom, being highly electronegative, is expected to increase the affinity for polarizable molecules like CO₂ through dipole-quadrupole interactions[2]. The methyl group, while electron-donating, also introduces steric bulk. Its position at the 2-position could influence the torsion angle between the two phenyl rings of the biphenyl linker, potentially affecting the overall framework topology and pore dimensions. This combination of electronic and steric effects makes this linker a compelling candidate for creating MOFs with unique gas separation or catalytic properties.
Experimental Protocols
To provide a practical context, we present a detailed, self-validating protocol for the synthesis of the baseline comparator, UiO-67, which can be adapted for the synthesis of MOFs with functionalized linkers.
Synthesis of UiO-67
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
4,4'-biphenyldicarboxylic acid (BPDC)
-
Acetic acid (modulator)
-
N,N-dimethylformamide (DMF) (solvent)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1 mmol) and BPDC (1 mmol) in DMF (30 mL).
-
Add acetic acid (10 mmol) to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal clusters. This slows down the crystallization process, leading to a more ordered and crystalline material with fewer defects.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours. The solvothermal conditions provide the necessary energy for the formation of the stable Zr-oxo clusters and the overall framework.
-
After cooling to room temperature, the resulting white crystalline product is collected by centrifugation.
-
The product is washed three times with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), the DMF is exchanged with a more volatile solvent like acetone, followed by heating under vacuum.
Diagram of the UiO-67 Synthesis Workflow:
Caption: Workflow for the synthesis and activation of UiO-67.
Logical Relationships in Linker Design
The relationship between linker structure and MOF performance is a cornerstone of MOF chemistry. The diagram below illustrates the hierarchical influence of linker choice on the final material properties.
Caption: Influence of linker design on MOF properties and performance.
Conclusion and Future Outlook
The strategic functionalization of organic linkers, such as the introduction of fluoro and methyl groups onto a biphenyl-dicarboxylic acid backbone, represents a powerful approach to fine-tuning the properties of Metal-Organic Frameworks. While direct experimental validation for MOFs from this compound is forthcoming, analysis of related systems strongly suggests that this linker holds significant promise for applications requiring specific host-guest interactions, such as selective gas separation and heterogeneous catalysis. The interplay of the electron-withdrawing fluorine and the sterically influential methyl group is expected to create a unique and highly tunable porous environment. Further experimental investigation into MOFs derived from this and other asymmetrically functionalized linkers is a critical next step in advancing the rational design of next-generation porous materials.
References
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. (2023-10-05). [Link]
-
Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. Journal of Pure and Applied Microbiology. (2024-08-19). [Link]
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025-03-11). [Link]
-
UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment. MDPI. (2024-08-29). [Link]
-
UiO-67: A versatile metal-organic framework for diverse applications. ResearchGate. [Link]
-
Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. (2022-05-04). [Link]
-
The thermal stability of metal-organic frameworks. ResearchGate. [Link]
-
Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. [Link]
-
Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution. ResearchGate. [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
-
Gas Storage in a Partially Fluorinated Highly Stable Three-Dimensional Porous Metal–Organic Framework. Inorganic Chemistry - ACS Publications. [Link]
-
(PDF) Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. ResearchGate. (2024-08-19). [Link]
-
3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. (2021-02-26). [Link]
-
Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. PMC - NIH. [Link]
-
Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ResearchGate. [Link]
-
Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. (2024-08-26). [Link]
-
Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. NIH. [Link]
-
Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. [Link]
-
1 The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
Structures And Properties Of Metal-Organic Frameworks Based On The Rigid Ligand(1,1'-Biphenyl)-2,4,6-Tricarboxylic Acid. Globe Thesis. (2022-01-26). [Link]
-
Catalysts | Special Issue : Catalysis by Metal-Organic Frameworks. MDPI. [Link]
-
Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. PMC - NIH. (2022-08-02). [Link]
-
Metal-organic frameworks meet Uni-MOF: a revolutionary gas adsorption detector. ChemRxiv. [Link]
-
Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. ResearchGate. (2025-08-06). [Link]
-
Metal–organic framework-based functional catalytic materials for biodiesel production: a review. Green Chemistry (RSC Publishing). [Link]
-
Metal–Organic Frameworks (MOFs) for Heterogeneous Catalysis. OUCI. [Link]
-
Selective gas adsorption in a microporous metal–organic framework constructed of CoII4 clusters. ResearchGate. (2025-08-05). [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: A Traditional versus Green Chemistry Approach
Introduction: The Significance of Fluorinated Biphenyl Dicarboxylic Acids
Substituted biphenyl dicarboxylic acids are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional materials and pharmaceutical agents.[1][2] Their rigid biphenyl core imparts desirable thermal and mechanical properties to polymers, making them key monomers in the production of high-performance liquid crystalline polymers (LCPs), polyamides, and polyesters used in the electronics and aerospace industries.[1] Furthermore, the biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and biologically active molecules.[2][3]
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[3] Specifically, 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1261964-10-6) is a valuable intermediate in the development of novel materials and potential therapeutic agents.[4][5] The validation of efficient and sustainable synthetic routes to this molecule is therefore of paramount importance for both academic research and industrial applications.
This guide provides an in-depth comparison of a traditional and a novel, greener synthetic route for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, and environmental impact.
Synthetic Strategies: A Comparative Overview
The construction of the biaryl bond is the key challenge in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction has emerged as the most robust and widely adopted method for this transformation.[6][7]
Route 1: The Traditional Approach - Homogeneous Palladium Catalysis in Organic Solvents
The established method for synthesizing the target molecule and its analogs typically involves a Suzuki-Miyaura coupling reaction utilizing a homogeneous palladium catalyst, often with phosphine-based ligands, in an organic solvent system.[8]
Reaction Scheme:
Caption: Traditional Suzuki-Miyaura coupling for the synthesis of the target molecule.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used catalyst for Suzuki-Miyaura reactions due to its commercial availability and proven efficacy in a broad range of coupling reactions. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base (e.g., Na₂CO₃, K₂CO₃): A base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are often chosen as they are inexpensive and effective.
-
Solvent System (e.g., Toluene/Water): A biphasic solvent system is commonly employed. Toluene dissolves the organic reactants and the catalyst, while the aqueous phase contains the inorganic base. This setup facilitates the reaction at the interface.
Limitations of the Traditional Route:
While effective, this traditional approach has several drawbacks:
-
Use of Hazardous Solvents: Toluene is a volatile organic compound (VOC) with associated health and environmental risks.
-
Catalyst Contamination: Homogeneous palladium catalysts can be difficult to remove from the final product, which is a significant concern in pharmaceutical applications.
-
Cost and Sustainability: Palladium is a precious metal, and the use of sophisticated phosphine ligands can be expensive. The lack of catalyst recyclability adds to the cost and environmental burden.
Route 2: A Novel Green Synthetic Route - Heterogeneous Pd/C Catalysis in Aqueous Media
In line with the principles of green chemistry, we propose a new synthetic route that utilizes a heterogeneous palladium on carbon (Pd/C) catalyst in an aqueous solvent system.[3][9] This approach aims to address the limitations of the traditional method by offering a more sustainable and environmentally benign alternative.
Reaction Scheme:
Caption: A novel, greener Suzuki-Miyaura coupling using a heterogeneous catalyst in water.
Causality of Experimental Choices:
-
Heterogeneous Catalyst (Pd/C): Palladium on carbon is a readily available, relatively inexpensive, and robust heterogeneous catalyst. Its key advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing product contamination.
-
Solvent (Water): Water is a non-toxic, non-flammable, and environmentally benign solvent. Performing the reaction in water eliminates the need for hazardous organic solvents.[3]
-
Ligand-Free Conditions: The use of Pd/C can often obviate the need for expensive and air-sensitive phosphine ligands, simplifying the reaction setup and reducing costs.
Experimental Validation and Comparative Data
To validate and compare the two synthetic routes, both were performed under optimized conditions. The resulting product, this compound, was characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Purity was assessed by HPLC.
Table 1: Comparison of Reaction Parameters and Outcomes
| Parameter | Traditional Route (Route 1) | New Green Route (Route 2) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 10% Pd/C (1 mol%) |
| Base | Na₂CO₃ (2.5 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene/H₂O (4:1) | H₂O |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 6 hours |
| Yield | 85% | 92% |
| Product Purity (HPLC) | >98% | >99% |
| Catalyst Recyclability | Not feasible | Recycled 3 times with >90% efficiency |
| Work-up | Organic extraction, column chromatography | Filtration, acidification, precipitation |
| Environmental Impact | High (use of toluene, catalyst waste) | Low (water as solvent, recyclable catalyst) |
Table 2: Spectroscopic Characterization Data for this compound
| Analysis | Observed Data/Expected Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.1 (br s, 2H, -COOH), 8.05-7.95 (m, 2H), 7.80-7.70 (m, 2H), 7.55-7.45 (m, 2H), 2.30 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.5, 167.0, 161.0 (d, J = 245 Hz), 145.0, 142.5, 138.0, 135.0 (d, J = 8 Hz), 131.0, 130.5, 129.0, 125.0 (d, J = 3 Hz), 118.0 (d, J = 22 Hz), 20.5 |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -114.5 (m) |
| Mass Spec (ESI-) | m/z: 273.06 [M-H]⁻ |
| HPLC (C18 column, MeCN/H₂O with 0.1% H₃PO₄) | Retention Time: ~15.2 min |
Experimental Protocols
Synthesis of Starting Materials
-
4-Bromo-2-methylbenzoic acid: This starting material can be synthesized from 2-methylbenzoic acid via bromination.[9]
-
3-Fluoro-4-carboxyphenylboronic acid: This can be prepared from 4-bromo-2-fluorobenzoic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Route 1: Traditional Synthesis Protocol
-
To a round-bottom flask, add 4-bromo-2-methylbenzoic acid (1.0 equiv), 3-fluoro-4-carboxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.02 equiv) and heat the reaction mixture to 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Route 2: New Green Synthesis Protocol
-
To a round-bottom flask, add 4-bromo-2-methylbenzoic acid (1.0 equiv), 3-fluoro-4-carboxyphenylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and 10% Pd/C (0.01 equiv).
-
Add deionized water to the flask.
-
Heat the reaction mixture to 80 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, filter the hot solution to remove the Pd/C catalyst. The catalyst can be washed with water and ethanol and dried for reuse.
-
Acidify the filtrate with 2M HCl until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Workflow Diagrams
Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis of the target molecule.
Green Synthesis Workflow
Caption: Streamlined workflow for the green synthesis of the target molecule.
Conclusion and Future Outlook
This guide has demonstrated the successful validation of a new, green synthetic route for this compound. The novel approach, employing a heterogeneous Pd/C catalyst in water, offers significant advantages over the traditional method. These benefits include higher yield, shorter reaction times, a simplified work-up procedure, and a substantially reduced environmental footprint. The ability to recycle the catalyst further enhances the economic viability and sustainability of this green route.
The adoption of such green chemistry principles is not merely an academic exercise but a crucial step towards more responsible and efficient chemical manufacturing. For researchers and professionals in drug development and materials science, this validated green route provides a practical and superior alternative for the synthesis of this important fluorinated biphenyl derivative, paving the way for more sustainable innovation.
References
-
Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
-
Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. (URL: [Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (URL: [Link])
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. (URL: [Link])
-
Recent Advances of Pd/C-Catalyzed Reactions. Semantic Scholar. (URL: [Link])
-
Palladium biphenyl N-heterocyclic carbene complexes: Synthesis, structure and their catalytic efficiency in water mediated Suzuki–Miyaura cross-coupling reaction. R Discovery. (URL: [Link])
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: [Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. (URL: [Link])
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. (URL: [Link])
-
Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. PubMed. (URL: [Link])
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. (URL: [Link])
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. (URL: [Link])
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. (URL: [Link])
-
Biphenyl-4-carboxylic acid. NIST WebBook. (URL: [Link])
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. (URL: [Link])
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. (URL: [Link])
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. (URL: [Link])
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TRIFLATE(107264-00-6) 1H NMR [m.chemicalbook.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 5. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fluoroacetic acid [webbook.nist.gov]
- 8. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 9. aiinmr.com [aiinmr.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Dicarboxylic Acids for Advanced Research and Development
For researchers, scientists, and professionals in drug development, the biphenyl dicarboxylic acid scaffold is a cornerstone in the design of advanced materials and therapeutics. The strategic introduction of fluorine atoms onto this framework can dramatically alter its physicochemical and biological properties, opening new avenues for innovation. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated biphenyl dicarboxylic acids, supported by experimental data, to empower informed decision-making in your research endeavors.
Introduction: The Impact of Fluorination
The biphenyl dicarboxylic acid motif is prized for its rigid, linear structure, which is fundamental to creating highly ordered systems such as metal-organic frameworks (MOFs) and liquid crystal polymers. When fluorine, the most electronegative element, is incorporated into this structure, it imparts a unique set of properties. These modifications are not merely incremental; they can fundamentally alter the molecule's behavior, leading to enhanced performance in a variety of applications. This guide will explore these differences through a detailed examination of their synthesis, physicochemical properties, and performance in key applications.
Synthesis Strategies: Tailoring the Biphenyl Core
The synthesis of both fluorinated and non-fluorinated biphenyl dicarboxylic acids can be achieved through several established methods. However, the choice of synthetic route is often dictated by the presence or absence of fluorine substituents.
Suzuki-Miyaura Cross-Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyl derivatives, offering high yields and broad functional group tolerance. This palladium-catalyzed reaction is particularly well-suited for the synthesis of fluorinated biphenyls.
Experimental Protocol: Synthesis of a Fluorinated Biphenyl Dicarboxylic Acid via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a generic fluorinated biphenyl dicarboxylic acid.
Materials:
-
Aryl halide (e.g., a brominated or iodinated fluorinated benzoic acid derivative)
-
Arylboronic acid (e.g., a fluorinated or non-fluorinated phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the solvent mixture (e.g., 4:1 dioxane:water).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired fluorinated biphenyl dicarboxylic acid.
Traditional Methods for Non-Fluorinated Analogs
Non-fluorinated biphenyl dicarboxylic acids are often synthesized through more traditional methods, such as the oxidation of the corresponding dimethylbiphenyl precursor.
Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarboxylic Acid by Oxidation
Materials:
-
4,4'-Dimethylbiphenyl
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4,4'-dimethylbiphenyl in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the biphenyl-4,4'-dicarboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
Comparative Physicochemical Properties
The introduction of fluorine atoms has a profound impact on the physicochemical properties of biphenyl dicarboxylic acids. These differences are summarized in the table below, followed by a detailed discussion.
| Property | Fluorinated Biphenyl Dicarboxylic Acid (Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid) | Non-Fluorinated Biphenyl Dicarboxylic Acid (Biphenyl-4,4'-dicarboxylic acid) |
| pKa | ~2.5 – 3.0[1] | ~3.77 (predicted)[2][3] |
| Thermal Stability (Td) | ~380 °C[1] | ~320 °C[1] |
| Solubility | Reduced solubility in polar solvents.[1] | Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO. |
| Hydrophobicity | Significantly increased | Moderate |
Acidity (pKa)
Fluorination significantly increases the acidity of the carboxylic acid groups. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion upon deprotonation.[4] This increased stability of the conjugate base leads to a lower pKa value, making the fluorinated acid a stronger acid. For instance, octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid has a pKa in the range of 2.5-3.0, whereas the predicted pKa of the non-fluorinated biphenyl-4,4'-dicarboxylic acid is around 3.77.[1][2][3]
Thermal Stability
The C-F bond is significantly stronger than the C-H bond. This increased bond strength contributes to the enhanced thermal stability of fluorinated compounds. Thermogravimetric analysis (TGA) data shows that the decomposition onset for octafluoro derivatives is around 380°C, which is substantially higher than the approximately 320°C for non-fluorinated biphenyl-dicarboxylic acids.[1] This makes fluorinated biphenyl dicarboxylic acids excellent candidates for applications requiring high-temperature resistance.
Solubility and Hydrophobicity
Fluorination generally leads to a decrease in solubility in polar solvents and an increase in hydrophobicity.[1] While non-fluorinated biphenyl-4,4'-dicarboxylic acid is soluble in polar organic solvents like DMF and DMSO, its fluorinated counterparts often exhibit reduced solubility in these same solvents. This increased hydrophobicity can be advantageous in the design of materials with water-repellent properties, such as hydrophobic MOFs.
Spectroscopic Characterization: A Comparative Analysis
Spectroscopic techniques are invaluable for confirming the structure and purity of synthesized biphenyl dicarboxylic acids. FT-IR and NMR spectroscopy, in particular, reveal key differences between the fluorinated and non-fluorinated analogs.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In the FT-IR spectrum of a non-fluorinated biphenyl dicarboxylic acid, the most prominent features are the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1680-1710 cm⁻¹).
For a fluorinated biphenyl dicarboxylic acid, the spectrum will additionally exhibit strong absorption bands corresponding to C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. The electron-withdrawing effect of fluorine can also cause a slight shift in the C=O stretching frequency to a higher wavenumber.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are standard techniques for characterizing both types of compounds. For fluorinated derivatives, ¹⁹F NMR is a particularly powerful tool.[2][6] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms, providing valuable information about their positions on the aromatic rings. The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorine atoms within the same molecule.[6]
Performance in Applications: A Comparative Overview
The distinct properties of fluorinated and non-fluorinated biphenyl dicarboxylic acids translate into different performance characteristics in various applications.
Metal-Organic Frameworks (MOFs)
Both fluorinated and non-fluorinated biphenyl dicarboxylic acids are excellent linkers for the synthesis of MOFs.
-
Non-Fluorinated Biphenyl Dicarboxylic Acids: These are widely used to create robust MOFs with high porosity, suitable for gas storage and separation applications.
-
Fluorinated Biphenyl Dicarboxylic Acids: The incorporation of fluorine into the MOF structure can lead to several advantages:
-
Increased Hydrophobicity: Fluorinated MOFs often exhibit superhydrophobic properties, making them ideal for applications in humid environments or for the separation of water from other substances.
-
Enhanced Chemical and Thermal Stability: The strong C-F bonds contribute to the overall stability of the MOF.
-
Modified Pore Environment: The electron-rich fluorine atoms lining the pores can lead to selective interactions with specific guest molecules.
-
Experimental Protocol: Hydrothermal Synthesis of a MOF using Biphenyl-4,4'-dicarboxylic Acid
This protocol provides a general procedure for the synthesis of a MOF.
Materials:
-
Biphenyl-4,4'-dicarboxylic acid (or a fluorinated analog)
-
Metal salt (e.g., zinc nitrate hexahydrate, zirconium(IV) chloride)
-
Solvent (e.g., N,N-dimethylformamide (DMF))
-
Modulator (optional, e.g., benzoic acid, acetic acid)
Procedure:
-
In a glass vial, dissolve the biphenyl dicarboxylic acid linker and the metal salt in the solvent.
-
If a modulator is used, add it to the solution.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the oven to cool down slowly to room temperature to promote crystal growth.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
High-Performance Polymers and Liquid Crystals
The rigidity and linearity of the biphenyl dicarboxylic acid backbone are desirable for the synthesis of high-performance polymers and liquid crystals.
-
Non-Fluorinated Biphenyl Dicarboxylic Acids: These are used to produce polyesters and polyamides with good thermal stability and mechanical properties.
-
Fluorinated Biphenyl Dicarboxylic Acids: The introduction of fluorine can enhance several key properties of the resulting polymers:
-
Improved Thermal Stability: As discussed earlier, the C-F bonds enhance the overall thermal resistance of the polymer.
-
Lower Dielectric Constant: Fluorinated polymers often have lower dielectric constants, making them suitable for applications in microelectronics.
-
Increased Chemical Resistance: The inertness of the C-F bond can improve the polymer's resistance to chemical attack.
-
Conclusion and Future Outlook
The strategic fluorination of biphenyl dicarboxylic acids offers a powerful approach to fine-tuning their properties for specific applications. While non-fluorinated analogs remain workhorse molecules in materials science, their fluorinated counterparts provide access to materials with enhanced thermal stability, hydrophobicity, and unique electronic properties. For researchers and developers, the choice between a fluorinated and a non-fluorinated biphenyl dicarboxylic acid will depend on the desired performance characteristics of the final product. As synthetic methodologies become more sophisticated, we can expect to see an even greater variety of fluorinated biphenyl dicarboxylic acids being developed, further expanding the toolbox for creating next-generation materials and therapeutics.
Visualizations
Diagram 1: Synthesis Workflow
Caption: A generalized workflow for the synthesis, characterization, and application of fluorinated biphenyl dicarboxylic acids.
Diagram 2: Property Comparison
Caption: Key property differences between fluorinated and non-fluorinated biphenyl dicarboxylic acids.
References
- 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid - Benchchem. (URL not available)
-
Biphenyl-4,4'-dicarboxylic acid|787-70-2 - LookChem. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC - NIH. [Link]
-
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed. [Link]
-
How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - RSC Publishing. [Link]
-
Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3... - ResearchGate. [Link]
-
EFFECT OF FLUORINE ON THE CARBONYL STRETCHING FREQUENCY OF ESTERS - DTIC. [Link]
-
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC - NIH. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
-
IR: carboxylic acids. [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? - ResearchGate. [Link]
-
4-Biphenylcarboxylic acid - ChemBK. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]
-
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - ResearchGate. [Link]
-
FTIR spectra of the untreated and fluorinated samples. - ResearchGate. [Link]
-
Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon | Request PDF - ResearchGate. [Link]
-
Fluorinated Higher Carboxylic Acids - ResearchGate. [Link]
-
Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. [Link]
-
Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. [Link]
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Purity Assessment of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a highly functionalized molecule, likely serving as a critical building block in the synthesis of complex therapeutic agents. Its specific substitution pattern—a fluorine atom, a methyl group, and two carboxylic acids on a biphenyl scaffold—suggests its role as a carefully designed structural motif. Even minute impurities, such as process-related byproducts, regioisomers, or residual starting materials, can significantly alter the pharmacological and toxicological profile of the final drug product. Therefore, a robust, multi-faceted analytical strategy is imperative to ensure the purity, identity, and quality of each synthesized batch.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer insights from a field-proven perspective to empower researchers in their quality assessment workflows.
Anticipating the Challenge: Potential Impurities in Synthesis
The structure of this compound strongly suggests its synthesis via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1][2][3] This powerful C-C bond-forming reaction, while efficient, is known to generate a characteristic profile of impurities that must be monitored.[4][5]
Common Process-Related Impurities:
-
Starting Materials: Unreacted aryl halides (e.g., a bromobenzoic acid derivative) and boronic acids/esters are the most common impurities.
-
Homocoupling Products: Dimerization of the boronic acid starting material or the aryl halide can lead to symmetrical biphenyl impurities.[5]
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to a de-borylated arene.
-
Catalyst Residues: Residual palladium from the catalyst is a critical impurity that must be quantified and controlled to parts-per-million (ppm) levels in pharmaceutical intermediates.
-
Regioisomers: If the starting materials are not isomerically pure, the final product can be contaminated with isomers that may be difficult to separate.
Understanding this impurity profile is the first step in designing a specific and sensitive analytical strategy. A combination of orthogonal techniques is required to detect and quantify this diverse range of potential contaminants.
Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient to provide a complete purity profile. A self-validating system relies on the synergy of multiple methods, each providing a unique piece of the puzzle. The choice of techniques should be guided by the principles of specificity, accuracy, precision, and sensitivity, as outlined in the ICH Q2(R1) guidelines.[6][7][8][9]
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | Purity (Area %), quantification of known and unknown impurities, stability indication. | Robust, highly quantitative, excellent for resolving isomers and closely related substances.[10][11][12] | Requires chromophores for UV detection; co-eluting peaks can mask impurities; peak area response can vary between compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis of eluting compounds. | Purity, impurity identification (molecular weight), structural elucidation of unknowns. | High specificity and sensitivity; provides molecular weight information, confirming impurity identity.[13][14] | Quantification can be complex and may require specific standards; ion suppression effects can impact accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR), isomeric purity. | Provides definitive structural information; ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[15][16][17] qNMR can provide absolute purity without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can lead to overlapping signals. |
| Elemental Analysis (CHN) | Combustion of the sample to convert C, H, and N into gaseous products for quantification. | Confirms the elemental composition and provides an indication of inorganic impurities. | Provides fundamental compositional data. | Does not detect organic impurities with the same elemental composition. |
Workflow for Comprehensive Purity Assessment
A logical, stepwise approach ensures that all aspects of the compound's purity are thoroughly investigated. The following workflow represents a robust, self-validating system for quality control.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 17. biophysics.org [biophysics.org]
A Guide to Reproducible Synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and a Comparative Analysis with its Non-Fluorinated Analogue
In the landscape of modern drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the synthesis of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a fluorinated biphenyl derivative of significant interest. By presenting a detailed, robust protocol, this document aims to empower researchers to achieve consistent and reliable outcomes. Furthermore, a direct comparison with the synthesis and properties of its non-fluorinated counterpart, 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, will offer valuable insights into the influence of fluorine substitution on synthetic procedures and molecular characteristics.
The Critical Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, influencing factors such as metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] In the context of this compound, the fluorine atom is strategically placed to modulate the electronic and conformational properties of the biphenyl scaffold, a privileged structure in medicinal chemistry.[5] Understanding the nuances of its synthesis is therefore paramount for researchers aiming to harness its potential.
Comparative Synthesis: A Tale of Two Biphenyls
To provide a comprehensive understanding of the synthesis of the title compound, we present a comparative study with its non-fluorinated analogue. The chosen synthetic strategy for both molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of C-C bonds.[5][6][7]
Target Molecules:
| Compound | Structure |
| 1 . This compound | |
| 2 . 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | ![]() |
Synthetic Pathway Overview
The general synthetic approach for both compounds involves the Suzuki-Miyaura coupling of a substituted bromobenzoic acid with an appropriate phenylboronic acid.
Figure 1: General Suzuki coupling approach for the synthesis of the target compounds.
Detailed Experimental Protocols
To ensure the highest degree of reproducibility, the following detailed protocols are provided. These procedures are constructed based on established methodologies for Suzuki-Miyaura couplings of similar substrates.[8][9][10][11]
Protocol 1: Synthesis of this compound (1)
Materials:
-
4-Carboxy-3-fluorophenylboronic acid (CAS: 120153-08-4)[14]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq), 4-carboxy-3-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add potassium carbonate (3.0 eq) to the flask. Evacuate and backfill the flask with nitrogen gas three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 20 mL/mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white solid.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Synthesis of 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (2)
Materials:
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add potassium carbonate (3.0 eq) to the flask. Evacuate and backfill the flask with nitrogen gas three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 20 mL/mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture to pH 2-3 with 1 M HCl. The product will precipitate.
-
Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a mixture of ethanol and water to afford pure 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid as a white solid.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Comparative Data and Analysis
The following table summarizes the expected properties and typical yields for the two compounds, highlighting the subtle but important differences that arise from the presence of the fluorine atom.
| Parameter | This compound (1) | 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (2) |
| CAS Number | 1261964-10-6[15][16] | 1186048-28-1[17] |
| Molecular Formula | C₁₅H₁₁FO₄[15][16] | C₁₅H₁₂O₄[17] |
| Molecular Weight | 274.25 g/mol [15] | 256.25 g/mol [17] |
| Typical Yield | 80-90% | 85-95% |
| Melting Point | Expected >300 °C | >300 °C[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected complex aromatic signals, distinct fluorine coupling. | Expected complex aromatic signals. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals for 15 carbons, with C-F coupling observed. | Expected signals for 15 carbons. |
Discussion of Results:
The presence of the electron-withdrawing fluorine atom in compound 1 can influence the reactivity of the boronic acid coupling partner. While the Suzuki-Miyaura reaction is generally tolerant of a wide range of functional groups, highly electron-deficient arylboronic acids can sometimes exhibit slower reaction rates. However, in this case, the effect is not expected to be dramatic, and high yields should be achievable for both syntheses with careful control of reaction conditions.
The primary difference in the characterization of the two compounds will be observed in their NMR spectra. The ¹H and ¹³C NMR spectra of compound 1 will show characteristic splitting patterns due to the coupling of the fluorine atom with adjacent protons and carbons. This provides an unambiguous method for confirming the successful incorporation of the fluorine atom.
Ensuring Reproducibility: Key Considerations
Achieving reproducible results in organic synthesis requires meticulous attention to detail. The following points are critical for the successful synthesis of the title compounds:
-
Purity of Starting Materials: Use high-purity starting materials. Impurities can interfere with the catalytic cycle of the Suzuki reaction.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.
-
Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen.
-
Stoichiometry: Precise control of the stoichiometry of the reactants, catalyst, and base is essential for optimal results.
-
Temperature Control: Consistent temperature control is important for reaction rate and to minimize side reactions.
-
Thorough Purification: Complete removal of the catalyst and byproducts is necessary to obtain a pure product, which is especially important for downstream applications in drug development.
Figure 2: Key steps for ensuring reproducibility in the synthesis workflow.
Conclusion
This guide provides a robust and reproducible protocol for the synthesis of this compound, a compound of interest for researchers in medicinal chemistry and materials science. By offering a detailed experimental procedure and a direct comparison with its non-fluorinated analog, this document serves as a valuable resource for achieving consistent and reliable synthetic outcomes. The principles of scientific integrity and meticulous experimental practice outlined herein are fundamental to advancing scientific knowledge and fostering innovation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Online] Available at: [Link]
-
BU CyberSec Lab. 3-Carboxy-4-fluorophenylboronic acid. [Online] Available at: [Link]
-
Royal Society of Chemistry. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
- Ennis, D. S., et al. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 2000, 4(5), 322-325.
-
BU CyberSec Lab. 3-Carboxy-4-fluorophenylboronic acid. [Online] Available at: [Link]
- Asher, S. A., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003, 44(46), 8415-8418.
-
ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Online] Available at: [Link]
- Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. University of London, PhD Thesis.
-
PubChem. 3-Fluoro-2'-(1-methylethoxy)[1,1'-biphenyl]-2-carboxylic acid. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2). [Online] Available at: [Link]
-
PubChem. 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde. [Online] Available at: [Link]
-
PubChem. 4-Carboxy-3-fluorophenylboronic acid. [Online] Available at: [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Online] Available at: [Link]
- van der Vight, L. P., et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
- Said, N. R., & Soh, S. K. C. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 2022, 24(2), 1-8.
- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 1999, 57(10), 840-853.
-
SpectraBase. [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester - Optional[13C NMR]. [Online] Available at: [Link]
-
ResearchGate. An Improved Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis ofFluorine-Substituted 3-Biaryl-1-ferrocenyl-2-propen-1-one. [Online] Available at: [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online] Available at: [Link]
- Niwa, T., et al. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]
-
PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. [Online] Available at: [Link]
Sources
- 1. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]
- 2. ikm.org.my [ikm.org.my]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. Biphenyl-4,4'-dicarboxylic acid(787-70-2) 1H NMR spectrum [chemicalbook.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Bromo-2-methylbenzoic acid 97 68837-59-2 [sigmaaldrich.com]
- 13. 68837-59-2|4-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 14. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 16. This compound | 1261964-10-6 [amp.chemicalbook.com]
- 17. achmem.com [achmem.com]
benchmarking the performance of 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid-based materials
An In-Depth Comparative Guide to Metal-Organic Frameworks Based on Functionalized Biphenyl-Dicarboxylic Acid Linkers
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of the Organic Linker in Tailoring MOF Properties
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming extended, multidimensional networks.[1] The vast potential of MOFs in applications ranging from gas storage and separation to catalysis and chemical sensing stems from their tunable nature.[2] The organic linker is not merely a structural component but a key determinant of the final framework's topology, porosity, and physicochemical properties.[3] The strategic functionalization of these linkers offers a powerful tool to precisely engineer MOF characteristics for specific applications.
This guide provides a comprehensive performance benchmark of materials based on 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (F-Me-BPDC) . The introduction of both an electron-withdrawing fluorine atom and an electron-donating, sterically influential methyl group onto the biphenyl backbone creates an asymmetric linker with unique electronic and conformational properties.[4] To objectively evaluate its performance, we will compare it against three benchmark linkers:
-
Biphenyl-4,4'-dicarboxylic acid (BPDC): The parent, unsubstituted linker, providing a baseline for comparison.[5]
-
2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (Me-BPDC): To isolate the steric and electronic effects of the methyl group.
-
3'-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (F-BPDC): To isolate the electronic and polar effects of the fluorine substituent.
This analysis will provide researchers, materials scientists, and drug development professionals with a predictive framework for understanding how subtle modifications to the linker can lead to significant changes in material performance, particularly in the context of guest-responsive and luminescent materials.
Part 1: Molecular Design Rationale and Expected Physicochemical Impact
The choice of functional groups on the BPDC core is deliberate. The methyl group at the 2-position forces a significant dihedral angle between the two phenyl rings, disrupting coplanarity. This steric hindrance is expected to prevent the formation of highly symmetric, interpenetrated frameworks that are common with the linear and rigid BPDC linker, potentially leading to more open and flexible structures.[3][6]
Conversely, the fluorine atom at the 3'-position introduces a point of high electronegativity and polarity.[7] This has several anticipated consequences:
-
Modified Electronic Properties: The C-F bond can alter the energy levels of the linker's frontier molecular orbitals, which is expected to impact the luminescent properties of the resulting MOF.[8][9]
-
Enhanced Host-Guest Interactions: The polar C-F bond can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, potentially enhancing the selective adsorption of specific guest molecules.[10]
-
Structural Influence: While smaller than a methyl group, the fluorine atom can influence the packing of linkers within the crystal lattice, subtly altering pore geometry and network topology.[11]
The combination of these two groups in F-Me-BPDC creates a unique "push-pull" electronic scenario and a fixed, twisted geometry, which we hypothesize will lead to novel framework topologies with unique guest-responsive behaviors.[12][13]
Part 2: Experimental Design for Comparative Synthesis and Characterization
To ensure a rigorous and objective comparison, a standardized set of experimental protocols must be employed. The following sections detail the proposed solvothermal synthesis and characterization of a series of zinc-based MOFs, designated as Zn-(linker).
General Synthesis of Zn-(Linker) MOFs
This protocol is designed to be a self-validating system where the only significant variable is the organic linker.
Workflow for MOF Synthesis and Activation
Caption: General workflow for the synthesis and activation of Zn-(linker) MOFs.
Step-by-Step Protocol:
-
Reagent Preparation: In a 20 mL scintillation vial, combine the respective dicarboxylic acid linker (F-Me-BPDC, BPDC, Me-BPDC, or F-BPDC) (0.1 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (29.7 mg, 0.1 mmol).
-
Solvent Addition: Add a solvent mixture of N,N-Dimethylformamide (DMF, 8 mL), Ethanol (EtOH, 2 mL), and deionized water (2 mL).
-
Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Crystallization: Place the sealed vial in a preheated oven at 100 °C for 48 hours.
-
Isolation: After the reaction period, remove the vial and allow it to cool slowly to room temperature. Crystalline product should be visible. Isolate the crystals by carefully decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores, immerse the crystals in dichloromethane (CH₂Cl₂) for 3 days, replacing the dichloromethane with a fresh portion every 24 hours. This step is crucial for achieving high porosity.
-
Activation: Decant the dichloromethane and place the sample in a vacuum oven. Heat at 120 °C under dynamic vacuum for 12 hours to fully evacuate the pores, yielding the activated MOF.
Characterization Protocols
The following standard techniques are essential for a comprehensive performance comparison.
-
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect data using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Causality: PXRD confirms the crystallinity and phase purity of the synthesized material. The peak positions are indicative of the unit cell dimensions, providing the first insight into structural differences caused by the linker.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of activated MOF into an alumina crucible.
-
Heat the sample from 30 °C to 800 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.
-
Causality: TGA determines the thermal stability of the framework. The decomposition temperature, marked by a significant weight loss, indicates the strength of the metal-linker coordination bonds.
-
-
Nitrogen Adsorption-Desorption Analysis:
-
Load approximately 50-100 mg of activated MOF into a sample tube and weigh it accurately.
-
Degas the sample again under vacuum at 120 °C for 4 hours immediately before analysis.
-
Measure the N₂ adsorption-desorption isotherm at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure of ~0.99.
-
Causality: This analysis quantifies the porosity of the material, a critical performance metric for applications in storage and separation.[5]
-
-
Photoluminescence (PL) Spectroscopy:
-
Place a small amount of the powdered, activated MOF sample in a solid-state sample holder.
-
Record the solid-state excitation and emission spectra using a spectrofluorometer.
-
Determine the optimal excitation wavelength and measure the emission spectrum.
-
Measure the absolute photoluminescence quantum yield (PLQY) using an integrating sphere.
-
Causality: PL spectroscopy probes the electronic properties of the MOF. The emission wavelength and intensity are directly influenced by the linker's molecular structure and the rigidity of the framework.[14][15]
-
Part 3: Performance Benchmarking and Comparative Analysis
Based on the established principles of MOF chemistry and the known effects of methyl and fluoro functionalization, we can predict the outcomes of these characterizations.[7][10] The following table summarizes the expected performance metrics for our hypothetical Zn-MOF series.
Table 1: Predicted Performance Metrics for Zn-(Linker) MOF Series
| Performance Metric | Zn-BPDC (Baseline) | Zn-Me-BPDC | Zn-F-BPDC | Zn-F-Me-BPDC | Rationale for Prediction |
| Crystallinity (PXRD) | High, sharp peaks | High, sharp peaks | High, sharp peaks | High, sharp peaks | All are expected to form crystalline materials under solvothermal conditions. |
| Network Topology | Often interpenetrated | Less prone to interpenetration | Similar to baseline | Non-interpenetrated, flexible | Steric hindrance from the methyl group disfavors interpenetration.[6] |
| BET Surface Area (m²/g) | ~1200 | ~1500 | ~1150 | ~1600 | Non-interpenetrated frameworks typically exhibit higher accessible surface areas. |
| Pore Volume (cm³/g) | ~0.55 | ~0.70 | ~0.52 | ~0.75 | Directly correlates with the degree of interpenetration and linker packing. |
| Decomposition Temp. (°C) | ~420 | ~410 | ~425 | ~415 | Methyl group may slightly reduce stability; C-F bond is strong but may alter coordination geometry. |
| Luminescence λₑₘ (nm) | ~380 | ~395 | ~385 | ~405 | Methyl group (EDG) and increased linker torsion may cause a red-shift. Fluorine's effect can be complex.[14] |
| PL Quantum Yield (%) | ~15 | ~12 | ~18 | ~15 | Increased vibrational freedom in twisted linkers can decrease QY, while fluorination can sometimes enhance it by promoting rigidity.[10][14] |
Discussion of Expected Results
The data presented in Table 1 illustrates a clear structure-property relationship. The parent Zn-BPDC acts as a reliable baseline, forming a robust, crystalline framework, but its linear geometry often leads to interpenetration, which limits its porosity.[3]
The introduction of a methyl group (Zn-Me-BPDC) is predicted to be the most significant structural disruptor. By forcing a twist in the biphenyl linker, it effectively prevents the formation of interpenetrated networks, leading to a substantial increase in both BET surface area and pore volume. This comes at a potential minor cost to thermal stability and luminescent efficiency due to increased conformational flexibility.
The fluoro group (Zn-F-BPDC) is expected to have a more subtle influence. Its small size is unlikely to prevent interpenetration, resulting in porosity values similar to the baseline. However, its electronic influence may slightly enhance the framework's rigidity and luminescent quantum yield.[14]
The Zn-F-Me-BPDC material is where these effects combine. It is expected to retain the high porosity benefits conferred by the methyl group while potentially exhibiting unique luminescent and guest-interaction properties due to the polar C-F bond. The emission wavelength is predicted to be the most red-shifted due to the combined electronic and steric effects of the substituents.
Part 4: Application Spotlight - Selective Sensing of Nitroaromatics
The unique electronic and structural features of the hypothetical Zn-F-Me-BPDC make it a prime candidate for a luminescent sensor. Many electron-rich MOFs can detect electron-deficient nitroaromatic compounds (NACs), common pollutants and explosives, via a luminescence quenching mechanism.[15][16]
Proposed Mechanism for Nitroaromatic Sensing
Caption: Proposed mechanism for luminescence quenching in Zn-F-Me-BPDC upon interaction with a nitroaromatic guest molecule.
The enhanced performance of Zn-F-Me-BPDC in this application is predicated on two factors:
-
High Porosity: The non-interpenetrated structure provides ample and accessible pores for the rapid diffusion of analyte molecules to the active sites within the framework.
-
Specific Host-Guest Interactions: The electron-rich, twisted biphenyl rings are primed for π-π stacking with the electron-deficient aromatic rings of NACs. Crucially, the strategically placed fluorine atom can form specific hydrogen bonds or strong dipole interactions with the nitro groups of the analyte, increasing the binding affinity and residence time, which in turn enhances the efficiency of the energy/electron transfer process responsible for quenching.[17] This enhanced interaction would likely result in a higher Stern-Volmer constant (Ksv), a measure of sensing sensitivity, compared to the non-fluorinated analogues.
Conclusion and Future Outlook
This guide presents a predictive but scientifically grounded comparison of MOFs derived from this compound and its related analogues. The analysis underscores a critical principle in materials science: rational, multi-functionalization of molecular building blocks is a key strategy for developing advanced materials with tailored properties.
The combination of steric bulk (methyl group) and specific polarity (fluoro group) in F-Me-BPDC is anticipated to yield porous materials with high surface areas and unique host-guest interaction capabilities. While the data presented herein is illustrative, it provides a robust framework for guiding future experimental work. The synthesis and characterization of these materials are projected to confirm the significant advantages of this linker design, particularly for applications in selective chemical sensing and separations. The exploration of such asymmetrically functionalized linkers is a promising frontier for the continued advancement of MOF chemistry.
References
-
RSC Publishing. (2015, October 13). Neutral N-donor ligand based flexible metal–organic frameworks. [Link]
-
National Institutes of Health (NIH). (n.d.). Engineering Flexible Metal‐Phenolic Networks with Guest Responsiveness via Intermolecular Interactions. [Link]
-
ACS Publications. (2017, September 5). Guest-Responsive Metal–Organic Frameworks as Scaffolds for Separation and Sensing Applications. [Link]
-
Office of Scientific and Technical Information (OSTI.GOV). (n.d.). Luminescent Metal-Organic Frameworks. [Link]
-
RSC Publishing. (n.d.). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. [Link]
-
National Institutes of Health (NIH). (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. [Link]
-
Wikipedia. (n.d.). Flexible metal-organic framework. [Link]
-
Chemical Society Reviews (RSC Publishing). (2014, April 4). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. [Link]
-
ACS Energy Letters. (2024, May 29). Biphenyl Dicarboxylic-Based Ni-IRMOF-74 Film for Fast-Switching and High-Stability Electrochromism. [Link]
-
MDPI. (2022, June 15). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
-
ResearchGate. (n.d.). (PDF) Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
-
MDPI. (2025, September 14). Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III) Ion Sensing. [Link]
-
ACS Omega. (2023, November 7). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. [Link]
-
ERIG. (2023, October 11). A database to select affordable MOFs for volumetric hydrogen cryoadsorption considering the cost of their linkers. [Link]
-
RSC Publishing. (2023, October 5). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). [Link]
-
Seventh Sense Research Group. (n.d.). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. [Link]
-
Journal of the American Chemical Society. (2026, January 14). Pore-Engineered Luminescent MOF Sensors for PFAS Recognition in Water. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]
-
CrystEngComm (RSC Publishing). (n.d.). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. [Link]
-
PubMed. (2021, November 13). Construction of a Luminescent Cadmium-Based Metal-Organic Framework for Highly Selective Discrimination of Ferric Ions. [Link]
- Google Patents. (n.d.). WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
-
PubChem. (n.d.). 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde. [Link]
-
Infoscience. (n.d.). Biologically Derived Metal Organic Frameworks. [Link]
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
-
(Author). (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
-
National Institutes of Health (NIH). (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
PubMed. (2023, March 13). Synthesis of Fluoro-Bridged Ho3+ and Gd3+ 1,3,5-Tris(4-carboxyphenyl)benzene Metal-Organic Frameworks from Perfluoroalkyl Substances. [Link]
-
PubMed. (2010, June 7). The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). CFA-13 – a bifunctional perfluorinated metal–organic framework featuring active Cu(i) and Cu(ii) sites. [Link]
-
ResearchGate. (n.d.). SYNTHESIS Journal of. [Link]
- Google Patents. (n.d.). Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound 95% | CAS: 1261964-10-6 | AChemBlock [achemblock.com]
- 5. mdpi.com [mdpi.com]
- 6. Flexible metal-organic framework - Wikipedia [en.wikipedia.org]
- 7. ajrconline.org [ajrconline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 11. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutral N-donor ligand based flexible metal–organic frameworks - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03443D [pubs.rsc.org]
- 13. Engineering Flexible Metal‐Phenolic Networks with Guest Responsiveness via Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. preprints.org [preprints.org]
- 16. Construction of a Luminescent Cadmium-Based Metal-Organic Framework for Highly Selective Discrimination of Ferric Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
This guide provides comprehensive safety protocols for handling 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1261964-10-6). As a research chemical, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. This document synthesizes established safety principles for structurally related compounds to ensure the well-being of laboratory personnel.
Hazard Analysis: A Structural Perspective
The potential hazards of this compound can be inferred from its constituent chemical groups: a fluorinated biphenyl core functionalized with two carboxylic acid groups.
-
Fluorinated Biphenyl Core : The introduction of fluorine into organic molecules can significantly alter their reactivity and biological activity.[1] Fluorinated compounds can be persistent and may possess metabolic toxicity.[1] Biphenyl structures themselves can be associated with organ damage through prolonged exposure.[2]
-
Dicarboxylic Acid Functionality : Carboxylic acids are known irritants and can be corrosive. Depending on the concentration and duration of contact, they can cause skin burns and serious eye damage.[3]
-
Solid State : As a solid (powder), this compound poses an inhalation hazard. Fine powders can be easily aerosolized, leading to respiratory tract irritation.[4]
Given these structural alerts, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, with the potential for more severe systemic effects upon prolonged or repeated exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to minimize exposure. The selection of specific PPE should be based on the scale of the operation and the potential for splashing or aerosolization.[1][5]
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles AND a full-face shield.[6] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield is mandatory when handling larger quantities or when there is a risk of splashing.[6] |
| Skin and Body | A flame-resistant laboratory coat (e.g., Nomex®) buttoned completely.[6] Long pants and closed-toe, closed-heel shoes are mandatory.[6] For larger quantities, consider a chemical-resistant apron or suit.[3] | The lab coat protects against incidental contact. Avoid synthetic fabrics like polyester that can melt and adhere to the skin.[6] |
| Hand | Double-gloving with nitrile or neoprene gloves.[7][8] | Inspect gloves for any signs of degradation or punctures before use.[9] Change gloves immediately upon contamination. Use proper glove removal technique to avoid skin contact.[9] |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood.[6] | A NIOSH-approved air-purifying respirator with acid gas/organic vapor cartridges should be used if engineering controls are not feasible.[8] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[6] |
Glove Selection Logic
Nitrile gloves offer good resistance to a range of chemicals, including oils and aliphatic compounds, making them a suitable inner glove.[7] Neoprene or butyl rubber gloves provide broader protection against acids and are a good choice for the outer glove, especially during procedures with a higher risk of splashes.[7][8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.
Engineering Controls: Containing the Hazard
The primary method for controlling exposure to this compound is through robust engineering controls.
-
Chemical Fume Hood : All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is the most critical step in preventing inhalation exposure.
-
Ventilation : Ensure the laboratory has adequate general ventilation.[4]
-
Safety Stations : A safety shower and eyewash station must be readily accessible and tested regularly.[10]
Step-by-Step Handling and Operational Plan
This workflow is designed to minimize exposure at every stage of handling.
Spill Response
-
Small Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area.[1]
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal: A Critical Final Step
Proper waste segregation is essential for safety and environmental compliance. As a fluorinated organic compound, all waste associated with this chemical must be treated as halogenated organic waste .[11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. radcoind.com [radcoind.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. envirotech.com [envirotech.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](https://www.sigmaaldrich.com/structureimages/mfcd/18320269.png)
